molecular formula C9H17N3 B1608393 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine CAS No. 845290-87-1

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Cat. No.: B1608393
CAS No.: 845290-87-1
M. Wt: 167.25 g/mol
InChI Key: LBMYOBPKNFXLIA-UHFFFAOYSA-N
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Description

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-imidazol-1-yl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N3/c1-9(2,3)8(10)6-12-5-4-11-7-12/h4-5,7-8H,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMYOBPKNFXLIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401808
Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
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Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845290-87-1
Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
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Record name 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is strategically designed around three core transformations: the α-halogenation of a commercially available ketone, nucleophilic substitution with imidazole, and a final reductive amination to furnish the target primary amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and includes critical insights into reaction optimization and characterization. The guide is structured to serve as a practical resource for laboratory execution and further derivatization studies.

Introduction and Strategic Overview

This compound[1] is a chiral amine that incorporates both a sterically demanding tert-butyl group and a versatile imidazole moiety. The imidazole ring is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[2][3] The target molecule, therefore, represents a key starting material for the synthesis of novel pharmaceutical candidates.

The synthetic approach detailed herein is designed for efficiency and scalability, proceeding through well-established and reliable chemical transformations. The core strategy involves a three-step sequence starting from 3,3-dimethyl-2-butanone (pinacolone).

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary amine can be installed via the reduction of an oxime or through direct reductive amination of a ketone precursor. This key ketone intermediate, 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one, is formed by the nucleophilic substitution of an α-haloketone with imidazole. The α-haloketone, in turn, is readily accessible from pinacolone. This disconnection strategy forms the basis of our forward synthesis.

G target This compound ketone 3,3-Dimethyl-1-(1H-imidazol-1-yl)butan-2-one target->ketone Reductive Amination haloketone 1-Halo-3,3-dimethylbutan-2-one ketone->haloketone Nucleophilic Substitution imidazole Imidazole ketone->imidazole pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) haloketone->pinacolone α-Halogenation

Caption: Retrosynthetic analysis of the target amine.

Overall Synthetic Workflow

The forward synthesis is executed in three distinct stages, beginning with the preparation of the key electrophile, followed by the introduction of the imidazole heterocycle, and culminating in the formation of the target amine.

Caption: Overall three-step synthesis pathway.

Detailed Synthesis Protocols

Step 1: Synthesis of 1-Bromo-3,3-dimethylbutan-2-one

The synthesis begins with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone). This reaction proceeds via an enol or enolate intermediate, with the acid catalyst facilitating enol formation.[4] Bromine then acts as the electrophile to install the bromine atom at the α-carbon. Methanol is a suitable solvent for this transformation.[5]

Protocol:

  • To a solution of 3,3-dimethyl-2-butanone (1.0 eq) in methanol, add a catalytic amount of 48% aqueous hydrobromic acid at 0 °C.

  • Slowly add bromine (1.0 eq) dropwise, ensuring the reaction temperature is maintained below 10 °C.[5]

  • Stir the mixture at room temperature until the characteristic red color of bromine dissipates, indicating consumption.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-bromo-3,3-dimethylbutan-2-one. This product is often used in the next step without further purification.[6]

Step 2: Synthesis of 3,3-Dimethyl-1-(1H-imidazol-1-yl)butan-2-one

This step involves the N-alkylation of imidazole with the previously synthesized α-bromoketone. Imidazole acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction.[2] A mild base like potassium carbonate is used to neutralize the HBr generated during the reaction and to deprotonate the imidazole, enhancing its nucleophilicity. Acetone is an excellent solvent choice due to its polarity and ability to dissolve the reactants.[7][8]

Protocol:

  • In a round-bottom flask, suspend imidazole (1.0 eq) and potassium carbonate (1.1 eq) in acetone.

  • Add a solution of crude 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) in acetone dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel or by extraction with a nonpolar solvent like boiling hexane to yield pure 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one.[7]

Step 3: Synthesis of this compound

The final step is the conversion of the ketone to the target primary amine. This can be achieved via several reductive amination strategies.[9] A reliable two-step method involves the formation of an oxime intermediate, followed by its reduction. This method avoids the challenges of direct amination with ammonia and often provides cleaner products.

Protocol:

  • Part A: Oxime Formation

    • Dissolve 3,3-dimethyl-1-(1H-imidazol-1-yl)butan-2-one (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine to the solution.

    • Stir the mixture at room temperature or gentle heat until TLC analysis indicates complete conversion of the ketone to the oxime.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude oxime, which can be used directly in the next step.

  • Part B: Reduction of the Oxime

    • Dissolve the crude oxime in a suitable solvent, typically methanol or ethanol.

    • Add a hydrogenation catalyst, such as Raney Nickel (slurry in water) or Palladium on carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi).

    • Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The final product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Summary of Reaction Parameters

The following table summarizes the key reagents and typical conditions for the synthesis.

StepReactionStarting MaterialsKey ReagentsSolventTypical Yield
1 α-Bromination3,3-Dimethyl-2-butanoneBr₂, HBr (cat.)Methanol>90% (crude)
2 Imidazole Alkylation1-Bromo-3,3-dimethylbutan-2-one, ImidazoleK₂CO₃Acetone70-85%
3 Reductive Amination3,3-Dimethyl-1-(1H-imidazol-1-yl)butan-2-one1. NH₂OH·HCl2. H₂, Raney NiEthanol/Methanol60-75% (over 2 steps)

Conclusion

This guide outlines a reliable and well-documented three-step synthetic pathway for the preparation of this compound. By leveraging fundamental organic reactions including α-halogenation, nucleophilic substitution, and reductive amination, this methodology provides a clear and reproducible route to a valuable building block for drug discovery and development. The detailed protocols and mechanistic insights serve as a practical resource for researchers in the field.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-phenylbutan-2-one. Retrieved from [Link]

  • Filo. (2025). Synthesis of 1-bromo-3-methyl-2-butanone?. Retrieved from [Link]

  • Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • Gulea, A., et al. (n.d.). Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one. MD4505C1.
  • ChemSynthesis. (2025). tert-butyl 2-(1H-imidazol-4-yl)ethylcarbamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethyl-1-(1,2,4-triazol-1-yl)-butan-2-one. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines. PubMed Central.
  • Google Patents. (n.d.). Process for synthesizing 3,3-dimethyl-2-butanone. CN101289376A.
  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs.
  • ResearchGate. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). tert-Butyl [3-(1H-imidazol-1-yl)
  • NIH National Center for Biotechnology Information. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • NIH National Center for Biotechnology Information. (n.d.). Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1h-indazole-3-carboxamido)
  • NIH National Center for Biotechnology Information. (n.d.). 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone. PubChem.
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  • Semantic Scholar. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im.
  • PubMed. (n.d.). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025).
  • PubMed. (2020).
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Sources

physicochemical properties of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Introduction

This compound is a molecule of interest within contemporary chemical and pharmaceutical research. As an imidazole derivative, it belongs to a class of heterocyclic compounds renowned for their diverse biological activities and presence in key biomolecules, such as the amino acid histidine.[1] The unique electronic and chemical properties of the imidazole ring, coupled with the structural features of the substituted butane chain, make a thorough understanding of its physicochemical profile essential for its application in drug discovery and development.[2]

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, this document elucidates the scientific rationale behind property measurement, offers detailed experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals. We will explore the compound's identity, key physicochemical parameters, stability profile, and spectroscopic characteristics, grounding our discussion in authoritative methodologies and established scientific principles.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and chemical identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[3]
CAS Number 845290-87-1[3]
Molecular Formula C₉H₁₇N₃[3][4]
Molecular Weight 167.25 g/mol [3]
SMILES CC(C)(C)C(CN1C=CN=C1)N[3][4]
InChIKey LBMYOBPKNFXLIA-UHFFFAOYSA-N[4]

Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Quantitative Summary

The behavior of a molecule in biological and chemical systems is governed by its physicochemical properties. These parameters influence everything from solubility and absorption to target binding and toxicity.[5] While extensive experimental data for this specific molecule is not publicly available, we present predicted values alongside a discussion of their significance.

PropertyPredicted/Estimated ValueSignificance in Drug Development
pKa₁ (Amine) ~9.5 - 10.5Governs ionization state, solubility, and receptor interactions.
pKa₂ (Imidazole) ~6.5 - 7.2Influences charge at physiological pH, affecting permeability and binding.
logP 0.8Indicates lipophilicity, impacting absorption, distribution, and metabolism.[4]
Aqueous Solubility pH-dependentCrucial for formulation, dissolution, and bioavailability.[6]

Ionization State: pKa Determination

The acid dissociation constant (pKa) is a critical parameter that defines the extent of ionization of a molecule at a given pH. This compound possesses two basic centers: the primary amine and the imidazole ring.

  • Primary Amine: The primary amine is expected to have a pKa in the range of 9.5-10.5, typical for such functional groups.[7] At physiological pH (~7.4), it will be predominantly protonated (positively charged).

  • Imidazole Ring: The imidazole ring is amphoteric.[8] The relevant pKa for its basic character (protonation of the sp² nitrogen) is typically around 7.0.[9] This means that at physiological pH, a significant fraction of the imidazole ring will also exist in its protonated, cationic form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[10] The method involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Purging the water with argon or nitrogen is crucial to prevent dissolved CO₂ from interfering with the titration of basic groups.[10]

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Immerse a calibrated pH electrode and a magnetic stirrer into the solution.

  • Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate both the amine and imidazole moieties.

  • Titration: Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely identified from the maxima of the first derivative of the titration curve (ΔpH/ΔV) or the zero crossings of the second derivative (Δ²pH/ΔV²).[10]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: logP Determination

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A predicted XlogP of 0.8 for this compound suggests it is relatively hydrophilic.[4]

Experimental Protocol: OECD 107 Shake-Flask Method for logP Determination

The shake-flask method is the classical and most reliable method for determining logP values.[11][12] It directly measures the partitioning of a substance between n-octanol and water at equilibrium. This method is suitable for compounds with expected logP values between -2 and 4.[13]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of the test compound in n-octanol.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine the n-octanol stock solution with the pre-saturated water at a defined volume ratio.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required should be determined in preliminary experiments. Vigorous shaking can lead to emulsion formation, which must be avoided; gentle, prolonged agitation is preferred.

  • Phase Separation: Separate the two phases. Centrifugation is required to ensure a clean separation, especially if any micro-emulsions are present.[12]

  • Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different starting concentrations and phase volume ratios.[12]

workflow_logp prep 1. Prepare pre-saturated n-octanol and water phases dissolve 2. Dissolve compound in pre-saturated n-octanol prep->dissolve mix 3. Mix with pre-saturated water at a known volume ratio dissolve->mix equilibrate 4. Agitate gently at constant temp to reach equilibrium mix->equilibrate separate 5. Separate phases via centrifugation equilibrate->separate quantify 6. Quantify compound concentration in each phase (e.g., HPLC) separate->quantify calculate 7. Calculate P = [Conc]octanol / [Conc]water logP = log10(P) quantify->calculate

Caption: Workflow for logP determination via the OECD 107 Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[14] For an ionizable compound like this one, solubility is highly pH-dependent. Due to the presence of two basic groups, the solubility is expected to be significantly higher at acidic pH where the molecule is fully protonated and exists as a salt.

Experimental Protocol: Thermodynamic Solubility Assay

Thermodynamic solubility measures the saturation concentration of a compound in a solvent at equilibrium and is considered the "true" solubility.[15] This is distinct from kinetic solubility, which is often measured in high-throughput screens.[16]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials. The use of solid material is critical, as its crystal form can influence solubility.[15]

  • Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, or buffers at pH 2 and pH 9 to assess pH-dependency).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[6][17]

  • Sample Processing: After incubation, filter the samples through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Take a precise aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS against a standard curve.

  • Reporting: Report the solubility in units such as µg/mL or µM for each pH condition tested.

workflow_solubility add_solid 1. Add excess solid compound to vials add_buffer 2. Add aqueous buffer (e.g., pH 7.4) add_solid->add_buffer incubate 3. Shake at constant temp for 24-48 hours to equilibrate add_buffer->incubate filter 4. Filter or centrifuge to remove undissolved solid incubate->filter quantify 5. Quantify concentration in the clear supernatant filter->quantify result Result: Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Workflow for determining thermodynamic aqueous solubility.

Chemical Stability: Forced Degradation Studies

Assessing the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH (International Council for Harmonisation).[18] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those used for accelerated stability testing.[19] The goal is to identify potential degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[20][21]

General Protocol: Forced Degradation (Stress Testing)

A typical forced degradation study exposes the compound to hydrolytic, oxidative, photolytic, and thermal stress.[18][22] The target degradation is generally 5-20%, as this provides sufficient degradants for analysis without being overly destructive.[20]

Methodology:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M).

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.

    • At time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with PDA or MS detection).

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature, typically for a shorter duration (e.g., up to 24 hours) due to rapid reaction kinetics.[20]

    • Analyze samples at appropriate time points.

  • Thermal Degradation:

    • Expose the solid compound (dry heat) and a solution of the compound (wet heat) to elevated temperatures (e.g., 70-80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose solid and solution samples to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter).[19]

    • Maintain a dark control sample to differentiate between light-induced and thermal degradation.

    • Analyze the exposed and control samples.

workflow_stability cluster_stress Stress Conditions (ICH Q1A/Q1B) start Drug Substance/Product acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox thermal Thermal (e.g., 80°C, solid/solution) start->thermal photo Photolytic (UV/Vis light exposure) start->photo analysis Analyze all samples with Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis end Identify Degradation Products Establish Degradation Pathways Validate Analytical Method analysis->end

Caption: Workflow for a comprehensive forced degradation study.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While specific spectra for this molecule require experimental acquisition, the expected features can be predicted based on its constituent functional groups.

Predicted Spectroscopic Data
TechniqueFunctional GroupPredicted Chemical Shift / Wavenumber
¹H NMR Imidazole H-2δ ~7.7 ppm (singlet)[23]
Imidazole H-4, H-5δ ~7.1 ppm (singlets or doublets)[23]
-CH(N)-δ ~3.5-4.0 ppm (multiplet)
-CH₂-N(imidazole)δ ~4.0-4.5 ppm (multiplet)
-NH₂δ ~1.5-3.0 ppm (broad singlet)
-C(CH₃)₃ (tert-butyl)δ ~0.9-1.1 ppm (singlet)
¹³C NMR Imidazole C=Nδ ~135-145 ppm
Imidazole C-Hδ ~115-130 ppm
Aliphatic -CH(N)-δ ~55-65 ppm
Aliphatic -CH₂-δ ~50-60 ppm
Aliphatic -C(CH₃)₃δ ~30-35 ppm (quaternary), ~25-30 ppm (methyls)
FTIR N-H Stretch (amine)3300-3500 cm⁻¹ (medium)
C-H Stretch (aliphatic)2850-3000 cm⁻¹ (strong)
C=N Stretch (imidazole)1580-1650 cm⁻¹ (medium)[24]
N-H Bend (amine)1590-1650 cm⁻¹ (medium)

Note: Predicted NMR shifts are highly dependent on the solvent used (e.g., DMSO-d₆, CDCl₃). Protonation of the imidazole ring or the amine will cause significant downfield shifts in the signals of adjacent protons and carbons.[25]

Conclusion

The define its potential behavior in both chemical and biological systems. It is characterized as a relatively hydrophilic, dibasic compound whose aqueous solubility and lipophilicity are strongly influenced by pH. The provided protocols for determining pKa, logP, solubility, and stability offer a robust framework for researchers to generate the precise experimental data needed to advance their work. A comprehensive understanding of these properties is not merely an academic exercise; it is a prerequisite for successful formulation, accurate interpretation of biological data, and the overall progression of any research program involving this molecule.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD. [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. (n.d.). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination. (2018, May). ResearchGate. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (n.d.). National Institutes of Health (NIH). [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

  • Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. (n.d.). ResearchGate. [Link]

  • Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020, February 25). ACS Publications. [Link]

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014, December 17). Oxford Academic. [Link]

  • potentiometric titration of some imidazole derivatives in nonaqueous solvent. (n.d.). DergiPark. [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. (n.d.). ResearchGate. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. [Link]

  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. (2025, August 10). ResearchGate. [Link]

  • Mdmb-inaca. (n.d.). PubChem. [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017, April 10). National Institutes of Health (NIH). [Link]

  • This compound. (n.d.). PubChemLite. [Link]

  • 1-Imidazol-1-yl-2-methylbutan-2-amine. (n.d.). PubChem. [Link]

  • This compound dihydrochloride. (n.d.). [Link]

  • Imidazole. (n.d.). PubChem. [Link]

  • (2S)-3,3-dimethylbutan-2-amine. (n.d.). PubChem. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. (n.d.). National Institutes of Health (NIH). [Link]

  • CAS#:31519-55-8 | (S)-3,3-dimethylbutan-2-amine hydrochloride. (2025, October 12). Chemsrc. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • 2,3-Dimethylbutan-2-amine. (n.d.). PubChem. [Link]

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2025, August 6). ResearchGate. [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025, March 21). National Institutes of Health (NIH). [Link]

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1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine mechanism of action

The structural features of this compound strongly indicate that its primary mechanism of action is the inhibition of lanosterol 14-alpha-demethylase (CYP51) in the fungal ergosterol biosynthesis pathway. This guide has detailed the proposed molecular interactions and the resulting cellular consequences. The provided experimental protocols offer a clear and robust strategy for the empirical validation of this hypothesis. Further investigation into the selectivity of this compound for fungal CYP51 over its human homolog will be a critical step in its development as a potential therapeutic agent. [12][14][15][16][17]

References

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis. [Link]

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  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. ScienceDirect. [Link]

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  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH. [Link]

  • Potential dual inhibition of SE and CYP51 by eugenol conferring inhibition of Candida albicans: Computationally curated study with experimental validation. PubMed. [Link]

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  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. ACS Publications. [Link]

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biological activity of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Authored by a Senior Application Scientist

Preamble: Unlocking the Potential of a Novel Imidazole Derivative

The imidazole ring is a cornerstone of medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery. This guide delves into the specific, yet largely unexplored, compound This compound . While direct extensive biological data for this molecule is nascent, its structural features, rooted in the versatile imidazole family, provide a strong foundation for predicting its bioactivity and charting a course for future investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, offering insights into its potential therapeutic applications and providing robust experimental frameworks to validate these hypotheses.

Molecular Architecture and Physicochemical Landscape

The structure of this compound combines a polar, aromatic imidazole ring with a sterically hindered and lipophilic tert-butyl group, and a primary amine, suggesting a molecule with a nuanced profile of solubility and membrane permeability.

Chemical Attribute Value Source
Molecular Formula C₉H₁₇N₃[4]
Molecular Weight 167.25 g/mol [4]
SMILES CC(C)(C)C(CN1C=CN=C1)N[4]
CAS Number 845290-87-1[4]

The presence of the primary amine and the imidazole nitrogens suggests the molecule can act as a hydrogen bond donor and acceptor, a critical feature for target binding.[5] The bulky tert-butyl group may play a role in orienting the molecule within a binding pocket and could influence its metabolic stability.

The Imidazole Core: A Predictor of Diverse Biological Activity

The imidazole moiety is a well-established pharmacophore, conferring a wide array of biological activities.[6][7][8] This extensive history allows us to infer a probable spectrum of activities for this compound.

Anticipated Anticancer Properties

Imidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including enzyme inhibition and DNA interaction.[5][9]

  • Kinase Inhibition: The imidazole scaffold is present in several kinase inhibitors.[7] The nitrogen atoms can act as key hydrogen bond acceptors in the hinge region of kinase active sites. The specific substitution pattern of this compound could be explored for its potential to inhibit kinases involved in cancer signaling pathways.

  • DNA Binding: Certain imidazole-containing compounds can intercalate with DNA or bind in the minor groove, leading to cell cycle arrest and apoptosis.[5] While the subject molecule is not a classical intercalator, its cationic potential at physiological pH could facilitate electrostatic interactions with the phosphate backbone of DNA.

Potential as an Antimicrobial Agent

The imidazole ring is the cornerstone of azole antifungals (e.g., clotrimazole, miconazole) and some antibacterial agents (e.g., metronidazole).[2][7]

  • Antifungal Activity: Azole antifungals typically inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. The nitrogen at position 3 of the imidazole ring is key to this interaction, coordinating with the heme iron of the cytochrome P450 enzyme. It is plausible that this compound could exhibit similar activity.

  • Antibacterial Activity: Nitroimidazoles are effective against anaerobic bacteria. While our subject molecule lacks the nitro group, the imidazole core itself can be a starting point for developing novel antibacterial agents.[10]

Neurological and Receptor Modulation Activity

The imidazole ring is a component of histamine and is found in compounds targeting various receptors in the central nervous system. The general description of this compound as a ligand that can bind to receptors and ion channels as an agonist or antagonist supports this potential.[4]

Proposed Experimental Workflows for Biological Profiling

To systematically investigate the biological potential of this compound, a tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from initial screening to more detailed mechanistic studies.

Workflow for Anticancer Activity Screening

This workflow outlines the initial steps to determine if the compound has cytotoxic or cytostatic effects on cancer cell lines.

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 value.

Workflow for Antimicrobial Susceptibility Testing

This workflow is designed to assess the compound's ability to inhibit the growth of key bacterial and fungal pathogens.

Sources

Spectroscopic Blueprint of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. In the absence of readily available experimental spectra in public databases, this document serves as a predictive blueprint, leveraging established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the molecule's structural components—a primary amine, a bulky tert-butyl group, and an imidazole ring—we can forecast the characteristic signals and fragmentation patterns. This guide is designed to aid researchers in the identification, characterization, and quality control of this and structurally related compounds, providing a foundational understanding of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

This compound (C₉H₁₇N₃, Molar Mass: 167.25 g/mol ) is a molecule of interest in medicinal chemistry and ligand design. Its structural features, including a chiral center at the second carbon, a primary amine, and a heterocyclic imidazole ring, give rise to a distinct spectroscopic profile. Understanding this profile is paramount for confirming its synthesis and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons of the imidazole ring, the aliphatic chain, the amine group, and the tert-butyl group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~ 7.5s1HH-2 (imidazole)The proton at the 2-position of the imidazole ring is the most deshielded due to the influence of two adjacent nitrogen atoms.
~ 7.0s1HH-4 (imidazole)Imidazole protons typically appear in the aromatic region, with distinct chemical shifts for each position.[1][2]
~ 6.8s1HH-5 (imidazole)The chemical shifts of imidazole protons can be influenced by solvent and concentration.[3]
~ 4.0 - 4.2m2H-CH₂- (imidazole-CH₂)These protons are adjacent to the imidazole ring and will be deshielded. The multiplicity will be complex due to coupling with the vicinal CH proton.
~ 3.0 - 3.2m1H-CH- (amine)This methine proton is adjacent to the amine group and the methylene group, leading to a complex multiplet.
~ 1.5 - 2.0br s2H-NH₂The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[4]
~ 0.9s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region.[5]
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Predicted Chemical Shift (ppm) Assignment Justification
~ 138C-2 (imidazole)The carbon at the 2-position of the imidazole ring is the most deshielded.
~ 128C-4 (imidazole)The chemical shifts for the imidazole carbons are characteristic of this heterocyclic ring.[6][7]
~ 119C-5 (imidazole)
~ 60-CH- (amine)The carbon bearing the amine group will be in the aliphatic region, shifted downfield by the nitrogen.
~ 50-CH₂- (imidazole-CH₂)The methylene carbon is deshielded by the adjacent imidazole ring.
~ 34-C(CH₃)₃The quaternary carbon of the tert-butyl group.
~ 27-C(CH₃)₃The methyl carbons of the tert-butyl group will give a single, intense signal.
NMR Experimental Protocol

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS H1_Acquire Acquire ¹H Spectrum Add_TMS->H1_Acquire C13_Acquire Acquire ¹³C Spectrum H1_Acquire->C13_Acquire Process Fourier Transform, Phase & Baseline Correction C13_Acquire->Process Analyze Assign Peaks & Interpret Spectra Process->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the vibrations of its amine, imidazole, and aliphatic moieties.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3400 - 3250Medium, two bandsN-H stretchPrimary amine (-NH₂)[4][8]
3100 - 3000Weak to MediumC-H stretchImidazole ring
2960 - 2850StrongC-H stretchAliphatic (tert-butyl, -CH₂-, -CH-)
1650 - 1580MediumN-H bendPrimary amine (-NH₂)[8]
~1500 and ~1450MediumC=C and C=N stretchImidazole ring[9]
1365StrongC-H bend (umbrella)tert-butyl group
1250 - 1020Medium to WeakC-N stretchAliphatic amine[8]
910 - 665Broad, StrongN-H wagPrimary amine (-NH₂)[8]
IR Spectroscopy Experimental Protocol
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the compound is a solid, a small amount can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

  • Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (three), so the molecular ion peak (M⁺) is expected at an odd m/z value.[10][11]

  • Molecular Ion (M⁺): The predicted molecular ion peak will be at m/z = 167.

  • [M+H]⁺: In electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule is often observed at m/z = 168.

Predicted Fragmentation Pattern

The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[11][12]

  • α-Cleavage (Path A): Cleavage of the bond between the CH(NH₂) and the C(CH₃)₃ groups would result in the loss of a tert-butyl radical (•C(CH₃)₃) and the formation of a resonance-stabilized cation at m/z = 110 .

  • α-Cleavage (Path B): Cleavage of the bond between the CH(NH₂) and the CH₂-imidazole groups would result in the loss of an imidazolylmethyl radical (•CH₂-C₃H₃N₂) and the formation of a cation at m/z = 86 .

  • Loss of the Imidazole Ring: Another possible fragmentation is the cleavage of the C-N bond connecting the aliphatic chain to the imidazole ring, which could lead to a fragment corresponding to the protonated imidazole at m/z = 69 .

MS_Fragmentation cluster_frags Major Fragmentation Pathways Molecule This compound (m/z = 167) Frag_A m/z = 110 (Loss of •C(CH₃)₃) Molecule->Frag_A α-Cleavage (A) Frag_B m/z = 86 (Loss of •CH₂-imidazole) Molecule->Frag_B α-Cleavage (B) Frag_C m/z = 69 (Protonated Imidazole) Molecule->Frag_C C-N Cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Mass Spectrometry Experimental Protocol
  • Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) are common methods. ESI is a soft ionization technique that often keeps the molecular ion intact, while EI can lead to more extensive fragmentation.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS).

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can more confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data. This document serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the unambiguous structural elucidation of this and related molecules.

References

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from [Link]

  • MDPI. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry of Amines. Retrieved from [Link]

Sources

A Technical Guide to the Target Deconvolution of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of precise molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide outlines a comprehensive, multi-pronged strategy for the target deconvolution of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a novel chemical entity (NCE) with therapeutic potential. Lacking prior characterization, a systematic approach is essential. This document details a strategic workflow commencing with in silico hypothesis generation based on structural informatics, followed by parallel, unbiased biochemical and cell-based screening methodologies to identify candidate protein interactors. We provide detailed, field-tested protocols for affinity chromatography-mass spectrometry, Cellular Thermal Shift Assay (CETSA), and CRISPR-Cas9 genetic screening. The guide culminates in a robust validation framework to confirm target engagement and elucidate the mechanism of action, ensuring a high degree of scientific rigor and confidence in candidate targets.

Introduction: The Target Identification Imperative

The journey from a bioactive small molecule to a clinically approved drug is contingent upon a thorough understanding of its mechanism of action (MoA), which begins with identifying its direct molecular target(s). Phenotypic screening can reveal promising compounds, but without knowledge of the specific protein or pathway being modulated, optimization and safety profiling are severely hampered. The subject of this guide, this compound, is an NCE for which no public data on biological activity exists. Therefore, this document serves as a strategic blueprint for its complete target deconvolution.

The proposed strategy integrates computational, biochemical, and cellular approaches to create a self-validating system.[1][2][3] By pursuing multiple orthogonal lines of inquiry, we mitigate the risk of method-specific artifacts and build a stronger, evidence-based case for a given target.

Structural Analysis and Hypothesis Generation

A molecule's structure dictates its function. A rigorous analysis of the chemical motifs within this compound allows for the generation of initial, plausible hypotheses regarding its target class.

  • Imidazole Ring: This five-membered heterocycle is a ubiquitous pharmacophore found in a wide array of approved drugs.[4][5][6] Its electron-rich nature and ability to coordinate with metal ions or act as a hydrogen bond acceptor/donor make it a privileged scaffold for interacting with various enzymes and receptors.[7] Notable target classes include:

    • Kinases: Many kinase inhibitors, particularly p38 MAP kinase inhibitors, incorporate a substituted imidazole scaffold that competes for the ATP-binding pocket.[8][9][10][11]

    • Cytochrome P450 Enzymes: The nitrogen atom in the imidazole ring can coordinate with the heme iron of CYP enzymes. This is the primary mechanism for azole antifungals, which inhibit lanosterol 14-alpha-demethylase (a CYP enzyme, CYP51).[12][13][14][15]

    • G-Protein Coupled Receptors (GPCRs): Histamine, an endogenous signaling molecule, is an imidazole derivative, and many antihistamines target H1/H2 receptors.

  • Primary Amine & Bulky Aliphatic Group: The primary amine at the 2-position, adjacent to a sterically bulky tert-butyl group, suggests potential for specific ionic and hydrophobic interactions within a well-defined binding pocket. This combination could confer selectivity and potency.

Based on this analysis, our primary hypothesized target classes are kinases and cytochrome P450 enzymes .

A Multi-Pronged Strategy for Unbiased Target Identification

To move from hypothesis to empirical evidence, we will deploy a parallel workflow combining computational, biochemical, and genetic methods. This ensures an unbiased search for targets beyond our initial hypotheses.

Target_ID_Workflow cluster_0 In Silico Screening cluster_1 Biochemical / Biophysical Methods cluster_2 Cell-Based Methods cluster_3 Hit Prioritization & Validation A Reverse Docking G Candidate Target List A->G B Pharmacophore Screening B->G C Affinity Chromatography + LC-MS/MS C->G D Thermal Proteome Profiling (TPP / CETSA-MS) D->G E Phenotypic Screening F CRISPR-Cas9 Genetic Screen E->F Informs screen design F->G H Direct Engagement Assays (SPR, ITC, CETSA) G->H I Genetic Validation (siRNA / CRISPR KO) H->I J Validated Target I->J

Fig 1. A multi-pronged workflow for target deconvolution.
Computational Approaches: Refining Hypotheses

In silico methods provide a rapid, cost-effective way to screen vast biological target space and prioritize experimental work.[16]

Reverse Docking: This technique inverts the typical docking paradigm. Instead of screening many compounds against one target, the NCE is docked against a large database of proteins with known 3D structures (e.g., the Protein Data Bank).[17][18][19][20] Proteins are then ranked by their predicted binding affinity, generating a list of potential targets.[17][18] This approach is particularly useful for identifying unexpected "off-targets."

Biochemical Methods: Capturing Direct Binders

These methods aim to physically isolate the target protein based on its direct interaction with the compound.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a classic and powerful "fishing" experiment.[21] The NCE is immobilized on a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.[22][23][24] Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3.2.1: Photo-Affinity Chromatography-Mass Spectrometry

Causality: To overcome challenges with non-covalent interactions washing off, a photo-affinity probe is synthesized. This probe includes the parent compound, a photoreactive group (e.g., benzophenone), and a purification tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the nearest protein, permanently locking the target to the probe.[25]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a benzophenone moiety and a terminal biotin tag via a flexible linker. Purity must be >95% as confirmed by LC-MS and NMR.

  • Lysate Preparation: Culture a relevant cell line (e.g., HepG2 for metabolism studies, a cancer cell line for oncology) to ~80% confluency. Harvest cells, wash with PBS, and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cell lysate with 10-50 µM of the photo-affinity probe for 1 hour at 4°C in the dark.

    • Negative Control: Run a parallel experiment with excess free (non-biotinylated) parent compound to competitively block specific binding sites.

    • Transfer the mixture to a petri dish on ice and irradiate with 365 nm UV light for 20-30 minutes to induce crosslinking.

    • Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively (5 times) with lysis buffer containing decreasing concentrations of detergent to remove non-specific binders.

    • Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.

  • Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel. Visualize with silver or Coomassie staining.

    • Excise bands that are present in the experimental lane but absent or significantly reduced in the competitive control lane.

    • Submit excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

Cell-Based Methods: Probing Function in a Native Context

These approaches measure the compound's effect in a living system, providing functional context and identifying targets based on physiological response.

Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that when a ligand binds to its target protein, it generally increases the protein's thermal stability.[26][27] By heating intact cells or lysates to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. A shift in the melting curve of a specific protein in the presence of the compound is direct evidence of target engagement.[28][29] When coupled with mass spectrometry (Thermal Proteome Profiling), this can be performed on a proteome-wide scale.[30]

CRISPR-Cas9 Genetic Screening: This revolutionary technology allows for the systematic knockout of every gene in the genome to identify those that are essential for a drug's activity.[31][32][33][34] The rationale is simple: if a compound kills cells by inhibiting a specific target protein, then cells in which the gene for that target has already been knocked out should be resistant to the compound.

Protocol 3.3.1: CRISPR-Cas9 Loss-of-Function Screen for Drug Resistance

Causality: By treating a pooled library of cells, each with a different gene knocked out, with a cytotoxic concentration of the NCE, we can select for cells that survive. Sequencing the guide RNAs (gRNAs) enriched in the surviving population identifies the genes whose loss confers resistance, pointing directly to the drug's target or essential pathway members.[35]

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin) to establish the pooled knockout library.

  • Drug Treatment:

    • Determine the IC80-IC90 concentration of this compound in the parental Cas9 cell line.

    • Split the library population into two arms: a treatment group and a vehicle control (e.g., DMSO) group. Maintain sufficient cell numbers to ensure >500x representation of each sgRNA in the library.

    • Treat the cells for a duration equivalent to 8-10 population doublings.

  • Genomic DNA Extraction and Sequencing: Harvest cells from both arms, extract genomic DNA, and amplify the sgRNA-encoding regions using PCR. Subject the amplicons to next-generation sequencing.

  • Data Analysis: Align sequencing reads to the sgRNA library reference. For each sgRNA, calculate the log2 fold change in abundance between the treated and control samples. Genes whose sgRNAs are significantly enriched in the treated population are considered resistance hits and potential targets.

Hit Prioritization and Target Validation

Data from all three arms of the strategy must be integrated to generate a high-confidence list of candidate targets. A protein identified by both AC-MS and as a resistance hit in a CRISPR screen, for example, becomes a top-tier candidate.

Table 1: Comparison of Primary Target ID Methods

MethodPrincipleAdvantagesLimitations
AC-MS Physical capture of binding partnersUnbiased, identifies direct interactorsRequires chemical synthesis; can miss weak or transient interactions
CETSA-MS Ligand-induced thermal stabilizationMeasures engagement in live cells, no modification neededMay not work for all targets; membrane proteins are challenging
CRISPR Screen Genetic perturbation confers resistanceFunctional readout, identifies essential pathway membersIndirect; requires a cytotoxic or cytostatic phenotype

Once prioritized, candidates must undergo rigorous validation.

  • Confirming Direct Engagement:

    • Orthogonal CETSA: Perform a targeted CETSA (using Western Blot) on the top candidate protein to confirm the thermal shift observed in the proteomic screen.[27]

    • Biophysical Assays: Use purified recombinant protein of the candidate target and the NCE in label-free assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD) and kinetics.

  • Genetic Validation:

    • Use siRNA or individual CRISPR-Cas9 knockout of the candidate target gene. If loss of the protein recapitulates the drug's phenotype or confers resistance, this provides strong evidence that it is the correct target.

If, for example, the p38α MAP kinase (MAPK14) is identified as a top hit, a validation cascade would ensue.

Validation_Pathway A Hypothesis: NCE inhibits p38α kinase B Biochemical Assay: In vitro kinase assay with recombinant p38α + NCE A->B C Cellular Target Engagement: CETSA on endogenous p38α in presence of NCE A->C D Downstream Pathway Analysis: Measure phosphorylation of MK2 (p38α substrate) via Western Blot B->D Confirm functional inhibition C->D E Genetic Validation: Knockdown p38α with siRNA. Does it block NCE-induced TNF-α suppression? D->E F Validated Target: p38α Kinase E->F

Fig 2. Hypothetical validation cascade for p38α kinase.

Conclusion

The deconvolution of therapeutic targets for a novel chemical entity like this compound requires a disciplined, multi-faceted, and unbiased approach. The strategy outlined in this guide—combining predictive computational analysis with direct biochemical capture and functional genetic screening—provides a robust framework for identifying and validating targets with high confidence. By rigorously applying these methodologies, research teams can efficiently elucidate the mechanism of action, accelerate lead optimization, and significantly increase the probability of advancing a promising compound toward clinical development.

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in vitro screening of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

This guide provides a comprehensive framework for the in vitro screening of the novel chemical entity, this compound. The imidazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, and enzyme inhibitory properties.[1][2][3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the therapeutic potential of this compound.

Introduction: The Rationale for Screening

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[5][6] Its unique electronic and structural properties allow it to interact with various biological targets, making it a privileged scaffold in medicinal chemistry.[7][8] Derivatives of imidazole have been successfully developed as antifungal agents (e.g., ketoconazole), antibacterial agents, and inhibitors of key enzymes in disease pathways.[4][9] The structural features of this compound, specifically the combination of the imidazole ring with a sterically hindered amine, suggest a potential for novel biological activity.

This guide outlines a tiered screening approach, commencing with fundamental cytotoxicity assessments to establish a therapeutic window, followed by a series of targeted and phenotypic screens to identify specific biological activities. The causality behind each experimental choice is explained to provide a robust and scientifically sound screening cascade.

Foundational Screening: Cytotoxicity Assessment

Prior to investigating specific biological activities, it is crucial to determine the inherent cytotoxicity of this compound. This foundational step establishes the concentration range for subsequent assays, ensuring that observed effects are not merely a consequence of cell death.[10][11]

Principle of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[11] Common methods assess cell viability by quantifying metabolic activity or membrane integrity.[10][11][12] A dose-dependent reduction in cell viability upon exposure to the test compound is indicative of a cytotoxic effect.[13][14]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity.[13][14] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data to be determined
48Data to be determined
72Data to be determined
HEK29324Data to be determined
48Data to be determined
72Data to be determined

Caption: Table summarizing the cytotoxic profile of this compound.

Tier 1 Screening: Broad Spectrum Biological Activity

Following the determination of the compound's cytotoxic profile, the next step is to screen for a broad range of potential biological activities. Based on the known activities of imidazole derivatives, antifungal and anticancer screening are logical starting points.

Antifungal Activity Screening

The imidazole scaffold is a cornerstone of many antifungal drugs.[4][15] These compounds often act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4]

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Step-by-Step Methodology:

  • Fungal Strain Preparation: Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Anticancer Activity Screening: Phenotypic Approach

Phenotypic screening is a powerful approach in drug discovery that identifies substances altering the phenotype of a cell or organism in a desired manner, without prior knowledge of the drug's target.[16][17]

High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's effect.

Step-by-Step Methodology:

  • Cell Plating and Treatment: Seed cancer cell lines (e.g., MCF-7, A549) in optically clear bottom 96- or 384-well plates. Treat with a range of concentrations of this compound.

  • Staining: After the desired incubation period, fix the cells and stain with a cocktail of fluorescent dyes to visualize the nucleus (e.g., DAPI), cytoskeleton (e.g., phalloidin), and mitochondria (e.g., MitoTracker).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features, such as cell number, nuclear morphology, mitochondrial integrity, and cytoskeletal organization.

  • Phenotypic Profiling: Compare the phenotypic profile of treated cells to that of control cells and known anticancer drugs to identify potential mechanisms of action.

Tier 2 Screening: Target-Based Assays

Based on the results from the Tier 1 screens, more specific target-based assays can be employed to elucidate the mechanism of action.

Enzyme Inhibition Assays

Imidazole derivatives are known to inhibit a variety of enzymes.[18][19] If the phenotypic screen suggests a particular pathway is affected, specific enzyme inhibition assays can be performed.

This protocol is provided as an example of a common enzyme inhibition assay format.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, a fluorometric probe, and the substrate (arachidonic acid) in an appropriate assay buffer.

  • Compound Addition: Add various concentrations of this compound to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

  • Enzyme Incubation: Add the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Data Interpretation and Next Steps

The collective data from this tiered screening approach will provide a comprehensive initial profile of the biological activity of this compound. Positive "hits" in any of these assays will warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.

Visualizations

Screening_Workflow cluster_0 Foundational Screening cluster_1 Tier 1 Screening cluster_2 Tier 2 Screening cluster_3 Downstream Development Cytotoxicity Cytotoxicity Assessment (MTT Assay) Antifungal Antifungal Screening (Broth Microdilution) Cytotoxicity->Antifungal Anticancer Anticancer Screening (High-Content Imaging) Cytotoxicity->Anticancer Enzyme_Inhibition Target-Based Enzyme Inhibition Assays Antifungal->Enzyme_Inhibition Anticancer->Enzyme_Inhibition MOA Mechanism of Action Studies Enzyme_Inhibition->MOA SAR Structure-Activity Relationship MOA->SAR In_Vivo In Vivo Efficacy SAR->In_Vivo

Caption: A tiered workflow for the in vitro screening of novel compounds.

References

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An In-depth Technical Guide to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine Derivatives and Analogs: The Butoconazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine derivatives and analogs, a class of compounds centered around the core structure of the potent antifungal agent, butoconazole. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antifungal therapies. We will delve into the medicinal chemistry, mechanism of action, structure-activity relationships (SAR), and key experimental protocols pertinent to this chemical series. The guide is structured to provide not just a recitation of facts, but a causal understanding of the design and evaluation of these molecules, empowering researchers to make informed decisions in their own discovery programs.

Introduction: The Clinical Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities.[1] Within the realm of infectious diseases, imidazole-containing compounds have emerged as a critical class of antifungal agents.[2] Marketed drugs such as ketoconazole, miconazole, and clotrimazole have been instrumental in the treatment of various fungal infections.[2] These agents primarily exert their therapeutic effect through the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[3]

This guide focuses on a specific, yet clinically significant, branch of the imidazole antifungal family: derivatives and analogs of this compound, the core scaffold of the antifungal drug butoconazole. Butoconazole is a potent, broad-spectrum antifungal agent primarily used for the treatment of vulvovaginal candidiasis caused by Candida species.[4] Its chemical structure, (±)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole, showcases the key pharmacophoric elements that we will explore in detail.[5]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary molecular target of butoconazole and its analogs is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme plays a pivotal role in the ergosterol biosynthesis pathway by catalyzing the oxidative removal of the 14α-methyl group from lanosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

The inhibitory action of butoconazole is initiated by the coordination of the N3 nitrogen of the imidazole ring to the heme iron atom at the active site of CYP51. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol. The consequence of this enzymatic blockade is twofold: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors within the fungal cell membrane. This altered sterol profile disrupts the physical properties of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[3][5]

The selectivity of butoconazole and other azole antifungals for fungal cells over mammalian cells is attributed to the higher affinity of these compounds for the fungal CYP51 enzyme compared to the mammalian ortholog.[6]

Caption: Mechanism of action of Butoconazole targeting CYP51.

Structure-Activity Relationships (SAR)

The antifungal potency of the butoconazole scaffold is intricately linked to the nature and arrangement of its constituent chemical moieties. Understanding these structure-activity relationships is paramount for the rational design of novel, more effective analogs.

  • The Imidazole Ring: The 1H-imidazol-1-yl group is a non-negotiable pharmacophoric element. The unhindered N3 nitrogen is essential for coordinating with the heme iron of CYP51, anchoring the inhibitor within the active site. Modifications that sterically hinder this nitrogen or significantly alter its basicity are detrimental to activity.

  • The Butyl Linker: The four-carbon chain provides the appropriate length and flexibility for the molecule to span the active site and position the key interacting groups optimally.

  • The 3,3-Dimethyl Group (in the core amine): While butoconazole itself does not contain this specific feature, the core topic of this compound suggests its importance in analog design. This bulky tert-butyl group can serve to create specific hydrophobic interactions within a sub-pocket of the enzyme's active site and may also influence the metabolic stability of the compound.

  • The Aryl Groups in Butoconazole:

    • 4-(4-chlorophenyl) group: This lipophilic group likely engages in hydrophobic interactions within the CYP51 active site. The para-chloro substituent enhances this lipophilicity and can participate in halogen bonding or other specific interactions.

    • 2-[(2,6-dichlorophenyl)thio] group: This bulky, lipophilic moiety is crucial for potent activity. The dichlorophenyl ring is thought to occupy a distinct hydrophobic pocket within the active site, contributing significantly to the overall binding affinity. The thioether linkage provides a degree of conformational flexibility. Studies on related azole antifungals have shown that the nature and substitution pattern of these aryl rings are critical determinants of both potency and spectrum of activity.[7][8]

Data Presentation: In Vitro Antifungal Activity

The following table summarizes the in vitro antifungal activity of butoconazole against various clinical isolates of Candida species, expressed as Minimum Inhibitory Concentration (MIC) values. This data underscores the broad-spectrum activity of the butoconazole scaffold.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans106≤0.06 - 4.00.251.0[9]
Candida spp. (non-albicans)80≤0.06 - >1280.532.0[9]
Candida glabrata--HighHigh[10]
Candida tropicalis-Active--[5]
Candida krusei-Active--[10]

Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

Synthesis of Butoconazole Nitrate

The synthesis of butoconazole is a multi-step process that requires careful control of reaction conditions. The following protocol is a representative example based on established literature.[9][11][12]

Caption: Synthetic pathway for Butoconazole Nitrate.

Step-by-Step Methodology:

  • Formation of the Grignard Reagent: Prepare the Grignard reagent from p-chlorobenzyl chloride and magnesium turnings in a suitable ether solvent (e.g., anhydrous tetrahydrofuran) under an inert atmosphere.

  • Reaction with Epichlorohydrin: React the freshly prepared Grignard reagent with epichlorohydrin to yield 1-chloro-4-(4-chlorophenyl)-2-butanol.[13]

  • Introduction of the Imidazole Moiety: React 1-chloro-4-(4-chlorophenyl)-2-butanol with imidazole in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in a biphasic solvent system (e.g., toluene/water) to afford 1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole.[12]

  • Chlorination of the Hydroxyl Group: Treat the resulting alcohol with thionyl chloride in a suitable solvent (e.g., 1,2-dichloroethane) with a catalytic amount of dimethylformamide to produce 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole.[12]

  • Thioether Formation: React the chloro-intermediate with 2,6-dichlorothiophenol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., methyl isobutyl ketone) to yield the butoconazole free base.[12]

  • Nitrate Salt Formation: Dissolve the butoconazole base in a suitable solvent and treat with nitric acid to precipitate butoconazole nitrate. The product is then isolated by filtration, washed, and dried.[11]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the in vitro potency of novel antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) M27 methodology provides a standardized protocol.[10]

Detailed Methodology:

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of the test compound (e.g., butoconazole nitrate or an analog) in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Preparation of Inoculum: Subculture the desired Candida species on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.

  • Broth Microdilution Assay:

    • Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no inoculum) on each plate.

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or with a microplate reader.

Pharmacokinetics and Metabolism

The clinical utility of an antifungal agent is not solely dependent on its in vitro potency but also on its pharmacokinetic profile. For butoconazole, which is administered intravaginally, systemic absorption is limited.

  • Absorption: Following intravaginal administration of a 2% butoconazole nitrate cream, only a small fraction (approximately 1.3-2.2%) of the dose is systemically absorbed.[14] Peak plasma concentrations are typically reached within 12 to 24 hours.[14]

  • Distribution: The extent of distribution into various tissues has not been fully characterized in humans. Animal studies suggest that butoconazole can cross the placenta. It is not known if it is distributed into human milk.[14]

  • Metabolism: The systemically absorbed fraction of butoconazole is believed to be extensively metabolized, likely in the liver. The specific metabolic pathways have not been fully elucidated.[14]

  • Excretion: Elimination occurs through both renal and fecal routes. The plasma half-life is estimated to be between 21 and 24 hours.[3]

The following table summarizes key pharmacokinetic parameters for butoconazole nitrate suppositories.[15]

DoseCmax (ng/mL)AUC₀₋₉₆ (ng·h/mL)
0.05 g (single dose)0.895 ± 0.26136.38 ± 10.82
0.1 g (single dose)1.740 ± 0.51173.48 ± 28.99

Conclusion and Future Perspectives

The this compound scaffold, exemplified by the potent antifungal agent butoconazole, represents a clinically validated and promising platform for the development of new antifungal therapies. The well-defined mechanism of action, targeting the fungal-specific enzyme CYP51, provides a solid foundation for rational drug design. The key to advancing this chemical series lies in the systematic exploration of the structure-activity relationships, particularly concerning the substitution patterns on the aryl rings. The development of analogs with improved potency against resistant fungal strains, enhanced pharmacokinetic properties, and a favorable safety profile remains a key objective for researchers in this field. The experimental protocols and foundational knowledge presented in this guide are intended to empower drug discovery professionals to effectively navigate the challenges and opportunities inherent in the development of the next generation of imidazole-based antifungal agents.

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An In-depth Technical Guide to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Molecule at the Crossroads of Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a heterocyclic amine of interest to the chemical and pharmaceutical research communities. While the specific discovery and developmental history of this compound are not extensively documented in peer-reviewed literature, its structural motifs—an imidazole ring and a substituted butylamine backbone—place it firmly within a class of molecules with significant pharmacological precedent. This document will therefore elucidate the compound's known properties, propose a logical synthetic pathway grounded in established organic chemistry principles, and explore its potential biological significance by drawing parallels with structurally related compounds. The broader historical and medicinal chemistry context of the imidazole scaffold will also be discussed, providing a framework for understanding the rationale behind the design and potential application of molecules like this compound in modern drug discovery.

Introduction: The Imidazole Scaffold as a Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, it was initially named glyoxaline.[1][2] The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a multitude of natural products and synthetic drugs.[3][4][5] Its prevalence stems from its unique electronic properties: the imidazole ring is ionizable and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[4] This versatility has led to the development of numerous FDA-approved drugs containing the imidazole moiety for a wide array of therapeutic areas, including anti-infectives, anticancer agents, and treatments for metabolic and endocrine disorders.[6][7]

This compound (Figure 1) is a contemporary example of a research chemical built upon this privileged scaffold. While its specific history is not publicly detailed, its availability from chemical suppliers suggests its use as a building block in synthetic chemistry or as a tool compound in early-stage drug discovery.[8][][10][11][12] Generic descriptions suggest it may function as a ligand for receptors or ion channels, acting as either an agonist or antagonist.[8] This guide will delve into the technical aspects of this molecule, providing a framework for its synthesis and potential applications.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Structural Data

Quantitative data for this compound is available from various chemical suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 845290-87-1[8][][10][11]
Molecular Formula C₉H₁₇N₃[10]
Molecular Weight 167.25 g/mol [10]
Appearance Solid
Purity Typically ≥95%[10][11]
Long-Term Storage Store long-term at 2-8°C[10]

Proposed Synthetic Pathway

Step 1: Epoxidation of 3,3-Dimethyl-1-butene

The synthesis would commence with the epoxidation of commercially available 3,3-dimethyl-1-butene. This reaction is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an aprotic solvent like dichloromethane (DCM). This step creates the key epoxide intermediate, 1,2-epoxy-3,3-dimethylbutane.

Step 2: Nucleophilic Ring-Opening of the Epoxide with Imidazole

The second step involves the nucleophilic ring-opening of the synthesized epoxide. Imidazole, acting as a nucleophile, will attack one of the carbon atoms of the epoxide ring. This reaction is typically carried out in a polar protic solvent, such as ethanol or isopropanol, and may be heated to facilitate the reaction. The regioselectivity of the attack is expected to favor the less sterically hindered carbon, leading to the formation of an amino alcohol intermediate. Subsequent workup and purification would yield the target compound, this compound.

G start Start: 3,3-Dimethyl-1-butene + m-CPBA step1 Step 1: Epoxidation Solvent: Dichloromethane (DCM) Room Temperature start->step1 intermediate Intermediate: 1,2-Epoxy-3,3-dimethylbutane step1->intermediate step2 Step 2: Nucleophilic Ring-Opening Solvent: Ethanol Heat (Reflux) intermediate->step2 reagent Reagent: Imidazole reagent->step2 product Product: This compound step2->product end End product->end G ligand This compound (Hypothetical Agonist) receptor G-Protein Coupled Receptor (GPCR) (Gs-coupled) ligand->receptor Binds g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converts AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Targets pka->downstream Phosphorylates response Cellular Response downstream->response

Caption: Hypothetical signaling pathway for this compound as a GPCR agonist.

Conclusion

This compound represents a molecule of interest at the intersection of synthetic chemistry and pharmacology. While its specific history and development are not well-documented, its structural components suggest a rationale for its synthesis rooted in the long and successful history of imidazole-based drug discovery. The proposed synthetic route is efficient and relies on established chemical transformations. Its potential as a modulator of key biological signaling pathways, inferred from its structure, makes it a valuable tool for further research and a potential starting point for the development of novel therapeutics. This guide provides a foundational understanding of this compound, intended to aid researchers in their exploration of its chemical and biological properties.

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  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2022). IntechOpen. [Link]

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An In-depth Technical Guide to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine (CAS Number 845290-87-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a chiral amine containing an imidazole moiety. Given the limited publicly available data on this specific compound, this document serves as a prospective guide for its synthesis, characterization, and potential applications in drug discovery and development. By leveraging established principles of medicinal chemistry and analytical science, we present a scientifically grounded framework for researchers interested in exploring the therapeutic potential of this and related molecules. The imidazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The unique structural features of this compound, including its chirality and the bulky tert-butyl group, suggest potential for selective interactions with biological targets. This guide will delve into a proposed synthetic route, robust analytical methodologies for its characterization, and a discussion of its potential pharmacological relevance.

Introduction: The Therapeutic Potential of Imidazole-Containing Compounds

The imidazole ring is a five-membered heterocyclic aromatic compound that is a fundamental component of many biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[1] Its amphoteric nature and ability to participate in hydrogen bonding and coordination with metal ions make it a versatile pharmacophore in drug design.[1] Imidazole derivatives have been successfully developed into a wide array of therapeutic agents with diverse biological activities, such as antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][2][3]

This compound (CAS 845290-87-1) is a chiral amine that incorporates this valuable imidazole scaffold. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural attributes provide a basis for postulating its potential as a ligand for various receptors and ion channels, possibly acting as an agonist or antagonist.[4] The presence of a chiral center and a sterically demanding tert-butyl group suggests that it may exhibit stereoselective binding and a unique pharmacological profile. This guide aims to provide a foundational understanding of this molecule to stimulate further research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its common salt form is presented in Table 1.

PropertyThis compoundThis compound dihydrochloride
CAS Number 845290-87-1Not specified
Molecular Formula C₉H₁₇N₃C₉H₁₉Cl₂N₃
Molecular Weight 167.25 g/mol 240.17 g/mol
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidPredicted: White to off-white solid
Solubility Predicted: Soluble in methanol, ethanol, and DMSOPredicted: Soluble in water, methanol

Table 1: Physicochemical properties of this compound and its dihydrochloride salt.

Proposed Synthesis Pathway

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach suggests that the target molecule can be constructed from a suitable epoxide precursor and imidazole. The chirality can be introduced through an asymmetric epoxidation step or by using a chiral starting material.

G Target This compound Epoxide Chiral 2-(tert-butyl)oxirane Target->Epoxide Nucleophilic ring opening Imidazole Imidazole Target->Imidazole Alkene 3,3-Dimethyl-1-butene Epoxide->Alkene Asymmetric epoxidation

Figure 1: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Asymmetric Epoxidation of 3,3-Dimethyl-1-butene

This step is crucial for establishing the stereochemistry of the final product. A Sharpless asymmetric epoxidation or a similar well-established method can be employed.

  • To a stirred solution of 3,3-dimethyl-1-butene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at -20 °C, add a chiral catalyst system, for example, a titanium(IV) isopropoxide/diethyl tartrate complex.

  • Slowly add a solution of tert-butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane) to the reaction mixture while maintaining the temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a suitable quenching agent, such as a saturated aqueous solution of sodium sulfite.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral 2-(tert-butyl)oxirane by vacuum distillation or column chromatography.

Step 2: Nucleophilic Ring Opening of the Epoxide with Imidazole

This step involves the regioselective attack of imidazole on the less sterically hindered carbon of the epoxide.

  • Dissolve imidazole (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) (1.0 eq), portion-wise at 0 °C to deprotonate the imidazole.

  • Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium imidazolide salt.

  • Add the chiral 2-(tert-butyl)oxirane (1.0 eq) dissolved in DMF to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol.

Step 3: Conversion of the Hydroxyl Group to an Amine

This transformation can be achieved through a two-step process involving mesylation followed by substitution with an azide and subsequent reduction.

  • Mesylation: Dissolve the alcohol from the previous step (1.0 eq) in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the mesylate.

  • Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC. Once the reaction is complete, cool, dilute with water, and extract the product with an organic solvent. Dry and concentrate to yield the azide intermediate.

  • Reduction: Dissolve the azide intermediate in a suitable solvent such as methanol or tetrahydrofuran (THF). Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator). Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) can be used. Monitor the reaction by TLC. Upon completion, filter off the catalyst (if using Pd/C) and concentrate the filtrate. Purify the crude product by column chromatography to afford the final compound, this compound.

Figure 2: Proposed synthetic workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons (in the range of δ 7-8 ppm), the methine proton adjacent to the amine group, the methylene protons, and the singlet for the tert-butyl group.[5] The coupling patterns will be crucial for structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the imidazole ring carbons (around δ 120-140 ppm), the two aliphatic carbons of the butan-2-amine backbone, and the quaternary and methyl carbons of the tert-butyl group.[6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments will be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[7]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. Electrospray ionization (ESI) would be a suitable ionization technique.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be developed to assess the purity of the final compound. Detection can be performed using a UV detector, monitoring at a wavelength where the imidazole ring absorbs (around 210-230 nm).

    • Chiral HPLC: To determine the enantiomeric purity (enantiomeric excess, ee), a chiral HPLC method is indispensable. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[8][9][10] A normal-phase method with a mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a good starting point for method development.[8]

Table 2: Example HPLC Method Parameters

ParameterReversed-Phase (Purity)Chiral (Enantiomeric Purity)
Column C18, 4.6 x 150 mm, 5 µmChiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: Acetonitrilen-Hexane : Isopropanol : Diethylamine (80:20:0.1)
Gradient/Isocratic GradientIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C25 °C
Detection UV at 220 nmUV at 220 nm

Potential Biological Applications and Mechanism of Action

The structural features of this compound suggest several potential avenues for biological activity.

  • Enzyme Inhibition: The imidazole moiety can coordinate with metal ions in the active sites of metalloenzymes. The overall structure may allow it to act as an inhibitor for various enzymes, such as cytochrome P450s or histone deacetylases (HDACs).

  • Receptor Modulation: As a chiral amine, it could interact with G-protein coupled receptors (GPCRs) or ion channels. Many neurotransmitter receptors, for instance, bind to amine-containing ligands. The stereochemistry will likely play a critical role in its binding affinity and functional activity (agonist vs. antagonist).

  • Antimicrobial Activity: Imidazole derivatives are well-known for their antimicrobial properties.[11] This compound could be investigated for its efficacy against various bacterial and fungal strains.

Further research, including in vitro binding assays, enzyme inhibition assays, and cell-based functional assays, is required to elucidate the specific biological targets and mechanism of action of this compound.

Conclusion

This compound is a chiral molecule with a promising chemical scaffold for drug discovery. While specific data on this compound is scarce, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical transformations. The analytical methods described are standard yet robust approaches for ensuring the quality and stereochemical integrity of the final compound. The potential biological applications discussed are grounded in the known pharmacology of imidazole-containing molecules. This document is intended to serve as a valuable resource for researchers and drug development professionals, encouraging further investigation into the therapeutic potential of this and structurally related compounds.

References

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Methodological & Application

Application Notes and Protocols for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This guide is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental designs.

Introduction: The Potential of a Novel Imidazole Derivative

This compound is a heterocyclic compound featuring an imidazole moiety. The imidazole ring is a critical pharmacophore found in numerous natural products and synthetic drugs, bestowing a wide array of biological activities.[1][2] Imidazole derivatives are known to exhibit antifungal, antibacterial, anticancer, and anti-inflammatory properties, among others.[1][2] This particular compound, with its unique dimethylbutan-2-amine side chain, is a subject of interest for its potential as a ligand for various receptors and ion channels, possibly acting as an agonist or antagonist.[3]

The structural characteristics of this compound, particularly the imidazole nucleus, suggest a strong potential for antifungal activity. Many established antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[4] This guide will, therefore, focus on protocols to investigate the potential antifungal properties of this compound, from determining its basic efficacy to elucidating its mechanism of action and assessing its safety profile in vitro.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is fundamental for accurate and reproducible experimental work.

PropertyValueSource
CAS Number 845290-87-1[3]
Molecular Formula C₉H₁₇N₃[3]
Molecular Weight 167.25 g/mol [3]
Appearance Varies (typically a solid)General knowledge
Solubility Soluble in polar organic solvents like DMSO and ethanol.General knowledge

Storage and Handling:

  • Storage: Store the compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture to prevent degradation.[5]

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.[5] Work in a well-ventilated area or a chemical fume hood.

Experimental Protocols

This section provides detailed, step-by-step protocols for the investigation of the potential antifungal properties of this compound.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the first critical step for any in vitro assay.

Protocol:

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing or gentle warming.

  • Sterilization: If the stock solution is to be used in sterile cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[5]

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[6][7][8]

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Medium Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer.

  • Inoculum Preparation: Culture the yeast strain (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in the RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the microplate wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in RPMI medium to achieve a range of desired final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound. Include a positive control (fungi with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

In Vitro Cytotoxicity Assay (MTS Assay)

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTS assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HeLa, HEK293, or a relevant liver cell line like HepG2) at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the compound on the activity of recombinant human lanosterol 14α-demethylase.[4]

Workflow for CYP51 Inhibition Assay:

Caption: Workflow for the in vitro lanosterol 14α-demethylase (CYP51) inhibition assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 0.1 mM EDTA, and 0.5 µM recombinant human CYP51A1 and 1.0 µM CPR (cytochrome P450 reductase).[4]

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (e.g., ketoconazole) and a no-inhibitor control.

  • Substrate Addition: Add the substrate, lanosterol (typically dissolved in a small amount of a suitable solvent like acetone or a detergent), to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 0.5 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., 2M NaOH). Extract the sterols with an organic solvent such as hexane or ethyl acetate.

  • Analysis: Analyze the extracted sterols by a suitable method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Interpretation and Troubleshooting

ParameterExpected Outcome for a Potent AntifungalTroubleshooting
MIC Low MIC value (µg/mL or µM range)High MIC: Compound may have low potency or the fungal strain may be resistant. Verify compound integrity and concentration. No growth in positive control: Check inoculum viability and medium preparation.
IC₅₀ (Cytotoxicity) High IC₅₀ value, significantly higher than the MICLow IC₅₀: Compound is toxic to mammalian cells. The therapeutic index (IC₅₀/MIC) will be low. Inconsistent results: Ensure consistent cell seeding density and proper handling.
IC₅₀ (CYP51 Inhibition) Low IC₅₀ value, correlating with the MICNo inhibition: The compound may not target CYP51. Consider alternative mechanism of action assays. High variability: Ensure proper enzyme activity and substrate concentration.

Conclusion

The protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a potential antifungal agent. By systematically evaluating its minimum inhibitory concentration, cytotoxicity, and mechanism of action, researchers can gain valuable insights into its therapeutic potential. The inherent versatility of the imidazole scaffold suggests that this compound could be a promising lead for the development of new and effective antifungal therapies.

References

  • Lepesheva, G. I., & Waterman, M. R. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences, 22(8), 4075. [Link]

  • Khan, S. A., & Chawla, G. (2015). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 5(110), 90879-90913. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). CLSI.
  • Khan, S. A., & Gupta, A. (2014). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 4(91), 49845-49874. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(1H-imidazol-1-yl)-N-methylbutanamine. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

  • Pérez-González, A., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(23), 15233. [Link]

  • Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. [Link]

  • Cusabio. (n.d.). Recombinant Human Lanosterol 14-alpha demethylase (CYP51A1), partial. Retrieved from [Link]

  • Scribd. (n.d.). M27 4th Edition. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs, 6(3). [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2018). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 31(4), e00032-18. [Link]

  • de Paula, J. F., et al. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Frontiers in Microbiology, 11, 149. [Link]

  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,.... Retrieved from [Link]

  • Rojas-Linares, D. M., et al. (2022). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules, 27(17), 5585. [Link]

  • Scribd. (n.d.). Preview CLSI+M27-A3. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

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Application Notes and Protocols for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine in Cancer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the imidazole ring stands out for its versatile biological activities.[1] Imidazole derivatives have been successfully developed into drugs for various diseases, and their potential in oncology is an area of intense investigation.[2][3] These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics.[1][4]

This document provides detailed application notes and protocols for investigating the anticancer potential of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine , a compound featuring the characteristic imidazole moiety. While direct studies on this specific molecule are limited, its structural features suggest a plausible and compelling mechanism of action: the inhibition of sterol 14α-demethylase (CYP51).

Compound Details:

Name This compound
CAS Number 845290-87-1[5]
Molecular Formula C₉H₁₇N₃[5]
Molecular Weight 167.25 g/mol [5]
Chemical Structure (SMILES) CC(C)(C)C(CN1C=CN=C1)N[5]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a scientifically grounded framework for evaluating this compound as a putative inhibitor of cholesterol biosynthesis and a potential therapeutic agent for cancer.

Hypothesized Mechanism of Action: Inhibition of CYP51 and Disruption of Cholesterol Homeostasis

Rapidly proliferating cancer cells have a heightened demand for cholesterol to build new cell membranes and support signaling pathways.[6][7] This metabolic reprogramming makes the cholesterol biosynthesis pathway a promising target for anticancer therapies.[8][9] A key regulatory enzyme in this pathway is sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51.[10][11] CYP51 catalyzes a crucial demethylation step in the conversion of lanosterol to cholesterol.[12]

The imidazole nucleus is known to coordinate with the heme iron atom in the active site of cytochrome P450 enzymes, leading to their inhibition.[13] Given the presence of the imidazole ring in this compound, we hypothesize that this compound acts as a CYP51 inhibitor. By blocking CYP51, the compound would disrupt cholesterol synthesis, leading to an accumulation of cytotoxic sterol precursors and a depletion of cholesterol, ultimately triggering cell stress and apoptosis in cancer cells.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (Statin target) Squalene Squalene Mevalonate->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 FFMAS FF-MAS Cholesterol Cholesterol FFMAS->Cholesterol Multiple steps Inhibitor 1-(1H-imidazol-1-yl) -3,3-dimethylbutan-2-amine Inhibitor->CYP51 Inhibition CYP51->FFMAS 14α-demethylation

Caption: Hypothesized inhibition of the cholesterol biosynthesis pathway by this compound.

Part 1: In Vitro Evaluation of Anticancer Activity

This section outlines protocols to determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Application Note 1.1: Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The intensity of the purple color is directly proportional to the number of viable cells.

Protocol 1.1: MTT Assay

Materials:

  • Cancer cell line(s) of interest (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[16]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[17] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells (5-10k/well) B Incubate 24h A->B C Add Compound (Serial Dilutions) B->C D Incubate 24-72h C->D E Add MTT (10 µL/well) D->E F Incubate 4h E->F G Add Solubilizer (100 µL/well) F->G H Read Absorbance (570 nm) G->H Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) H->Data Analysis\n(IC50 Calculation)

Caption: Workflow for the MTT cell viability assay.

Application Note 1.2: Detection of Apoptosis by Western Blot

To investigate whether the observed cytotoxicity is due to apoptosis, Western blotting can be used to detect key apoptotic marker proteins.[18] The activation of caspases and the cleavage of their substrates, such as PARP, are hallmarks of apoptosis.[19]

Protocol 1.2: Western Blot for Apoptotic Markers

Materials:

  • Cancer cells treated with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin as a loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A decrease in pro-Caspase-3 and full-length PARP, coupled with an increase in their cleaved forms, indicates apoptosis.[20][21] The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 can also be assessed.

Part 2: Target Validation - CYP51 Inhibition Assay

To directly test the hypothesis that this compound inhibits CYP51, a cell-free enzymatic assay is required.

Application Note 2.1: In Vitro CYP51 Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of recombinant human CYP51. A common method involves a fluorescence-based assay using a pro-fluorescent substrate that is converted into a fluorescent product by CYP51.[22][23]

Protocol 2.1: Fluorescence-Based CYP51 Inhibition Assay

Materials:

  • Recombinant human CYP51 enzyme and CPR (cytochrome P450 reductase).

  • CYP51 substrate (e.g., a pro-fluorescent substrate like BOMCC).

  • NADPH regenerating system.

  • Potassium phosphate buffer (pH 7.4).

  • This compound.

  • Known CYP51 inhibitor as a positive control (e.g., ketoconazole).

  • Black 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Assay Preparation: In a black 96-well plate, add the reaction buffer, recombinant CYP51/CPR, and serial dilutions of this compound or the positive control. Include a vehicle control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the pro-fluorescent substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product.

  • Data Analysis: Calculate the percentage of CYP51 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

CYP51_Assay_Workflow cluster_plate Black 96-Well Plate A Add Buffer, CYP51/CPR, & Inhibitor B Pre-incubate 10 min, 37°C A->B C Add Substrate & NADPH B->C D Incubate 30-60 min, 37°C C->D E Read Fluorescence D->E Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) E->Data Analysis\n(IC50 Calculation)

Caption: Workflow for the in vitro CYP51 inhibition assay.

Part 3: In Vivo Efficacy Evaluation

If in vitro studies show promising results, the next step is to evaluate the anticancer efficacy of this compound in a preclinical animal model.

Application Note 3.1: Human Tumor Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.[24][25][26]

Protocol 3.1: Subcutaneous Xenograft Tumor Growth Study

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID mice, 4-6 weeks old).

  • Cancer cells used in in vitro studies.

  • Matrigel (optional, to improve tumor take rate).

  • This compound formulated for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Tween 80).

  • Vehicle control solution.

  • Positive control drug (if available).

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[27]

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, different doses of the test compound, positive control).

  • Drug Administration: Administer the compound and controls via the chosen route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or three times a week).

  • Monitoring: Monitor tumor size (using calipers to measure length and width) and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Expected Results and Data Presentation

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineThis compound IC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
PC-3Expected in low to mid µM rangeLiterature value
MCF-7Expected in low to mid µM rangeLiterature value
A549Expected in low to mid µM rangeLiterature value

Table 2: In Vivo Tumor Growth Inhibition

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Controle.g., 1500 ± 250-e.g., +5%
Test Compound (Low Dose)e.g., 1000 ± 200Calculate TGIe.g., +2%
Test Compound (High Dose)e.g., 500 ± 150Calculate TGIe.g., -3%
Positive Controle.g., 300 ± 100Calculate TGIe.g., -8%

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxic effects, elucidating its mechanism of action through apoptosis studies and target-based enzymatic assays, and finally, evaluating its efficacy in a relevant in vivo model, researchers can generate the critical data needed to advance this compound in the drug discovery pipeline. The hypothesized mechanism as a CYP51 inhibitor offers a rational and testable basis for these investigations, potentially uncovering a new therapeutic strategy for cancers dependent on aberrant cholesterol metabolism.

References

  • [Link to a relevant scientific article about MTT assays]
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 26). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 14). CYP51A1 in health and disease: from sterol metabolism to regulated cell death. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of cholesterol biosynthesis and cancer signaling. Retrieved from [Link]

  • Bio-protocol. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]

  • Frontiers. (n.d.). Should oxidosqualene cyclase in the cholesterol biosynthetic pathway be considered an anti-cancer target?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, December 17). Polymorphisms of CYP51A1 from Cholesterol Synthesis: Associations with Birth Weight and Maternal Lipid Levels and Impact on CYP51 Protein Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). CYP51 reaction is an essential step upon sterol biosynthesis. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PubMed. (2000, January). Lanosterol 14α-demethylase (CYP51) - a cholesterol biosynthetic enzyme involved in production of meiosis activating sterols in oocytes and testis - a minireview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pivotal Role of the Dysregulation of Cholesterol Homeostasis in Cancer: Implications for Therapeutic Targets. Retrieved from [Link]

  • Duke-NUS Medical School. (2024, February 5). Scientists uncover a crucial link between cholesterol synthesis and cancer progression. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vivo tumor xenograft study. Retrieved from [Link]

  • ResearchGate. (2014, November 5). Which proteins expression should I check by western blot for confirmation of apoptosis?. Retrieved from [Link]

  • [Link to a relevant scientific article about imidazole in cancer drug discovery]
  • National Center for Biotechnology Information. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • PLOS. (n.d.). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 22). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro CYP inhibition pooled. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]

  • Semantic Scholar. (2021, July 11). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Retrieved from [Link]

  • [Link to a relevant scientific article about in vitro inhibition studies]
  • PubChem. (n.d.). 1-Imidazol-1-yl-2-methylbutan-2-amine. Retrieved from [Link]

  • MOLBASE. (n.d.). N,N-dimethylbutan-2-amine. Retrieved from [Link]

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Application Notes and Protocols: 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine as a Molecular Probe for Cytochrome P450 Inhibition and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Probe for Heme-Thiolate Enzymes

In the landscape of drug discovery and chemical biology, molecular probes are indispensable tools for elucidating the function of biological targets and validating their therapeutic potential.[1][2] The compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, with its distinct structural features—a sterically hindered neopentyl group adjacent to an amine, and a reactive imidazole moiety—presents a compelling candidate for a selective molecular probe. The imidazole ring, a well-established ligand for the heme iron in cytochrome P450 (CYP) enzymes, suggests a primary hypothesis for its mechanism of action: competitive inhibition of this critical class of drug-metabolizing enzymes.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a molecular probe. We will delve into detailed protocols for its application in biochemical assays to determine its inhibitory potency against various CYP isoforms, its use in cell-based assays to confirm target engagement, and its potential deployment in broader chemoproteomic workflows for target identification and off-target profiling.

Physicochemical Properties

A foundational understanding of the probe's characteristics is paramount for experimental design.

PropertyValueSource
Molecular FormulaC₉H₁₇N₃[4]
Molecular Weight167.25 g/mol [4]
Alternate FormDihydrochloride salt (MW: 240.17 g/mol )[5]
Predicted XlogP0.8[4]

Proposed Mechanism of Action: Targeting the Heme Iron

The central hypothesis for the utility of this compound as a molecular probe lies in the coordinating affinity of its imidazole nitrogen for the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the active site of cytochrome P450 enzymes. This interaction is expected to preclude the binding of endogenous substrates or other xenobiotics, leading to reversible inhibition of the enzyme's metabolic activity. The bulky tert-butyl group may contribute to the selectivity of the probe for specific CYP isoforms by creating steric hindrance that favors binding to enzymes with larger active sites.

Mechanism_of_Action cluster_0 Cytochrome P450 Active Site CYP_Enzyme CYP Enzyme (Heme Pocket) Metabolite Metabolite CYP_Enzyme->Metabolite Metabolizes Heme_Iron Heme Iron (Fe³⁺) Inhibition Inhibition of Metabolism Heme_Iron->Inhibition Probe This compound Probe->Heme_Iron Coordinates via Imidazole Nitrogen Substrate Endogenous Substrate Substrate->CYP_Enzyme Binds CETSA_Workflow cluster_0 Expected Outcome Start Treat Cells with Probe or Vehicle Heat Heat Cells at Various Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble Fraction Heat->Lyse Detect Detect Soluble Target Protein (Western Blot) Lyse->Detect Analyze Analyze Melting Curves Detect->Analyze Stabilization Probe-Treated Samples Show Higher Thermal Stability Analyze->Stabilization

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Application 3: Chemoproteomic Target Identification

While hypothesized to target CYPs, this compound may have other cellular targets. Chemoproteomics provides a powerful, unbiased approach to identify the full spectrum of protein interactions. [6][7]

Workflow for Chemoproteomic Profiling

This workflow outlines a strategy for identifying the cellular targets of the probe using affinity-based protein profiling. [8]

  • Probe Derivatization: Synthesize an analogue of the probe containing a reactive handle for immobilization (e.g., a terminal alkyne or azide for click chemistry, or a linker with a primary amine).

  • Affinity Matrix Preparation: Covalently attach the derivatized probe to a solid support (e.g., agarose or magnetic beads).

  • Protein Pull-down:

    • Incubate the affinity matrix with cell or tissue lysate.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Digest the eluted proteins into peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Target Validation:

    • Validate potential targets identified by mass spectrometry using orthogonal methods, such as CETSA (Protocol 2) or enzymatic assays.

Chemoproteomics_Workflow Probe_Deriv Derivatize Probe with a Handle Immobilize Immobilize Probe on Beads Probe_Deriv->Immobilize Incubate Incubate Beads with Cell Lysate Immobilize->Incubate Wash_Elute Wash and Elute Bound Proteins Incubate->Wash_Elute LC_MS Identify Proteins by LC-MS/MS Wash_Elute->LC_MS Validate Validate Hits with Orthogonal Assays LC_MS->Validate

Caption: Chemoproteomics workflow for target identification.

Conclusion and Future Directions

This compound holds significant promise as a molecular probe, particularly for the study of cytochrome P450 enzymes. The protocols outlined in this guide provide a robust framework for its characterization and application. By systematically determining its inhibitory profile, confirming cellular target engagement, and exploring its broader interactome, researchers can effectively leverage this compound to advance our understanding of drug metabolism and enzyme function. Future work could involve the development of fluorescently labeled or photo-affinity versions of this probe to enable more advanced imaging and target identification studies.

References

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Journal of Analytical Toxicology, 39(6), 447-454. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology, 1473, 151-172. [Link]

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. (2025). RSC Advances, 15(1), 1-14. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved January 22, 2026, from [Link]

  • Probing the Probes: Fitness Factors For Small Molecule Tools. (2011). Cell Chemical Biology, 18(9), 1061-1071. [Link]

  • Chemoproteomics, A Broad Avenue to Target Deconvolution. (2023). Advanced Science, 10(35), e2304859. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). Cancer Discovery, 13(10), OF12-OF15. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

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  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (2013). Current Opinion in Chemical Biology, 17(1), 16-23. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Platelets, 35(1), 2359483. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(19), 6599. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). Biology, 13(5), 555. [Link]

  • Selective inhibition of human cytochrome P450 3A4 by N-[2(R)-hydroxy-1(S)-indanyl]-5-[2(S)-(1,1-dimethylethylaminocarbonyl)-4-[(furo[2,3-b]pyridin-5-yl)methyl]piperazin-1-yl]-4(S)-hydroxy. (2000). Drug Metabolism and Disposition, 28(12), 1440-1445. [Link]

  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology, 16(11), 2216-2225. [Link]

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Application Notes and Protocols for the Assay Development of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is a small molecule of interest in pharmaceutical and biological research.[1] Its structure, featuring an imidazole ring and a primary amine, suggests potential interactions with various biological targets such as enzymes, receptors, or ion channels.[1] The development of robust and reliable assays is a cornerstone of drug discovery and development, enabling the quantification of the compound, assessment of its activity, and determination of its mechanism of action.[2][3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of analytical and biological assays for this compound. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, empowering researchers to design, optimize, and validate assays tailored to their specific research questions. The protocols outlined herein are designed to be self-validating systems, incorporating principles of scientific integrity and adhering to international guidelines.[5][6][7][8][9]

Part 1: Analytical Assay Development - Quantification and Purity Assessment

The accurate quantification of this compound is fundamental for all subsequent biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold-standard techniques for the analysis of small molecules in complex matrices.[10][11]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying components in a mixture.[12][13] For a compound containing an imidazole group and a primary amine, a reversed-phase HPLC method is often a suitable starting point.

Causality Behind Experimental Choices:
  • Column Selection: A C8 or C18 column is typically used for the separation of small organic molecules. The choice between them depends on the hydrophobicity of the analyte. Given the structure of this compound, a C8 column may provide sufficient retention and good peak shape.[12][13]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used as the mobile phase. The imidazole and amine functionalities mean the compound's charge state is pH-dependent. An acidic mobile phase (e.g., using formic acid or phosphate buffer at a low pH) will protonate the amine and imidazole groups, which can improve peak shape and retention on a reversed-phase column.[12]

  • Detection: The imidazole ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength of maximum absorbance (e.g., around 210 nm) is a common and robust detection method for imidazole-containing compounds.[14][15]

Detailed Protocol: HPLC Assay
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Solvent B over 15 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS is the preferred method.[11] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Causality Behind Experimental Choices:
  • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like this compound. Operating in positive ion mode will readily protonate the amine and imidazole nitrogen atoms, leading to a strong signal for the protonated molecule [M+H]+.[10]

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for quantification, while a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used for structural confirmation and analysis in complex matrices.[11]

Detailed Protocol: LC-MS Assay
  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode:

    • Full Scan: To determine the mass-to-charge ratio (m/z) of the parent ion.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the m/z of the protonated molecule.

  • Data Analysis: Quantify the analyte by integrating the peak area of the extracted ion chromatogram corresponding to the [M+H]+ ion.

Analytical Method Validation

Validation of the analytical method is crucial to ensure that it is fit for its intended purpose.[5][6] The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Key Validation Parameters:
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results to the true value.Recovery of 98-102%.
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, etc.

Table 1: Key Analytical Method Validation Parameters and Typical Acceptance Criteria.

Part 2: Biological Assay Development - Assessing Activity and Mechanism of Action

Biological assays are essential for understanding the pharmacological effects of this compound. The choice of assay will depend on the hypothesized biological target or pathway.

Target-Based Assays

If the molecular target of the compound is known or hypothesized (e.g., a specific enzyme or receptor), target-based assays can be developed.

2.1.1. Enzyme Inhibition Assay

If this compound is a potential enzyme inhibitor, a biochemical assay can be developed to measure its inhibitory activity.[2][4]

Caption: General workflow for an enzyme inhibition assay.

2.1.2. Fluorescence Polarization (FP) Assay for Receptor Binding

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution, such as the binding of a small molecule to a protein.[16][17][18] It is a homogeneous assay format, making it suitable for high-throughput screening.[19][20]

A small fluorescently labeled ligand (tracer) when excited with polarized light, tumbles rapidly in solution and emits depolarized light. When the tracer binds to a larger protein, its tumbling is slowed, and it emits more polarized light. An unlabeled ligand, such as this compound, can compete with the tracer for binding to the protein, causing a decrease in fluorescence polarization.[16][17]

  • Reagents:

    • Purified target protein.

    • Fluorescently labeled tracer (a known ligand for the target protein).

    • This compound.

    • Assay buffer.

  • Procedure:

    • In a microplate, add the target protein and the fluorescent tracer at optimized concentrations.

    • Add varying concentrations of this compound.

    • Incubate to allow the binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value.

2.1.3. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay technology used to study biomolecular interactions.[21][22][23] It is highly sensitive and can be used to detect interactions between a small molecule and its target protein.[24][25]

The assay uses two types of beads: Donor beads and Acceptor beads.[21] One bead is coated with a molecule that binds the target protein, and the other is coated with a molecule that binds a tagged version of the small molecule or a competing ligand. When the beads are brought into close proximity due to the interaction, a cascade of chemical reactions is initiated, leading to a luminescent signal.[25]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to assess the activity of a compound.[3][26] They can be used to study a wide range of cellular processes, including cell proliferation, apoptosis, and signaling pathway modulation.[3][27]

2.2.1. Cell Proliferation Assay

To assess the effect of this compound on cell growth, a cell proliferation assay can be performed.

  • Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition).

2.2.2. Signaling Pathway Analysis

If the compound is hypothesized to modulate a specific signaling pathway, its effect can be investigated using techniques like Western blotting or reporter gene assays.

Caption: Workflow for analyzing signaling pathway modulation.

Part 3: Data Interpretation and Troubleshooting

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Example Data Summary Table:

Assay TypeParameterResult
HPLCLinearity (r²)0.9995
Accuracy (% Recovery)100.5 ± 1.2%
Precision (RSD)1.5%
Enzyme InhibitionIC501.2 µM
Cell ProliferationGI50 (Cell Line A)5.8 µM
GI50 (Cell Line B)> 50 µM

Table 2: Example Summary of Assay Development Data.

Troubleshooting Common Issues
  • Poor Peak Shape in HPLC: Adjust mobile phase pH, try a different column, or check for system contamination.

  • Low Signal in FP Assay: Optimize tracer and protein concentrations, check fluorophore labeling efficiency.

  • High Variability in Cell-Based Assays: Ensure consistent cell seeding density, check for cytotoxicity of the compound or vehicle, and maintain sterile technique.

Conclusion

The development of robust and well-validated assays is a critical step in the evaluation of any new chemical entity. This guide provides a comprehensive framework for the development of both analytical and biological assays for this compound. By understanding the scientific principles behind each technique and following systematic protocols, researchers can generate high-quality, reliable data to advance their drug discovery and development programs.

References

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  • National Institutes of Health. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. PMC. Retrieved from [Link]

  • Lab Manager. (2025, August 13). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Cornish Laboratory. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • ACS Publications. (2017, August 25). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates | Biochemistry. Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Acceptor beads bind to the.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • PLOS ONE. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

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Application Note: A Guide to Cell-Based Assays for Characterizing 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is a small molecule featuring a critical pharmacophore: the imidazole ring.[1] This structural motif is the hallmark of azole-class compounds, which are widely recognized for their potent biological activities, particularly as antifungal agents.[2][3] The primary and most validated mechanism of action for azole antifungals is the inhibition of lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51).[3][4][5]

This enzyme is a crucial component of the sterol biosynthesis pathway. In fungi, CYP51 is essential for the creation of ergosterol, a vital component of the fungal cell membrane that regulates fluidity, integrity, and the function of membrane-bound proteins.[3][6] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane, resulting in fungistatic or fungicidal effects.[6] A homologous enzyme exists in mammals, where it participates in the cholesterol biosynthesis pathway.[7]

This application note provides a comprehensive, multi-tiered strategy for the cellular characterization of this compound. The protocols herein are designed to guide researchers from initial screening for biological activity to direct confirmation of target engagement and downstream functional validation. The overarching goal is to build a robust data package that elucidates the compound's potency, selectivity, and mechanism of action in a cellular context.

G cluster_0 Tier 1: Primary Activity & Safety Screening cluster_1 Tier 2: Mechanistic Validation cluster_2 Data Synthesis A Protocol 2.1: Antifungal Susceptibility Assay (MIC Determination) B Protocol 2.2: Mammalian Cell Cytotoxicity (IC50 Determination) A->B Compare Results C Protocol 3.1: Target Engagement Assay (CETSA) B->C Proceed if Potent & Selective D Protocol 4.1: Functional Readout (Sterol Biosynthesis Assay) C->D Confirms Functional Impact E Comprehensive Profile: Potency, Selectivity, MoA D->E

Figure 1: A tiered workflow for the cellular characterization of a novel imidazole-based compound.

Foundational Assays: Biological Activity and Cytotoxicity Profiling

The initial step in characterizing any new compound is to determine if it elicits a biological response and to establish its general toxicity profile. This is critical for defining a therapeutic window—the concentration range where the compound is effective against its target without harming host cells.

Causality Behind Experimental Choices:
  • Antifungal Susceptibility: We begin by testing the compound against a relevant fungal pathogen to establish its primary, hypothesized activity. The broth microdilution method is a standardized, quantitative assay that yields the Minimum Inhibitory Concentration (MIC), a key metric of antifungal potency.[2][3]

  • Mammalian Cytotoxicity: Concurrently, we must assess the compound's effect on human cells.[8][9] A desirable antifungal agent should exhibit high potency against fungal cells and low toxicity toward mammalian cells. We have selected the HepG2 cell line, a human liver carcinoma line, as the liver is a primary site for drug metabolism and a common organ for drug-induced toxicity.[10] The XTT assay is chosen for its simplicity and reliability in measuring metabolic activity as a proxy for cell viability.[11][12]

Protocol 2.1: Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against Candida albicans.

Materials:

  • Candida albicans (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Compound stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom microplates

  • Spectrophotometer (plate reader)

Step-by-Step Protocol:

  • Fungal Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI-1640 to achieve the final working inoculum of 1-5 x 10³ CFU/mL.

  • Compound Dilution: Create a serial 2-fold dilution of the compound in RPMI-1640 directly in the 96-well plate. Start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.125 µg/mL).

  • Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well.

    • Add 100 µL of the final fungal inoculum to each well.

    • Controls: Include a positive control (fungi with a known antifungal like fluconazole), a negative/growth control (fungi with vehicle, e.g., 0.5% DMSO), and a sterility control (medium only).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2.2: Mammalian Cell Cytotoxicity Assay (XTT)

Objective: To determine the 50% cytotoxic concentration (CC50) of the compound in a human cell line.

Materials:

  • HepG2 cells (human liver carcinoma)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Compound stock solution (10 mM in DMSO)

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 450-500 nm)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Ensure the final DMSO concentration is ≤ 0.5%.

  • Controls: Include a positive control (cells with a known cytotoxic agent like doxorubicin), and a negative/vehicle control (cells with medium containing the same final concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Assay:

    • Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Metabolically active cells will reduce the yellow XTT tetrazolium salt to a soluble orange formazan product.[12][13]

  • Data Acquisition: Shake the plate gently and measure the absorbance at 475 nm (with a reference wavelength of 650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

ParameterFungal Cells (C. albicans)Mammalian Cells (HepG2)
Assay Broth MicrodilutionXTT Viability Assay
Metric MIC (µg/mL or µM)CC50 (µM)
Medium RPMI-1640 + MOPSDMEM + 10% FBS
Seeding Density 1-5 x 10³ CFU/mL1 x 10⁴ cells/well
Incubation 35°C, 24-48 h37°C, 5% CO₂, 48-72 h
Table 1: Summary of conditions for foundational activity and cytotoxicity assays.
Mechanistic Assays: Direct Target Engagement

After establishing biological activity, the next critical step is to verify that the compound physically interacts with its intended target within the complex environment of a living cell.[14] This confirmation of target engagement is a cornerstone of modern drug development, distinguishing specific mechanistic effects from non-specific cytotoxicity.[15][16]

Causality Behind Experimental Choices:
  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method that directly measures drug-protein binding in intact cells or cell lysates.[17][18] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than its unbound counterpart.[19] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," which is direct evidence of binding.[20] This label-free technique provides unequivocal proof of target engagement in a physiological context.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to its putative target (CYP51) in intact cells.

Materials:

  • Relevant cell line (e.g., Saccharomyces cerevisiae expressing human CYP51, or a human cell line like HEK293)

  • Appropriate cell culture medium

  • Compound stock solution (10 mM in DMSO) and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Centrifuge (for pelleting aggregated protein)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific for the target protein (e.g., anti-CYP51A1)

  • HRP-conjugated secondary antibody and chemiluminescent substrate

G A 1. Treat Cells (Compound vs. Vehicle) B 2. Harvest & Resuspend (Intact Cells in PBS) A->B C 3. Heat Challenge (Apply Temperature Gradient using a Thermal Cycler) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Fractions (Centrifuge to pellet aggregated proteins) D->E F 6. Analyze Supernatant (Quantify soluble target protein via Western Blot) E->F

Figure 2: Standard experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat one population of cells with the compound at a relevant concentration (e.g., 10x MIC or IC50) and another with vehicle (DMSO) for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 4°C.[21]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins and cell debris.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize all samples to the same total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (CYP51).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Downstream Functional Assays

Confirming that the compound binds to its target is essential, but it is equally important to demonstrate that this binding event leads to the expected functional consequence—the inhibition of the enzyme's activity.

Causality Behind Experimental Choices:
  • Sterol Profile Analysis: The most direct way to confirm that CYP51 inhibition is the mechanism of action is to measure its effect on the sterol biosynthesis pathway.[7] By inhibiting CYP51, the compound should cause a depletion of the final product (ergosterol in fungi, cholesterol in mammals) and a corresponding accumulation of the substrate, lanosterol. Analyzing the cellular sterol composition via methods like Gas Chromatography-Mass Spectrometry (GC-MS) provides definitive functional proof of the compound's on-target effect.

Protocol 4.1: Ergosterol Biosynthesis Inhibition Assay

Objective: To functionally confirm CYP51 inhibition by quantifying changes in the cellular ergosterol content in a fungal model.

Materials:

  • Saccharomyces cerevisiae or Candida albicans

  • YPD or other suitable fungal growth medium

  • Compound and vehicle (DMSO)

  • Reagents for sterol extraction: alcoholic potassium hydroxide, n-heptane

  • GC-MS system for analysis

Step-by-Step Protocol:

  • Fungal Culture and Treatment: Grow a liquid culture of the fungal species to mid-log phase. Split the culture and treat with the compound (at 1x and 5x MIC) and vehicle (DMSO) for several hours (e.g., 4-8 hours).

  • Cell Harvest: Harvest a fixed amount of cells from each condition by centrifugation. Wash the cell pellets with sterile water and record the wet weight.

  • Saponification: Resuspend the pellets in alcoholic potassium hydroxide (e.g., 25% KOH in 95% ethanol). Incubate at 85°C for 1 hour to saponify cellular lipids and release sterols.

  • Sterol Extraction: After cooling, add water and n-heptane to the samples. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.

  • Analysis: Carefully transfer the n-heptane (upper) layer to a new tube and evaporate to dryness. Reconstitute the sterol extract in a suitable solvent and analyze by GC-MS.

  • Data Interpretation: Compare the sterol profiles of the treated and untreated cells. Successful inhibition of CYP51 will result in a significant decrease in the ergosterol peak and a concomitant increase in the lanosterol peak in the compound-treated samples.

Data Analysis and Interpretation
AssayPrimary Data OutputDerived MetricInterpretation
Antifungal Susceptibility Visual or OD-based growth inhibitionMIC Potency against the target pathogen. A lower MIC indicates higher potency.
Mammalian Cytotoxicity Dose-response curve of cell viabilityCC50 Compound concentration causing 50% toxicity to host cells.
CETSA Western blot bands across a temperature gradientΔTagg (Thermal Shift)Direct evidence of target binding in cells. A positive shift indicates stabilization.
Ergosterol Assay GC-MS chromatogramsRatio of Ergosterol:Lanosterol Functional confirmation of MoA. A decreased ratio indicates on-target activity.
Table 2: Guide to data interpretation for the described cell-based assays.

Calculating the Selectivity Index (SI): A crucial metric for any antimicrobial drug candidate is its selectivity. The SI provides a quantitative measure of the compound's therapeutic window.

SI = CC50 (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, indicating that the compound is significantly more toxic to the fungal pathogen than to host cells, suggesting a lower potential for side effects.

References
  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2025). Scientific Reports. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

  • Tanaka, H., et al. (2003). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Institutes of Health. Available at: [Link]

  • Ocasio, C. A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Wang, G., et al. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules. Available at: [Link]

  • [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi]. (2021). Molekuliarnaia biologiia. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Özdemir, Y., et al. (2019). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. (2021). ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2024). Archiv der Pharmazie. Available at: [Link]

  • Determining target engagement in living systems. (2012). Nature Chemical Biology. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Podust, L. M., et al. (2007). Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Sakharkar, M. K., et al. (2007). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2017). Bio-protocol. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2019). ResearchGate. Available at: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Gilep, A. A., et al. (2021). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. International Journal of Molecular Sciences. Available at: [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Available at: [Link]

  • Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. (2024). Molecules. Available at: [Link]

  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. (2017). ResearchGate. Available at: [Link]

  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Available at: [Link]

  • Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes. (2012). Journal of the American Chemical Society. Available at: [Link]

  • Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. (2025). ACS Omega. Available at: [Link]

  • Integrative Structural Characterization of Candida glabrata Phosphoglycerate Kinase by Small-Angle X-ray Scattering and AlphaFold. (2026). ACS Omega. Available at: [Link]

  • Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. (2026). Pharmaceuticals. Available at: [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Available at: [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2022). Molecules. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry. Available at: [Link]

  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. (2006). Current Drug Targets. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. Available at: [Link]

Sources

Application Notes and Protocols for Receptor Binding Studies of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Ligand

1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is a synthetic compound featuring a core imidazole ring, a structural motif prevalent in a multitude of biologically active molecules and approved pharmaceuticals.[1][2][3][4] The imidazole scaffold's unique electronic and proton-donating/accepting properties enable it to interact with a wide array of biological targets, including enzymes and, most notably, receptors.[1][5] The structural characteristics of this compound, specifically the imidazole ring linked to a substituted butylamine chain, suggest a potential for interaction with several classes of receptors known to bind imidazole-containing ligands. These include, but are not limited to, imidazoline, histamine, and adrenergic receptors.[6][7][8][9][10][11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the receptor binding profile of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the determination of binding affinity and selectivity, crucial first steps in the characterization of a novel compound's pharmacological activity.

Rationale for Target Receptor Classes

The selection of potential receptor targets for this compound is guided by structure-activity relationship (SAR) studies of known receptor ligands:

  • Imidazoline Receptors (I₁ and I₂): As the name suggests, these receptors have a high affinity for compounds containing an imidazoline or imidazole moiety.[7][8][14] They are implicated in the regulation of blood pressure and other physiological processes.[8]

  • Histamine Receptors (H₃ and H₄): The endogenous ligand, histamine, is an imidazole-ethylamine. Many synthetic ligands for H₃ and H₄ receptors retain the imidazole core, highlighting its importance for receptor interaction.[6][9][15]

  • Adrenergic Receptors (α₁ and α₂): Several α-adrenergic agonists and antagonists incorporate an imidazoline or imidazole-like structure.[10][11][12][13] These receptors are key regulators of the sympathetic nervous system.

A primary screening panel targeting these receptor families will provide a strong foundation for understanding the potential therapeutic applications of this compound.

Experimental Workflow for Receptor Binding Profiling

The following diagram illustrates a logical workflow for the initial characterization of the compound's receptor binding properties.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_alternative Alternative/Orthogonal Assay primary_screen Competitive Radioligand Binding Assay (Single High Concentration of Test Compound) receptor_panel Receptor Panel: - Imidazoline (I₁, I₂) - Histamine (H₃, H₄) - Adrenergic (α₁, α₂) primary_screen->receptor_panel vs. competition_binding Competition Binding Assay (Concentration-Response) primary_screen->competition_binding If significant inhibition saturation_binding Saturation Radioligand Binding Assay data_analysis Data Analysis: - IC₅₀ Determination - Ki Calculation - Scatchard Plot competition_binding->data_analysis fp_assay Fluorescence Polarization (FP) Assay competition_binding->fp_assay Confirmation of binding selectivity_profiling Selectivity Profiling (Against other receptor subtypes) data_analysis->selectivity_profiling selectivity_profiling->saturation_binding For novel radioligand development scatchard_plot cluster_plot Scatchard Plot p1 p2 p4 p1->p4 p3 xaxis p4->xaxis X-intercept label_slope label_bmax

Sources

Application Notes and Protocols for the Research-Use Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazole-Containing Amines in Research

Imidazole-based compounds are of significant interest to the research community, particularly in the fields of medicinal chemistry and drug discovery. The imidazole ring is a key structural motif in many biologically active molecules, including naturally occurring amino acids like histidine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable pharmacophore. The target molecule, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, combines the versatile imidazole moiety with a sterically hindered amine, presenting a unique scaffold for investigating interactions with biological targets.[2] Compounds of this class have shown potential as antifungal and antibacterial agents, often by inhibiting key enzymes such as cytochrome P450 14α-demethylase, which is crucial for fungal cell membrane integrity.[3][4] The synthesis of this specific amine provides researchers with a valuable tool for structure-activity relationship (SAR) studies, exploring its potential as a ligand for protein binding studies, and as a building block for more complex molecular architectures.

This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers and professionals in drug development. The presented synthetic strategy is a robust two-step process, designed for both efficiency and adaptability in a standard laboratory setting.

Synthetic Strategy: A Two-Step Approach to the Target Amine

The synthesis of this compound is strategically designed in two key stages. This approach allows for the controlled introduction of the amine functionality after the construction of the core imidazole-alkanol backbone.

  • Step 1: Nucleophilic Substitution to form 1-azido-3,3-dimethylbutan-2-ol. This initial step involves the reaction of 1-chloro-3,3-dimethylbutan-2-one with sodium azide. The azide ion acts as a potent nucleophile, displacing the chloride to form an α-azido ketone. This intermediate is then reduced in situ or in a subsequent step to the corresponding azido alcohol. This method is favored for its efficiency and the relative stability of the azido intermediate.

  • Step 2: Reduction of the Azide to a Primary Amine. The final step is the reduction of the azido group to the desired primary amine. This transformation is a cornerstone of amine synthesis due to its high yield and the clean nature of the reaction, which liberates nitrogen gas as the primary byproduct.[3][5] Several methods are effective for this reduction, including catalytic hydrogenation and the use of metal hydrides like lithium aluminum hydride (LiAlH₄).[3][5][6][7] This protocol will detail the use of LiAlH₄ for its rapid and complete conversion.

Synthetic_Pathway cluster_0 Step 1: Azido Alcohol Formation cluster_1 Step 2: Azide Reduction start 1-chloro-3,3-dimethylbutan-2-one intermediate 1-azido-3,3-dimethylbutan-2-ol start->intermediate Nucleophilic Substitution & Reduction reagent1 Sodium Azide (NaN3) reagent1->start final_product This compound intermediate->final_product Reduction reagent2 Lithium Aluminum Hydride (LiAlH4) reagent2->intermediate

Caption: Synthetic pathway for this compound.

Experimental Protocols

PART A: Synthesis of 1-azido-3,3-dimethylbutan-2-ol (Intermediate)

This protocol outlines the synthesis of the key azido alcohol intermediate.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier Example
1-chloro-3,3-dimethylbutan-2-oneC₆H₁₁ClO134.6010 gSigma-Aldrich
Sodium Azide (NaN₃)N₃Na65.016.0 gCarl ROTH
Methanol (MeOH)CH₄O32.04100 mLFisher Scientific
Deionized Water (H₂O)H₂O18.02200 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12300 mLSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.3710 gSigma-Aldrich

Instrumentation:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 g of 1-chloro-3,3-dimethylbutan-2-one in 100 mL of methanol.

  • Cool the solution in an ice bath with stirring.

  • Carefully add 6.0 g of sodium azide in small portions over 15 minutes. Caution: Sodium azide is highly toxic and can form explosive compounds with heavy metals. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][8][9][10]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully add 100 mL of deionized water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-azido-3,3-dimethylbutan-2-ol. The product is often used in the next step without further purification.

PART B: Synthesis of this compound (Final Product)

This protocol details the reduction of the azido intermediate to the target primary amine.

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )QuantitySupplier Example
1-azido-3,3-dimethylbutan-2-olC₆H₁₃N₃O155.19From Part A-
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.953.0 gSigma-Aldrich
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12200 mLSigma-Aldrich
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Na₂SO₄·10H₂O322.20As neededFisher Scientific
1M Hydrochloric Acid (HCl)HCl36.46As neededSigma-Aldrich
1M Sodium Hydroxide (NaOH)NaOH40.00As neededSigma-Aldrich

Instrumentation:

  • 500 mL Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, suspend 3.0 g of lithium aluminum hydride in 100 mL of anhydrous diethyl ether in the flask. Caution: LiAlH₄ reacts violently with water. Handle strictly under anhydrous conditions.[4][11][12][13][14]

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 1-azido-3,3-dimethylbutan-2-ol from Part A in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the azide solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction by TLC for the disappearance of the azide.

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of sodium sulfate decahydrate until the effervescence ceases.

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure this compound.

Purification_Workflow Crude_Product Crude Product in Diethyl Ether Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Elution Elution with Dichloromethane/Methanol Gradient Column_Chromatography->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Pure->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Purification workflow for the final product.

Characterization and Data Analysis

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the imidazole ring protons (typically in the range of δ 7-8 ppm), a singlet for the tert-butyl group, and multiplets for the methylene and methine protons of the butane chain. The amine protons will likely appear as a broad singlet.[15][16][17][18]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct signals for each carbon atom in the molecule, including the three carbons of the imidazole ring and the carbons of the dimethylbutan-amine side chain.[17]

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups, and C=N and C=C stretching vibrations of the imidazole ring.[19][20][21][22]

  • MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the protonated product (C₉H₁₈N₃⁺, expected m/z ≈ 168.15).[23][24][25][26]

Analytical Technique Expected Observations
¹H NMR Signals for imidazole protons (~7-8 ppm), tert-butyl singlet (~1.0 ppm), CH and CH₂ multiplets, and a broad NH₂ singlet.
¹³C NMR Resonances for imidazole carbons, quaternary carbon of the tert-butyl group, and the aliphatic carbons of the side chain.
FTIR (cm⁻¹) N-H stretch (~3300-3400), C-H stretch (aliphatic), C=N and C=C stretches (imidazole ring).
Mass Spec (ESI-MS) [M+H]⁺ at m/z ≈ 168.15.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.

  • Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin.[2][8][9][10] It can form highly explosive metal azides, so avoid contact with heavy metals and their salts. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is corrosive.[4][11][12][13][14] It can cause severe skin burns and eye damage. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents. Appropriate PPE, including flame-retardant lab coat, gloves, and safety glasses, is mandatory.

  • 1-chloro-3,3-dimethylbutan-2-one: This is a flammable liquid and should be handled with care, avoiding sources of ignition.[27][28][29]

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium azide. [Link]

  • CrystEngComm. (n.d.). Conversion of azide to primary amine via Staudinger reaction in metal–organic frameworks. [Link]

  • JoVE. (2023). Video: Preparation of 1° Amines: Azide Synthesis. [Link]

  • AWS. (2020). Safety Data Sheet: 5% Sodium Azide. [Link]

  • ResearchGate. (n.d.). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • Oxford Lab Chem. (n.d.). material safety data sheet - lithium aluminium hydride. [Link]

  • Michael, M. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]

  • New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

  • Cherry, J. (2017). Imidazole: FT-IR Spectroscopic Characterization. Medium. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. [Link]

  • The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • PubMed. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. [Link]

  • Synlett. (2012). Direct Synthesis of Organic Azides from Alcohols Using 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate. [Link]

  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. [Link]

  • Semantic Scholar. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

  • MDPI. (n.d.). Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. [Link]

  • PubMed. (n.d.). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. [Link]

  • ResearchGate. (n.d.). Asymmertic Synthesis of β‐Azido Esters through a Combination of Aldol and Mitsunobu Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Azido-1,3-Dimethylimidazolinium Hexafluorophosphate (ADMP). [Link]

Sources

Application Note: High-Throughput Screening of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine as a Potential Inhibitor of Fungal Lanosterol 14α-demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities including antifungal, anticancer, and antimicrobial properties.[1][2][3][4] The compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine is a novel small molecule featuring an imidazole moiety, a key pharmacophore known to interact with various biological targets.[1] A primary and well-validated target for imidazole-containing compounds is Lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme.[5][6][7] CYP51 is essential for the biosynthesis of ergosterol in fungi and cholesterol in mammals.[6][7][8] Its indispensable role in fungal cell membrane integrity makes it a premier target for the development of antifungal agents.[5][6][9]

This application note provides a detailed, field-proven protocol for evaluating the inhibitory potential of this compound against fungal CYP51 using a robust, fluorescence-based high-throughput screening (HTS) assay. The methodology is designed for reliability and scalability, enabling the rapid identification and characterization of lead compounds for antifungal drug discovery.

Principle of the HTS Assay

The HTS protocol detailed below utilizes a fluorogenic substrate that is metabolized by CYP51. In its native state, the substrate is non-fluorescent. Upon enzymatic processing by CYP51, a highly fluorescent product is released. The rate of fluorescence increase is directly proportional to the enzyme's activity.

When an inhibitor, such as a potential CYP51-binding imidazole compound, is present, it will bind to the enzyme, typically by coordinating the imidazole nitrogen to the heme iron in the active site.[8][9] This binding event blocks the substrate from accessing the active site, thereby preventing the generation of the fluorescent product. The potency of an inhibitor is quantified by measuring the reduction in fluorescence signal compared to an uninhibited control reaction. This "mix-and-measure" format is highly amenable to HTS.[10]

Visualization of HTS Workflow and Target Mechanism

To ensure clarity and reproducibility, the experimental process and the underlying biological mechanism are illustrated below.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Assay Execution cluster_analysis Data Acquisition & Analysis Compound 1. Compound Plating (Test Compound & Controls) Enzyme 2. Reagent Addition (CYP51 Enzyme) Compound->Enzyme Substrate 3. Reaction Initiation (Add Substrate/NADPH) Enzyme->Substrate Incubate 4. Incubation (Room Temperature) Substrate->Incubate Read 5. Fluorescence Reading (Plate Reader) Incubate->Read Data 6. Data Analysis (% Inhibition, Z', IC50) Read->Data

Caption: High-Throughput Screening Workflow for CYP51 Inhibition.

Inhibition_Mechanism cluster_active Normal Enzymatic Activity cluster_inhibited Inhibited State CYP51 CYP51 Active Site Heme Iron (Fe³⁺) Substrate Channel Product Metabolized Product CYP51->Product Releases Product Substrate Lanosterol (Substrate) Substrate->CYP51:heme Binds & is Metabolized Inhibitor Imidazole Compound (e.g., Test Compound) Inhibitor->CYP51:heme Coordinates to Heme Iron Blocks Substrate Binding

Caption: Mechanism of Imidazole Inhibition of CYP51.

Detailed Experimental Protocol

This protocol is optimized for a 384-well microplate format, standard in HTS campaigns.

1. Materials and Reagents

  • Enzyme: Recombinant fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Positive Control: Ketoconazole, 10 mM stock in DMSO.

  • Negative Control: 100% DMSO.

  • Substrate: A suitable fluorogenic CYP51 substrate.

  • NADPH Regeneration System: To ensure a constant supply of the necessary cofactor for CYP51 activity.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Stop Solution: 80% acetonitrile / 20% 0.5 M Tris-base.[11]

  • Microplates: 384-well, black, flat-bottom plates (low-binding).

2. Compound Plate Preparation (Dose-Response)

  • Serial Dilution: Prepare a serial dilution of the 10 mM test compound stock in 100% DMSO. For an 11-point dose-response curve, perform 1:3 serial dilutions.

  • Control Wells: Designate columns for controls:

    • Maximum Activity (0% Inhibition): DMSO only.

    • Baseline (100% Inhibition): A high concentration of Ketoconazole (e.g., 50 µM final).

  • Compound Transfer: Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls from the DMSO source plate to the 384-well assay plate.

3. HTS Assay Procedure

All steps are performed at room temperature unless otherwise specified.

  • Enzyme Addition: Add 10 µL of CYP51 enzyme solution (diluted in Assay Buffer to a pre-optimized concentration) to all wells of the assay plate containing the pre-spotted compounds.

  • Pre-incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes. This step allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of the substrate/NADPH regeneration system mix (prepared in Assay Buffer) to all wells to initiate the enzymatic reaction. The final volume in each well is now 20 µL.

  • Kinetic Reading: Immediately place the plate into a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

    • Excitation/Emission Wavelengths: Use wavelengths appropriate for the chosen fluorogenic substrate.

  • Reaction Termination (Optional Endpoint): Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes). Stop the reaction by adding 10 µL of Stop Solution. Read the final fluorescence intensity.

4. Data Analysis and Quality Control

A critical component of a trustworthy protocol is a self-validating system. In HTS, this is achieved through rigorous statistical analysis of controls.[12]

  • Calculate Percent Inhibition:

    • Signal_Test: Fluorescence signal from wells with the test compound.

    • Signal_Max: Average signal from DMSO-only wells.

    • Signal_Baseline: Average signal from Ketoconazole (positive control) wells.

  • Assay Quality Assessment (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality and reliability of an HTS assay.[13][14][15][16] It measures the separation between the positive and negative control signals.

    • SD: Standard Deviation

    • Mean: Mean signal

    Z'-factor ValueAssay Quality Interpretation
    > 0.5Excellent, robust assay suitable for HTS.[14][15]
    0 to 0.5Acceptable, but may require optimization.[14]
    < 0Poor assay, not suitable for screening.[16]
  • IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Data Presentation: Representative Screening Results

The following table shows hypothetical data for the test compound against fungal CYP51, demonstrating how results are structured for clear interpretation.

Compound IDDescriptionPrimary Screen Hit? (at 10 µM)IC50 (µM)Z'-factor
Cmpd-001 This compoundYes (>50% Inh.)2.50.82
Ketoconazole Positive ControlYes0.080.82
DMSO Negative ControlNo>1000.82

Conclusion and Field-Proven Insights

The structural features of This compound , specifically the core imidazole ring, make it a rational candidate for screening against CYP51. The protocol described here provides a robust, validated framework for this investigation.

Expertise-Driven Causality:

  • Why pre-incubate the compound with the enzyme? This step allows the inhibitor to reach binding equilibrium with the target before the substrate is introduced, providing a more accurate measurement of inhibitory potency.

  • Why use a NADPH regeneration system? Cytochrome P450 enzymes are monooxygenases that require a continuous supply of reducing equivalents from NADPH. A regeneration system prevents NADPH depletion during the assay, ensuring the observed activity decrease is due to inhibition, not cofactor limitation.

  • Why is Z'-factor critical? It provides an objective, statistical validation of assay performance for each plate, ensuring that hits are identified from a technically sound experiment.[12][13] An assay with a low Z'-factor has a narrow signal window or high data variability, making it impossible to reliably distinguish true hits from noise.[12][15]

This application note provides the necessary scientific and methodological foundation for researchers in drug development to effectively screen novel imidazole compounds like this compound, accelerating the discovery of new antifungal therapeutics.

References

  • MyBioSource. (n.d.). Mouse Lanosterol 14-alpha demethylase (CYP51A1) ELISA Kit-NP_001139624.1.
  • Parker, J. E., et al. (2014). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 58(1), 158-166. Available from: [Link]

  • Sobekbio Biosciences. (n.d.). Mouse Lanosterol 14-alpha demethylase (CYP51A1) ELISA Kit.
  • AffiGEN. (n.d.). AffiELISA® Lanosterol 14 Alpha demethylase (CYP51A1) ELISA kit.
  • Sangalli, B. N., et al. (2024). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Molecules, 29(12), 2841. Available from: [Link]

  • Sagatova, A. A., et al. (2015). Resistance to antifungals that target CYP51. Phytochemistry, 117, 308-322. Available from: [Link]

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. Available from: [Link]

  • Zhang, J., et al. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 694. Available from: [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available from: [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´).
  • cbm15. (n.d.). ELISA Lanosterol 14-alpha demethylase (CYP51A1).
  • On HTS. (2023). Z-factor. Available from: [Link]

  • Wikipedia. (n.d.). Z-factor.
  • Podust, L. M., et al. (2007). Small-molecule scaffolds for CYP51 inhibitors identified by high-throughput screening and defined by X-ray crystallography. Antimicrobial Agents and Chemotherapy, 51(11), 3915-3923. Available from: [Link]

  • Cayman Chemical. (n.d.). Lanosterol 14-α-demethylase (human, recombinant).
  • Gao, Z., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography.
  • Wang, H., & Guengerich, F. P. (2008). High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols, 3(9), 1435-1440. Available from: [Link]

  • Rojas-Jaimes, J., et al. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei. Parasitology Research, 118(5), 1533-1548. Available from: [Link]

  • Wang, Y., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 55, 29-36. Available from: [Link]

  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Available from: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening Assays Using Imidazole-Based Compounds.
  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Current Drug Discovery Technologies. Available from: [Link]

  • Korkmaz, I. N., & Öztürk Kesebir, A. (2025). Effect of Imidazole Derivatives on U-87 MG Glioblastoma Cell Lines via TrxR1, GST and GR, Antimicrobial and Antioxidant Activities. Journal of Biochemical and Molecular Toxicology, 39(7), e70376. Available from: [Link]

  • Semantic Scholar. (n.d.). Research Article Imidazole: Having Versatile Biological Activities.
  • Banks, P., & Pustelnik, M. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 11(11), 1077-1090. Available from: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Imidazole: Having Versatile Biological Activities.
  • Patel, H. D., et al. (2024). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available from: [Link]

Sources

Application Note: Best Practices for the Handling and Storage of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the safe handling, storage, and use of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a key building block and ligand in pharmaceutical research and drug development. Given its classification as a skin, eye, and respiratory irritant, adherence to rigorous safety and storage protocols is essential to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility. This guide outlines the compound's physicochemical properties, potential hazards, necessary protective measures, and provides a validated protocol for the preparation of stock solutions.

Introduction and Scientific Context

This compound is a member of the imidazole family of compounds. The imidazole ring is a critical pharmacophore found in numerous natural products and synthetic drugs, prized for its diverse biological activities and favorable drug-like properties.[1] This specific molecule is identified as a ligand that can function as an agonist or antagonist for various receptors and ion channels, making it a valuable tool for target validation and interaction studies in drug discovery.[2] Its structural features—a bulky tert-butyl group and a primary amine adjacent to the imidazole-linked methylene group—suggest specific steric and electronic properties that influence its binding characteristics. Proper handling is paramount not only for safety but also to prevent degradation that could alter these properties and compromise research outcomes.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are the foundation of its safe and effective use. The key properties of the free-base form of this compound are summarized below. Note that this compound may also be supplied as a dihydrochloride salt, which will have a different molecular weight and CAS number.[3] Always verify the specific form using the supplier's documentation.

PropertyValueSource(s)
CAS Number 845290-87-1[2]
Molecular Formula C₉H₁₇N₃[2][4]
Molecular Weight 167.25 g/mol [2]
Canonical SMILES CC(C)(C)C(CN1C=CN=C1)N[2]
InChI Key LBMYOBPKNFXLIA-UHFFFAOYSA-N[4]
Predicted XlogP 0.8[4]
Appearance Varies by supplier (confirm with Certificate of Analysis)-

Hazard Identification and Safety Protocols

This compound is classified as hazardous. The following information is derived from supplier safety data and harmonized GHS classifications.

GHS Hazard Classification
Hazard ClassGHS PictogramSignal WordHazard StatementSource(s)
Skin Corrosion / Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[2][5]
Serious Eye Damage / Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2][5]
STOT - Single Exposure (Category 3)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2][5]
Personal Protective Equipment (PPE) and Engineering Controls

The causality for requiring specific PPE is to create a reliable barrier between the researcher and the chemical, preventing exposure through the most likely routes: dermal contact, ocular splashes, and inhalation.

  • Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood to mitigate inhalation risks.[5][6] The workspace should be equipped with an accessible eyewash station and a safety shower.[6]

  • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Do not use latex gloves, which offer poor chemical resistance. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.

  • Eye and Face Protection: Use ANSI Z87.1-compliant safety glasses with side shields at a minimum. For procedures with a higher risk of splashing, such as preparing concentrated stock solutions or handling larger quantities, a full-face shield worn over safety glasses is mandatory.[5][6]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For handling larger quantities (>1g), consider wearing additional protection such as chemically resistant aprons and shoe covers.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[7] Wash the skin with soap and water.[5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Storage, Stability, and Disposal

Optimal Storage Conditions

The primary goal of a storage protocol is to maintain the compound's chemical integrity and prevent degradation.

  • Temperature: Store containers tightly sealed in a dry, cool, and well-ventilated place.[6] For long-term stability, storage at 2-8°C is recommended, a standard condition for many sensitive biochemicals.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes oxidation and degradation from atmospheric moisture.

  • Light: Protect from direct sunlight and strong artificial light.[5] Use amber glass vials or store containers in a dark location.

  • Container: Use the original supplier vial. For aliquots, use high-quality glass or chemically compatible plastic vials with secure, airtight closures.

Chemical Stability and Incompatibilities
  • Stability: The compound is stable under recommended storage conditions.[5][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[5][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, evacuate the area. Wear full PPE as described in Section 3.2. For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.[5] Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not pour waste down the drain.[5]

Experimental Workflow and Protocols

The following workflow diagram and protocol provide a systematic approach to handling the compound from receipt to experimental use.

Laboratory Workflow Diagram

G cluster_prep Preparation & Storage cluster_use Experimental Use cluster_dispose Disposal receive 1. Receive Compound Verify Integrity log 2. Log into Inventory Assign Lot Number receive->log store 3. Store at 2-8°C Dry, Dark, Sealed log->store equilibrate 4. Equilibrate to RT (Before Opening) store->equilibrate weigh 5. Weigh in Fume Hood (Use Full PPE) equilibrate->weigh dissolve 6. Prepare Stock Solution (e.g., in DMSO) weigh->dissolve aliquot 7. Aliquot & Label Store at -20°C or -80°C dissolve->aliquot thaw 8. Thaw Aliquot (Room Temperature) aliquot->thaw dilute 9. Prepare Working Dilutions (In Assay Buffer) thaw->dilute assay 10. Perform Experiment (e.g., Cell-based Assay) dilute->assay dispose 11. Dispose of Waste (Follow Regulations) assay->dispose

Caption: Laboratory workflow for this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a self-validating method for preparing a highly concentrated stock solution, which is a critical first step for most in vitro and in vivo experiments.

Rationale: Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its broad solubilizing power for organic molecules used in biological research. Preparing a high-concentration stock allows for minimal solvent introduction into the final assay system. Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound.

Materials:

  • This compound (MW: 167.25 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL)

  • Calibrated micropipettes

  • Amber glass or polypropylene cryovials for aliquoting

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Remove the sealed container of the compound from its 2-8°C storage. Place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: This equilibration step is critical to prevent atmospheric water from condensing onto the cold, potentially hygroscopic compound, which would lead to inaccurate weighing.

  • Weighing (in a chemical fume hood):

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully add the desired amount of the compound (e.g., for 1 mL of a 10 mM stock, you need 1.67 mg). Record the exact weight.

    • Calculation: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example: 0.010 mol/L × 0.001 L × 167.25 g/mol × 1000 mg/g = 1.6725 mg.

  • Dissolution:

    • Carefully transfer the weighed compound into a 1 mL Class A volumetric flask.

    • Add approximately 800 µL of anhydrous DMSO to the flask.

    • Cap the flask and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Final Volume Adjustment:

    • Once fully dissolved, add DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

    • Cap and invert the flask 10-15 times to ensure a homogenous solution.

  • Validation (Trustworthiness Step):

    • (Optional but Recommended) Confirm the concentration and purity of the new stock solution. A simple method is to perform a dilution series and measure absorbance using UV-Vis spectroscopy if a chromophore is present and an extinction coefficient is known. The most robust method is to use LC-MS to confirm the mass and assess purity.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in clearly labeled amber cryovials.

    • Labeling: Each vial must be labeled with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and lot number.

    • Store the aliquots at -20°C or -80°C for long-term stability.

References

  • Daich Coatings Corp. (2024, May 8). SAFETY DATA SHEET - DaiHard MAX CLEAR Industrial Strength Epoxy - Part A. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Verma, A., Joshi, S., & Singh, D. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Results in Chemistry, 3, 100117. [Link]

  • Shalini, K., Sharma, P. K., & Kumar, N. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-63. [Link]

  • Sudo, A., & Asgari, F. (2023). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common challenges encountered during synthesis, ensuring both scientific integrity and practical, field-tested insights.

Introduction to the Synthetic Challenge

The synthesis of this compound, a molecule with potential applications in medicinal chemistry, involves the strategic formation of a secondary amine and the N-alkylation of an imidazole ring. While seemingly straightforward, the optimization of this synthesis requires careful consideration of reagent selection, reaction conditions, and potential side reactions to achieve high yield and purity. This guide will focus on a common and logical synthetic approach, breaking down each stage to address potential pitfalls.

A plausible and efficient synthetic route involves two key transformations:

  • N-Alkylation of Imidazole: Formation of an intermediate, 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole, through the reaction of imidazole with a suitable electrophile.

  • Reductive Amination: Conversion of the ketone intermediate to the final primary amine product.

This guide will dissect the potential issues within this synthetic pathway and provide robust solutions.

Troubleshooting Guide & FAQs

Part 1: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole (Ketone Intermediate)

This initial step involves the N-alkylation of imidazole with a halo-ketone, such as 1-chloro-3,3-dimethylbutan-2-one.

Q1: I am observing a low yield of the ketone intermediate. What are the likely causes and how can I improve it?

A1: Low yields in the N-alkylation of imidazole can often be attributed to several factors:

  • Inefficient Deprotonation of Imidazole: Imidazole is weakly acidic (pKa ≈ 14.5) and requires a suitable base to be efficiently deprotonated for the alkylation to proceed.[1]

  • Side Reactions: The halo-ketone is susceptible to nucleophilic attack by other species in the reaction mixture.

  • Reaction Conditions: Temperature and solvent choice play a critical role in the reaction's success.

Troubleshooting Steps:

Potential Cause Recommended Solution Causality
Weak Base Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).A stronger base will more effectively deprotonate the imidazole, increasing the concentration of the nucleophilic imidazolide anion.
Poor Solvent Choice Use a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.These solvents effectively solvate the cation of the base without interfering with the nucleophilic attack of the imidazolide anion.
Low Reaction Temperature Gradually increase the reaction temperature. Start at room temperature and incrementally heat to 60-80 °C.Increased temperature can overcome the activation energy barrier for the reaction, leading to a faster reaction rate.
Side Product Formation Add the halo-ketone slowly to the mixture of imidazole and base.This ensures that the concentration of the electrophile is kept low, minimizing side reactions and favoring the desired N-alkylation.

Q2: I am seeing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the N-alkylation?

A2: While imidazole itself is symmetrical, substituted imidazoles can lead to isomeric products. For unsubstituted imidazole, the primary issue is often di-alkylation or reaction at other nucleophilic sites.

Improving Regioselectivity:

  • Stoichiometry Control: Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the halo-ketone. This will favor mono-alkylation.

  • Protecting Groups: While not typically necessary for unsubstituted imidazole, in more complex syntheses, protecting one of the imidazole nitrogens can ensure specific alkylation.

Part 2: Reductive Amination of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole

This second key step involves the conversion of the ketone intermediate to the final primary amine product using an ammonia source and a reducing agent. Reductive amination is a powerful tool for amine synthesis.[2][3]

Q3: My reductive amination is resulting in a low yield of the desired primary amine. What are the common pitfalls?

A3: Low yields in reductive amination can be frustrating and often point to one of several issues:

  • Inefficient Imine Formation: The initial condensation of the ketone with ammonia to form the imine intermediate is a reversible reaction.[2]

  • Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to an alcohol, a common side reaction.[4]

  • Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine impurity.

Troubleshooting Protocol:

Potential Cause Recommended Solution Causality
Inefficient Imine Formation Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). The use of a dehydrating agent, such as molecular sieves, can also be beneficial.Le Chatelier's principle dictates that a high concentration of ammonia will drive the equilibrium towards the formation of the imine. Removing water also shifts the equilibrium to the product side.
Ketone Reduction Choose a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃).[5]These reagents are less reactive towards ketones compared to stronger reducing agents like sodium borohydride (NaBH₄), thus minimizing the formation of the alcohol byproduct.
Over-alkylation Maintain a high concentration of ammonia throughout the reaction. Add the reducing agent portion-wise.A high concentration of ammonia will outcompete the newly formed primary amine in reacting with the ketone, thus minimizing the formation of the secondary amine impurity.
Reaction pH Maintain a slightly acidic pH (around 5-6). The use of ammonium acetate can help buffer the reaction.Acid catalysis facilitates the dehydration step in imine formation. However, a pH that is too low will protonate the ammonia, rendering it non-nucleophilic.

Q4: I am having difficulty purifying my final product. What are some effective purification strategies?

A4: The basic nature of the final amine product allows for straightforward purification techniques.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, perform an acid-base extraction.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and extract the amine product into an acidic aqueous solution (e.g., 1M HCl).

    • Wash the acidic aqueous layer with an organic solvent to remove any non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the free amine product back into an organic solvent.

  • Chromatography: If further purification is needed, column chromatography on silica gel can be effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a mixture containing a small amount of a basic modifier (e.g., triethylamine in methanol), can effectively separate the desired amine from less polar impurities.

Experimental Protocols

Protocol 1: Synthesis of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole
  • To a solution of imidazole (1.1 eq) in dry DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 1-chloro-3,3-dimethylbutan-2-one (1.0 eq) in dry DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination to this compound
  • To a solution of 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1M HCl until the solution is acidic.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the purification workflow (Q4).

  • The final product can be further purified by chromatography if necessary.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination Imidazole Imidazole KetoneIntermediate 1-(3,3-dimethyl-2-oxobutyl)-1H-imidazole Imidazole->KetoneIntermediate HaloKetone 1-chloro-3,3-dimethylbutan-2-one HaloKetone->KetoneIntermediate Base Base (e.g., NaH) Solvent (e.g., DMF) Base->KetoneIntermediate Reaction Conditions FinalProduct This compound KetoneIntermediate->FinalProduct AmmoniaSource Ammonia Source (e.g., NH4OAc) AmmoniaSource->FinalProduct ReducingAgent Reducing Agent (e.g., NaCNBH3) ReducingAgent->FinalProduct TroubleshootingFlow Start Low Yield or Impurities? Step Which Step? Start->Step AlkylationIssues N-Alkylation Issues Step->AlkylationIssues Step 1 ReductiveAminationIssues Reductive Amination Issues Step->ReductiveAminationIssues Step 2 Purification Review Purification Strategy Step->Purification Final Product CheckBase Check Base/Solvent AlkylationIssues->CheckBase CheckTemp Optimize Temperature AlkylationIssues->CheckTemp CheckReagentAddition Slow Reagent Addition AlkylationIssues->CheckReagentAddition CheckAmmonia Excess Ammonia/Dehydrating Agent ReductiveAminationIssues->CheckAmmonia CheckReducingAgent Use Milder Reducing Agent ReductiveAminationIssues->CheckReducingAgent CheckpH Control pH (5-6) ReductiveAminationIssues->CheckpH

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Chemical Communications (RSC Publishing). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available from: [Link]

  • Organic Letters - ACS Publications. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Available from: [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]

  • Taylor & Francis Online. Recent trends in ring opening of epoxides by amines as nucleophiles: Synthetic Communications. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Available from: [Link]

  • PubMed Central. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Available from: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. Available from: [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • ResearchGate. Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides) | Request PDF. Available from: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available from: [Link]

  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • Der Pharma Chemica. Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Available from: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available from: [Link]

  • PubMed Central. Recent advances in the synthesis of highly substituted imidazolidines. Available from: [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available from: [Link]

  • ResearchGate. 1-(1H-Imidazol-1-yl)ethanone. Available from: [Link]

  • Chemical Synthesis Database. (3E)-4-(1H-imidazol-1-yl)-3-buten-2-one. Available from: [Link]

  • RSC Publishing. Recent advances in the synthesis of highly substituted imidazolidines. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Selected Transformations of 1H-Imidazole 3-Oxides Derived from Amino Acid Esters. | Request PDF. Available from: [Link]

  • Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. Available from: [Link]

  • КиберЛенинка. USING AN IMIDAZOLE-BASED COMPOUND TO SPEED UP SEVERAL ORGANIC REACTIONS Текст научной статьи по специальности. Available from: [Link]

  • NIH. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

  • MDPI. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available from: [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available from: [Link]

  • MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Available from: [Link]

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Technical Support Center: Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This molecule is a valuable building block in medicinal chemistry, often utilized for its unique structural and electronic properties as a ligand or pharmacophore component.[1][2] The synthetic pathway, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common hurdles include incomplete reactions, side-product formation during the alkylation of imidazole, and difficulties in the final reductive amination step.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction conditions, and improve the overall yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and common synthetic route to prepare this compound?

A1: The most common and robust pathway involves a two-step sequence starting from commercially available materials. First, imidazole is N-alkylated with 1-bromo-3,3-dimethylbutan-2-one to form the key intermediate, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one. This α-imidazolyl ketone is then converted to the target primary amine via reductive amination.

Q2: My overall yield is consistently low. What are the most critical steps to focus on for optimization?

A2: Low overall yield typically stems from two main areas:

  • Inefficient N-Alkylation: The reaction of imidazole with the α-bromo ketone can be sluggish or produce side products if the base and solvent are not optimized. Ensuring complete deprotonation of imidazole without promoting side reactions is key.

  • Poor Reductive Amination: The conversion of the ketone to the amine can be incomplete, or side reactions such as ketone reduction to an alcohol can occur. The choice of reducing agent and the method of ammonia introduction are critical.[3][4]

Q3: I see multiple spots on my TLC plate after the N-alkylation step. What are the likely impurities?

A3: Besides unreacted starting materials, common impurities include the product of C-alkylation (though less common), and potentially bis-imidazole substituted byproducts if reaction conditions are too harsh. If your starting α-bromo ketone is impure, you may also carry over impurities from that step.

Q4: How can I effectively purify the final amine product?

A4: The final amine product is basic, which allows for straightforward purification using acid-base extraction to separate it from non-basic impurities like the intermediate ketone or alcohol byproduct. Following the extraction, column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) with a small amount of triethylamine (e.g., 0.5-1%) to prevent tailing is highly effective.

General Synthetic Workflow

The logical flow for the synthesis is outlined below. Each major step is a potential point for optimization and troubleshooting.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Purification A 1-Bromo-3,3-dimethylbutan-2-one C 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one A->C Base (e.g., NaH) Solvent (e.g., THF/DMF) B Imidazole B->C F This compound C->F D Ammonia Source (e.g., NH4OAc) D->F E Reducing Agent (e.g., NaBH3CN) E->F G Acid-Base Extraction F->G H Column Chromatography G->H I Pure Final Product H->I

Caption: Overall synthetic workflow for the target amine.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures you may encounter.

Part 1: Synthesis of the α-Imidazolyl Ketone Intermediate

Problem: My N-alkylation reaction shows a low conversion rate, with significant amounts of unreacted imidazole and α-bromo ketone remaining.

Analysis and Solution: This issue is almost always related to inefficient deprotonation of the imidazole or suboptimal reaction conditions. Imidazole has a pKa of about 14.5, so a sufficiently strong base is required for complete anion formation.[5]

  • Causality: Weak bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) may not be strong enough to fully deprotonate the imidazole in aprotic solvents like THF, leading to a slow and incomplete reaction. Furthermore, moisture in the solvent or reagents can quench the imidazolide anion.

  • Solution:

    • Use a Stronger Base: Sodium hydride (NaH) is the preferred base. It irreversibly deprotonates imidazole to form the sodium imidazolide salt, which is a potent nucleophile.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (THF or DMF). Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Optimize Temperature: While the initial deprotonation with NaH can be done at 0 °C to room temperature, the subsequent alkylation may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction by TLC until the limiting reagent is consumed.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH), 60% dispersion in oilStrong, non-nucleophilic base ensures complete formation of the imidazolide anion.
Solvent Anhydrous THF or DMFPolar aprotic solvents that are suitable for SN2 reactions and are compatible with NaH.
Temperature 0 °C to RT for deprotonation, then RT to 50 °C for alkylationBalances reaction rate with potential side reactions.
Atmosphere Inert (N₂ or Ar)Prevents quenching of the base and anion by atmospheric moisture.

Problem: The reaction is messy, and besides my desired product, I am forming a significant amount of an unknown, highly polar byproduct.

Analysis and Solution: The formation of unexpected byproducts can arise from the reactivity of the α-bromo ketone or from issues with regioselectivity.

  • Causality: α-haloketones can undergo self-condensation under basic conditions. While imidazole is not a strong base, residual strong base or elevated temperatures can promote this side reaction. Another possibility, though less common, is C-alkylation of the imidazole ring.

  • Solution:

    • Control Stoichiometry: Use a slight excess of imidazole (1.1-1.2 equivalents) to ensure the α-bromo ketone is fully consumed.

    • Reverse Addition: Add the solution of the α-bromo ketone dropwise to the pre-formed sodium imidazolide salt solution. This maintains a low concentration of the electrophile, minimizing self-condensation.

    • Temperature Control: Avoid excessive heating. Most N-alkylations of this type proceed efficiently at or slightly above room temperature.

Part 2: Reductive Amination

Problem: My reductive amination is incomplete. I have significant amounts of the starting ketone left, even after extended reaction times.

Analysis and Solution: Incomplete reductive amination is often due to inefficient imine formation or a deactivated reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced.[6][7]

  • Causality: The equilibrium for imine formation may not favor the product, especially if water is not removed. The chosen reducing agent might not be effective under the reaction conditions or may have degraded.

  • Solution:

    • Choice of Ammonia Source: Using ammonium acetate (NH₄OAc) is often effective as it provides both the ammonia source and a mild acidic catalyst to promote imine formation.

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is highly effective for reductive aminations because it is stable in mildly acidic conditions and selectively reduces the imine in the presence of the ketone.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a safer, non-toxic alternative that is also very effective.[3]

    • Reaction Conditions: The reaction is typically run in a protic solvent like methanol or ethanol. Adding a dehydrating agent like molecular sieves can help drive the imine formation equilibrium forward.

Reducing Agent Pros Cons Typical Conditions
NaBH₃CN Highly selective for imines. Effective in one-pot procedures.Highly toxic (releases HCN in strong acid).MeOH, pH 6-7 (often with NH₄OAc)
NaBH(OAc)₃ Non-toxic, mild, and selective.[3]More expensive, can be slower.DCE or THF, often with acetic acid catalyst.
NaBH₄ Inexpensive and readily available.Less selective; can reduce the starting ketone. Best used in a two-step process (pre-form imine).[8]MeOH or EtOH.

Problem: My main byproduct is the alcohol, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol.

Analysis and Solution: Formation of the alcohol byproduct indicates that the ketone is being reduced faster than the imine is being formed and reduced.

  • Causality: This is a classic selectivity problem, especially common when using less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[6] The hydride attacks the ketone carbonyl directly.

  • Solution:

    • Switch to a More Selective Reducing Agent: As mentioned above, NaBH₃CN or NaBH(OAc)₃ are the reagents of choice as they are less reactive towards ketones at the pH required for imine formation.

    • Implement a Two-Step Procedure: If you must use NaBH₄, first stir the ketone with the ammonia source (e.g., ammonium acetate in methanol) for several hours to allow for maximum imine formation. Monitor by TLC or ¹H NMR. Once the imine has formed, cool the reaction to 0 °C and then add the NaBH₄ portion-wise. This temporal separation of imine formation and reduction minimizes alcohol formation.

Troubleshooting Decision Tree

start Low Yield or Impure Product step_check Which step is problematic? start->step_check alkylation_issue Problem: N-Alkylation step_check->alkylation_issue Step 1 amination_issue Problem: Reductive Amination step_check->amination_issue Step 2 low_conv Low Conversion? alkylation_issue->low_conv side_rxn Side Products? alkylation_issue->side_rxn ketone_left Ketone Remaining? amination_issue->ketone_left alcohol_byprod Alcohol Byproduct? amination_issue->alcohol_byprod sol_low_conv Use NaH in anhydrous THF/DMF. Ensure inert atmosphere. low_conv->sol_low_conv Yes sol_side_rxn Use reverse addition. Control temperature (RT-40°C). side_rxn->sol_side_rxn Yes end Improved Yield & Purity sol_low_conv->end sol_side_rxn->end sol_ketone_left Use NH4OAc. Switch to NaBH3CN or NaBH(OAc)3. ketone_left->sol_ketone_left Yes sol_alcohol_byprod Use selective NaBH3CN. Or, use two-step procedure with NaBH4. alcohol_byprod->sol_alcohol_byprod Yes sol_ketone_left->end sol_alcohol_byprod->end

Caption: A decision tree for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).

  • Reagent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane. Add anhydrous DMF (or THF) to the flask, followed by cooling to 0 °C in an ice bath.

  • Deprotonation: Add imidazole (1.1 eq.) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes until hydrogen evolution ceases. This indicates the formation of the sodium imidazolide salt.

  • Alkylation: Dissolve 1-bromo-3,3-dimethylbutan-2-one (1.0 eq.) in a minimal amount of anhydrous DMF (or THF) and add it dropwise to the reaction mixture at room temperature over 20 minutes.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC (e.g., 50% Ethyl Acetate/Hexanes). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Reductive Amination to this compound

  • Setup: To a round-bottom flask, add the crude 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one (1.0 eq.), ammonium acetate (NH₄OAc, 5-10 eq.), and methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C. In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5-2.0 eq.) in a small amount of methanol and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC (e.g., 10% MeOH/DCM with 1% TEA).

  • Workup: Quench the reaction by adding aqueous HCl (2M) until the pH is ~2 (CAUTION: HCN gas may be evolved if using NaBH₃CN; perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Extraction: Wash the acidic aqueous layer with diethyl ether or DCM to remove any unreacted ketone or alcohol byproduct.

  • Isolation: Basify the aqueous layer to pH >12 with aqueous NaOH (6M). Extract the desired amine product with dichloromethane (3-4x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

References

  • da Silva, J. F., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2021). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Katritzky, A. R., et al. (2015). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. Available at: [Link]

  • ACS Omega (2021). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate (2008). ChemInform Abstract: Synthesis and Selected Transformations of 1H-Imidazole 3-Oxides Derived from Amino Acid Esters. ResearchGate. Available at: [Link]

  • Reddit (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • PubMed (2024). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. PubMed. Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • IJCSR (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Chemical and Synthesis Research. Available at: [Link]

  • Royal Society of Chemistry (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bell, M. J., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • MDPI (2019). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. Available at: [Link]

  • ResearchGate (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • ResearchGate (2004). N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • Longdom Publishing (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Developing Drugs. Available at: [Link]

  • ResearchGate (2015). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. ResearchGate. Available at: [Link]

  • CyberLeninka (2022). USING AN IMIDAZOLE-BASED COMPOUND TO SPEED UP SEVERAL ORGANIC REACTIONS. CyberLeninka. Available at: [Link]

  • Royal Society of Chemistry (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. NIH. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. Available at: [Link]

  • MDPI (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

  • University of Otago (1986). N-Alkylation of imidazoles. Our Archive. Available at: [Link]

  • SlideShare (n.d.). Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare. Available at: [Link]

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Technical Support Center: Enhancing the Stability of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. Our goal is to provide you with the expertise and practical insights necessary to anticipate and troubleshoot stability challenges in your experiments. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, ensuring the scientific integrity of your work.

Understanding the Molecule: A Stability Perspective

This compound incorporates two key functional groups that are central to its reactivity and potential instability: the imidazole ring and a primary amine . The bulky tert-butyl group provides significant steric hindrance around the amine, which can influence its reactivity. Understanding the inherent liabilities of these functional groups is the first step in designing robust experimental and storage conditions.

  • The Imidazole Moiety: This aromatic heterocycle is susceptible to oxidation and photodegradation.[1][2] The electron-rich nature of the ring makes it a target for electrophilic attack, including by reactive oxygen species (ROS).

  • The Primary Amine: Amines are well-known to be susceptible to oxidation.[3] The non-ionized form of an amine is generally more vulnerable to this degradation pathway.[3]

Therefore, the primary degradation pathways to anticipate for this molecule in solution are oxidation and photodegradation .

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: My solution of this compound is showing a yellow discoloration over time. What is likely causing this?

A1: A yellow discoloration is a common indicator of oxidative degradation. Both the imidazole ring and the primary amine can be oxidized, leading to the formation of chromophoric (color-absorbing) degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I'm observing a loss of potency in my stock solution. What are the most probable causes?

A2: Loss of potency is a direct consequence of the degradation of the parent molecule. The most likely culprits are oxidation and photodegradation.[1][2] It is also crucial to consider the pH of your solution, as pH can significantly influence the rate of these degradation reactions.[4]

Q3: What is the optimal pH range for storing this compound in an aqueous solution?

A3: For many imidazole-containing compounds, a slightly acidic pH (around 4-6) tends to enhance stability by protonating the imidazole ring and the primary amine.[4][5] Protonation reduces the susceptibility of these groups to oxidation. However, the optimal pH should be determined empirically for your specific application and formulation. For imidazole itself, it can be used to prepare buffers in the pH range of 6.2-7.8.[6]

Q4: Can I autoclave solutions containing this compound?

A4: While imidazole buffer solutions are generally stable to autoclaving, the stability of this compound to heat, especially in the presence of other excipients, should be experimentally verified.[7] Thermal degradation is a possibility, and forced degradation studies at elevated temperatures are recommended to assess this.

Q5: How should I store my stock solutions to maximize their shelf-life?

A5: To maximize stability, stock solutions should be stored:

  • Protected from light: Use amber vials or store in the dark.[4][6]

  • At reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.[6]

  • Under an inert atmosphere: For long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.[3]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving common stability problems.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Characterize the degradants: Use LC-MS to identify the mass of the new peaks and infer their structures.[2] 2. Perform forced degradation studies: Systematically expose the compound to heat, light, acid, base, and oxidizing agents to identify the degradation pathways.[1][8]
Precipitation in the solution pH shift, formation of insoluble degradation products, or interaction with buffer components.1. Verify pH: Ensure the pH of the solution is within the optimal range. 2. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine its identity. 3. Evaluate buffer compatibility: Certain buffers can interact with the compound. Consider switching to an alternative buffer system (e.g., citrate, acetate, or histidine).[9][10]
Loss of biological activity Chemical degradation of the compound.1. Confirm compound integrity: Use a stability-indicating HPLC method to quantify the amount of parent compound remaining. 2. Implement stabilization strategies: Incorporate antioxidants, control pH, and protect from light as detailed in the protocols below.

Experimental Protocols for Enhancing Stability

The following protocols provide a starting point for improving the stability of your solutions.

Protocol 1: Selection and Preparation of a Stabilizing Buffer System

The choice of buffer can have a significant impact on the stability of your compound.[10][11] A slightly acidic buffer is generally a good starting point for imidazoles and amines.

Objective: To prepare a buffered solution that minimizes degradation.

Materials:

  • This compound

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water

  • pH meter

Procedure:

  • Prepare a 0.1 M citrate buffer:

    • Dissolve 2.10 g of citric acid monohydrate in approximately 80 mL of high-purity water.

    • In a separate beaker, dissolve 2.94 g of sodium citrate dihydrate in approximately 80 mL of high-purity water.

    • Start with the citric acid solution and slowly add the sodium citrate solution while monitoring the pH.

    • Adjust the pH to the desired value (e.g., pH 5.0) by adding the appropriate amount of the sodium citrate solution.

    • Bring the final volume to 200 mL with high-purity water.

  • Dissolve the compound: Accurately weigh and dissolve the this compound in the prepared citrate buffer to the desired concentration.

  • Storage: Store the final solution protected from light at 2-8 °C.

Causality: A citrate buffer at pH 5.0 will ensure that a significant portion of the amine and imidazole functional groups are protonated, which helps to protect them from oxidative attack.

Protocol 2: Incorporation of Antioxidants

Antioxidants can be highly effective at preventing oxidative degradation.[12][13]

Objective: To prepare a solution containing an antioxidant to inhibit oxidative degradation.

Materials:

  • Buffered solution of this compound (from Protocol 1)

  • Butylated hydroxytoluene (BHT) or L-Ascorbic acid

  • Ethanol (if using BHT)

Procedure:

  • For BHT (a radical scavenger):

    • Prepare a concentrated stock solution of BHT in ethanol (e.g., 10 mg/mL).

    • Add a small volume of the BHT stock solution to your aqueous solution of the compound to achieve a final BHT concentration of 0.01-0.1% (w/v). Note: Ensure the final ethanol concentration is compatible with your experimental system.

  • For L-Ascorbic acid (a reducing agent):

    • Directly dissolve L-Ascorbic acid into your buffered solution of the compound to a final concentration of 0.01-0.1% (w/v).

  • Storage: Store the final solution protected from light at 2-8 °C.

Causality: BHT works by scavenging free radicals, thus interrupting the chain reaction of oxidation.[3] Ascorbic acid is a reducing agent that can be preferentially oxidized, thereby sparing the active compound.[12]

Protocol 3: Stability-Indicating HPLC Method Development

A robust analytical method is essential for accurately assessing stability.[14][15]

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Recommended Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 210-230 nm).

  • Column Temperature: 30 °C

Procedure:

  • Inject a sample of the undegraded compound to determine its retention time.

  • Inject samples from forced degradation studies (see below) to observe the retention times of the degradation products.

  • Optimize the gradient to achieve baseline separation between the parent peak and all major degradation peaks.

Causality: A gradient elution method is necessary to separate compounds with a range of polarities, which is expected for the parent compound and its more polar degradation products. Formic acid is added to the mobile phase to improve peak shape by ensuring the analytes are protonated.

Visualizing Degradation and Experimental Workflows

Diagrams

Potential Degradation Pathways Compound This compound Oxidation Oxidative Degradation Compound->Oxidation Photodegradation Photodegradation Compound->Photodegradation Degradant1 Imidazole Ring-Opened Products Oxidation->Degradant1 Degradant2 Hydroxylated Derivatives Oxidation->Degradant2 Degradant3 Amine Oxidation Products (e.g., imine, ketone) Oxidation->Degradant3 Degradant4 Photolytic Cleavage Products Photodegradation->Degradant4

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow Start Prepare Solution of Compound Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->Stress Analyze Analyze by Stability-Indicating HPLC Stress->Analyze Characterize Characterize Degradants (LC-MS, NMR) Analyze->Characterize

Caption: A typical workflow for conducting forced degradation studies.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3147-3155. [Link]

  • TSI Journals. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Trade Science Inc. [Link]

  • Khan, S., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(105), 86295-86306. [Link]

  • Staub, I., et al. (2010). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Latin American Journal of Pharmacy, 29(7), 1100-6. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5922. [Link]

  • Sondhia, S., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Toxicology and Environmental Health Sciences, 6(3), 68-74. [Link]

  • Gijsman, P. (2017). Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. [Link]

  • Bayne, A. C. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]

  • Sharma, P., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 652. [Link]

  • Li, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5389. [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • MDPI. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]

  • Hsieh, Y.-F., et al. (2013). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. PLoS ONE, 8(10), e76593. [Link]

  • Kumar, V., & Kumar, V. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Liko, I., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2542-2549. [Link]

  • Podolska, M., et al. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 68(5), 777-784. [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 20). How Do Amino Acids Act As Buffers? [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • ResearchGate. (n.d.). Photostability Studies of Ketoconazole: Isolation and Structural Elucidation of the Main Photodegradation Products. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved from [Link]

  • Singh, S. K. (2004). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 28(3), 90-96. [Link]

  • National Institutes of Health. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(16), 4995. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • National Institutes of Health. (2022). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Molecular Pharmaceutics, 19(12), 4613-4624. [Link]

  • Journal of Chemical Health Risks. (2024). Vol. 14 No. 4 (2024). Retrieved from [Link]

  • American Chemical Society. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2615-2625. [Link]

  • ResearchGate. (n.d.). Role of Buffers in Protein Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). FDA approved imidazole containing drugs. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3,3-dimethylbutan-2-amine. Retrieved from [Link]

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Technical Support Center: Purification of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this chiral amine. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

Understanding the Molecule and Its Synthesis: A Foundation for Purification

This compound is a chiral compound featuring a basic amine group and a polar imidazole moiety. A common and efficient synthetic route to this class of compounds is the nucleophilic ring-opening of a suitable epoxide with imidazole.[1] This specific pathway is crucial for anticipating potential impurities, which is the first step in designing a robust purification strategy.

A plausible synthetic route involves the reaction of 3,3-dimethyl-1,2-epoxybutane with imidazole. This reaction typically yields the desired product along with some key potential impurities.

Synthesis_and_Impurities cluster_synthesis Synthetic Reaction Epoxide 3,3-Dimethyl-1,2-epoxybutane Reaction + Epoxide->Reaction Imidazole Imidazole Imidazole->Reaction Product This compound (Desired Product) Regioisomer 2-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol (Regioisomeric Impurity) Reaction->Product Major Product Reaction->Regioisomer Minor Impurity Imidazole_unreacted Unreacted Imidazole Reaction->Imidazole_unreacted Unreacted Epoxide_unreacted Unreacted Epoxide Reaction->Epoxide_unreacted Unreacted

Diagram 1: Plausible synthetic route and potential impurities.

Common Impurities to Consider:

  • Unreacted Imidazole: A highly polar starting material.

  • Unreacted 3,3-dimethyl-1,2-epoxybutane: A non-polar and volatile starting material.

  • Regioisomeric Impurity (2-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-ol): Formed from the nucleophilic attack at the more substituted carbon of the epoxide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Problem/Question Potential Cause(s) Recommended Solution(s)
Column Chromatography: Product is tailing or streaking on the column. The basic amine group is interacting strongly with acidic silica gel.1. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. 2. Use a deactivated silica gel or alumina for chromatography.
Column Chromatography: Poor separation of the desired product from unreacted imidazole. Both compounds are polar.1. Use a more polar eluent system, such as a gradient of methanol in dichloromethane. 2. The addition of a small amount of a basic modifier can sometimes improve separation.
Crystallization: The compound "oils out" instead of forming crystals. The compound's melting point is low, or it has a high affinity for the solvent. The presence of impurities can also inhibit crystallization.1. Try a different solvent or a co-solvent system. 2. Cool the solution more slowly. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal if available.
Crystallization: The compound will not crystallize from any solvent. The compound may be an oil at room temperature, or the purity is too low.1. Purify further by column chromatography before attempting crystallization. 2. Consider converting the amine to a salt (e.g., hydrochloride or tartrate salt) which often have higher melting points and are more likely to crystallize.[2]
Chiral Resolution: The diastereomeric salts do not precipitate or have similar solubilities. The chosen chiral resolving agent is not suitable for this specific amine. The solvent system is not optimal.1. Screen different chiral resolving agents, such as various tartaric acid derivatives.[3][4] 2. Experiment with a range of solvents and solvent mixtures to find one that provides a significant solubility difference between the diastereomeric salts.[5][6]
Purity Analysis: NMR spectrum shows broad peaks for the imidazole protons. This can be due to tautomerism or proton exchange.1. This is a known characteristic of imidazoles. The purity can still often be assessed by comparing the integration of the product peaks to impurity peaks. 2. Acquiring the spectrum in a different deuterated solvent may sometimes sharpen the peaks.

Detailed Purification Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed to remove both polar and non-polar impurities.

  • Preparation of the Column:

    • Choose a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution:

    • Start with a non-polar eluent (e.g., 100% dichloromethane) to elute any unreacted epoxide.

    • Gradually increase the polarity by adding methanol to the dichloromethane (e.g., from 0% to 10% methanol). To mitigate peak tailing, add 0.5% triethylamine to the eluent mixture.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Column_Chromatography_Workflow start Start: Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_nonpolar Elute with Non-polar Solvent (e.g., Dichloromethane) load_sample->elute_nonpolar elute_gradient Elute with Polar Gradient (e.g., Methanol in DCM + 0.5% TEA) elute_nonpolar->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Product evaporate->end

Diagram 2: Workflow for column chromatography purification.
Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the separation of the enantiomers using (+)-tartaric acid as the resolving agent.[3][4][6][8]

  • Salt Formation:

    • Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 molar equivalents of (+)-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, it can be stored at a lower temperature (e.g., 4 °C).

    • The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The mother liquor will be enriched in the other diastereomeric salt.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Basify the solution with an aqueous base (e.g., 1 M NaOH) to a pH > 10.

    • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Chiral_Resolution_Workflow start Start: Racemic Amine dissolve_amine Dissolve Amine in Solvent start->dissolve_amine mix Mix Solutions to Form Salts dissolve_amine->mix dissolve_acid Dissolve (+)-Tartaric Acid dissolve_acid->mix crystallize Cool to Crystallize mix->crystallize filtrate Filter to Isolate Crystals crystallize->filtrate crystals Less Soluble Diastereomeric Salt (Crystals) filtrate->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtrate->mother_liquor liberate_amine Liberate Free Amine (add base, extract) crystals->liberate_amine end End: Enantiomerically Enriched Amine liberate_amine->end

Diagram 3: Workflow for chiral resolution.

Purity Assessment

The purity of the final product should be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing for the presence of impurities. The purity can often be determined by comparing the integration of the product's signals to those of any remaining impurities.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess (e.e.) of the resolved product.

References

  • Ricciardi, F., & Joullié, M. M. (2018). Mechanism of imidazole catalysis in the curing of epoxy resins. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • ACS Publications. (n.d.). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L–1). Retrieved from [Link]

  • Campos, F. R., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(23), 7234. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Retrieved from [Link]

  • ACS Publications. (2016). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the synthesis of highly substituted imidazolidines. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2006). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Retrieved from [Link]

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2487122C1 - Method of producing alkyl imidazoline.
  • Scirp.org. (n.d.). Syntheses of Coordination Compounds of 2-Amino-3-Methylbutanoic Acid Their Mixed Ligand Complexes and Antibacterial Activities. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276487B - Preparation method of trimebutine.

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Technical Support Center: Overcoming Solubility Challenges with 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build a robust experimental design.

Part 1: Understanding the Molecule - Physicochemical Profile

Before troubleshooting, it is critical to understand the structural features of this compound that govern its solubility. The molecule contains three key regions: a polar imidazole ring, a basic primary amine, and a bulky, non-polar tert-butyl group. The interplay between these groups dictates its behavior in various solvents.

Q1: What are the key structural and physicochemical properties of this compound?

A1: The compound's structure presents both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics. The imidazole ring itself is polar and generally soluble in water and other polar solvents.[1][2] The primary amine and the sp² nitrogen on the imidazole ring are basic sites that can be protonated to form highly soluble salts.

Diagram: Key Functional Groups

cluster_molecule This compound mol C₉H₁₇N₃ MW: ~167.25 g/mol Predicted XlogP: ~0.8 imidazole Imidazole Ring (Polar, Basic, Aromatic) pKaH ~7 mol->imidazole Hydrophilic Anchor amine Primary Amine (Basic, Hydrophilic) pKa ~9-10 (estimated) mol->amine Primary Basic Center tertbutyl tert-Butyl Group (Non-polar, Lipophilic) mol->tertbutyl Lipophilic Moiety

Caption: Key functional groups influencing solubility.

Table 1: Physicochemical Property Summary

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₉H₁₇N₃[3]-
Molecular Weight ~167.25 g/mol [3]Moderate size, less likely to be a primary barrier to solubility compared to larger molecules.
Key Functional Groups Imidazole, Primary AmineBoth are basic and can be protonated in acidic conditions to form soluble salts.[1][4]
Predicted XlogP ~0.8[5]Indicates the compound is not highly lipophilic, suggesting that with the right strategy, aqueous solubility is achievable.
pKa (conjugate acid) Imidazole N: ~7, Primary Amine: ~9-10 (estimated)The compound has two sites that will be positively charged at low pH, dramatically increasing aqueous solubility.[6]
Available Forms Free base, Dihydrochloride salt[7]The availability of a salt form indicates that pH adjustment is a standard and effective method for solubilization.[4]
Part 2: Troubleshooting Common Solubility Issues (FAQ Format)

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q2: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A2: This is expected behavior due to the pKa of the compound's basic centers. At pH 7.4, the imidazole nitrogen (pKa ~7) is only partially protonated, and the primary amine (pKa ~9-10) is largely protonated. However, for complete solubilization, you often need to ensure all basic sites are fully protonated. The neutral form of the molecule has significantly lower aqueous solubility due to the non-polar tert-butyl group.

Q3: How can I prepare a stable, aqueous stock solution?

A3: The most reliable and recommended method is pH adjustment . By preparing the solution in an acidic vehicle, you convert the free base into its highly soluble salt form. This is the most common and effective method for increasing the solubility of basic drugs.[4]

  • Recommendation: Start by attempting to dissolve the compound in sterile water or saline with a pH adjusted to between 2 and 4 using dilute hydrochloric acid (HCl). See Protocol 1 for a detailed methodology.

  • Alternative: If you have access to it, using the pre-formed This compound dihydrochloride salt is a convenient shortcut, as it should readily dissolve in neutral water or buffer.[7]

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?

A4: This is a classic problem known as "antisolvent precipitation." The compound is highly soluble in the neat organic solvent (like DMSO) but crashes out when the solution polarity is abruptly increased by adding it to the aqueous buffer.

Causality: The DMSO is a strong solubilizer, but upon high dilution, water becomes the primary solvent. If the compound's solubility limit in the final buffer composition is exceeded, it will precipitate.

Troubleshooting Steps:

  • Lower the Stock Concentration: Use a less concentrated DMSO stock solution if possible.

  • Modify the Dilution Process: Add the DMSO stock to your aqueous buffer dropwise while vigorously vortexing. This rapid mixing can sometimes prevent localized concentration spikes that initiate precipitation.

  • Use an Acidified Buffer: The most robust solution is to perform the dilution into a buffer that is pre-acidified to a pH where the compound is soluble (e.g., pH 4).

  • Incorporate Co-solvents or Excipients: Add a solubilizing excipient to the final aqueous buffer before adding the compound stock. See Protocols 2 and 3 .

Q5: Are there effective alternatives to pH adjustment for improving aqueous solubility, especially if my experiment is pH-sensitive?

A5: Yes. If maintaining a neutral pH is critical, the next strategies involve altering the formulation with excipients. These molecules create a more favorable micro-environment for the drug.

  • Co-solvents: Adding a water-miscible solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility.[8][9] This works by reducing the overall polarity of the solvent system.

  • Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar tert-butyl group of your compound, effectively hiding it from the aqueous environment and increasing solubility.[10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is a common and highly effective choice.

Part 3: Step-by-Step Experimental Protocols

Protocol 1: Solubility Enhancement via pH Adjustment

This protocol describes the fundamental method for solubilizing the free base form of the compound.

  • Objective: To prepare a 10 mM aqueous stock solution.

  • Materials: this compound (free base), sterile water, 0.1 M HCl, calibrated pH meter.

  • Procedure:

    • Weigh out 1.67 mg of the compound for a final volume of 1 mL.

    • Add ~0.8 mL of sterile water. The compound will likely not dissolve and form a suspension.

    • While stirring, add 0.1 M HCl dropwise (e.g., 1-2 µL at a time).

    • Monitor the solution for clarity. As the pH drops and the compound protonates, the suspension will clear.

    • Continue adding acid until the solution is completely clear. Check the pH to ensure it is in the desired range (typically pH 2-4 for full protonation).

    • Once dissolved, add sterile water to bring the final volume to 1.0 mL.

    • Sterile filter the final solution through a 0.22 µm filter if required for your application.

Self-Validation: The visual endpoint (a completely clear solution) confirms that the compound has been successfully solubilized.

Protocol 2: Screening with Co-solvents

This protocol is for situations where pH adjustment alone is insufficient or undesirable.

  • Objective: To find a suitable co-solvent system for a target concentration.

  • Materials: Compound, DMSO, Ethanol, Propylene Glycol, PEG 400, target aqueous buffer (e.g., PBS).

  • Procedure:

    • Prepare a high-concentration stock of the compound in 100% DMSO (e.g., 100 mM).

    • In separate tubes, prepare various co-solvent/buffer mixtures. See the table below for examples.

    • Add the DMSO stock to each mixture to achieve the final desired drug concentration.

    • Observe for precipitation immediately and after a set time (e.g., 1 hour, 24 hours) at room temperature and 4°C.

Table 2: Example Co-solvent Screening Mixtures

SystemCo-solvent% Co-solvent in BufferFinal DMSO %
1Ethanol10%1%
2Propylene Glycol20%1%
3PEG 40020%1%
4Ethanol/PEG 4005% / 15%1%

Causality: Co-solvents work by reducing the polarity of water, making the solvent more "like" the solute and thereby increasing solubility.[12]

Protocol 3: Formulation with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

This is a powerful method for significantly increasing solubility at or near neutral pH.

  • Objective: To determine if SBE-β-CD can solubilize the compound at a target concentration.

  • Materials: Compound, SBE-β-CD (e.g., Captisol®), target aqueous buffer.

  • Procedure:

    • Prepare a solution of SBE-β-CD in your target buffer. A good starting point is 10-20% (w/v).

    • Add the solid compound directly to the SBE-β-CD solution and stir or sonicate.

    • Alternatively, add a concentrated DMSO stock of the compound to the SBE-β-CD solution while vortexing. The cyclodextrin in the buffer will help prevent precipitation.

    • Observe for clarity. A successful formulation will result in a clear solution.

Mechanism: The hydrophobic tert-butyl group of the compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains dissolved in water.[10]

Part 4: Decision-Making Workflow & Summary

The following diagram outlines a logical progression for tackling solubility issues with this compound.

Diagram: Solubility Troubleshooting Workflow

start Start: Compound fails to dissolve in neutral aqueous buffer ph_adjust Strategy 1: pH Adjustment Is an acidic pH (2-4) acceptable? start->ph_adjust protocol1 Yes: Use Protocol 1 Dissolve in acidified water/buffer or use dihydrochloride salt ph_adjust->protocol1 Yes cosolvent_q No: pH must be neutral Strategy 2: Co-solvents Are low % of organic solvents acceptable? ph_adjust->cosolvent_q No success Success: Stable, clear solution achieved protocol1->success protocol2 Yes: Use Protocol 2 Screen co-solvents (EtOH, PG, PEG 400) cosolvent_q->protocol2 Yes cyclo_q No: Formulation must be free of organic solvents Strategy 3: Excipients cosolvent_q->cyclo_q No protocol2->success protocol3 Use Protocol 3 Formulate with Cyclodextrins (e.g., SBE-β-CD) cyclo_q->protocol3 protocol3->success advanced If all fail: Consider advanced formulation (e.g., solid dispersions, nanosuspensions) protocol3->advanced

Caption: A step-by-step workflow for addressing solubility.

References
  • Brogden, R. N., et al. (2012). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Verma, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. Available at: [Link]

  • Yellela, S. R. C. (2010). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Available at: [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Kumar, L., & Pathak, K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books. Available at: [Link]

  • Domanska, U., & Pobeha, A. (2006). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. PubMed Central. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Solubility of Things. (n.d.). 5-Methylimidazole. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • PubChemLite. (n.d.). This compound. Available at: [Link]

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Technical Support Center: Protocol Refinement for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The most common strategies involve either the N-alkylation of imidazole with a suitable precursor or the reductive amination of a corresponding ketone. This section will address potential issues that may arise during these synthetic steps.

Frequently Asked Questions (FAQs): Synthesis

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly considered for this target molecule:

  • Route A: N-Alkylation of Imidazole. This involves the reaction of imidazole with a pre-functionalized alkyl halide, such as 1-bromo-3,3-dimethylbutan-2-amine or a protected version thereof. The key challenge in this route is controlling the regioselectivity of the alkylation on the imidazole ring.[1]

  • Route B: Reductive Amination. This route starts with the corresponding ketone, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, which is then converted to the amine via reductive amination.[2][3][4][5] This method is often preferred for its high selectivity and milder reaction conditions.

Q2: I am observing the formation of a significant amount of a dialkylated product (imidazolium salt) during the N-alkylation of imidazole. How can I minimize this side reaction?

A2: The formation of an imidazolium salt is a common side reaction where the already N-alkylated imidazole product acts as a nucleophile and reacts with another molecule of the alkylating agent.[1] To minimize this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of imidazole relative to the alkylating agent can help reduce the chances of dialkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.

  • Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

Q3: During the N-alkylation of an unsymmetrical imidazole precursor, I am getting a mixture of N1 and N3 isomers. How can I improve the regioselectivity?

A3: Regioselectivity in the N-alkylation of unsymmetrical imidazoles is influenced by both electronic and steric factors.[1] When deprotonated, the negative charge is delocalized over both nitrogen atoms, making both susceptible to alkylation.

  • Steric Hindrance: A bulky alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[1] Similarly, bulky substituents on the imidazole ring will direct the incoming alkyl group to the less hindered nitrogen.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring will decrease the nucleophilicity of the closer nitrogen, favoring alkylation at the more distant nitrogen.[1]

  • Protecting Groups: For complex syntheses where high regioselectivity is crucial, the use of a protecting group on one of the imidazole nitrogens is the most reliable strategy.[1]

Troubleshooting Guide: Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in N-Alkylation 1. Incomplete deprotonation of imidazole. 2. Alkylating agent is not reactive enough or has degraded. 3. Reaction temperature is too low.1. Ensure the base (e.g., NaH, K2CO3) is fresh and the reaction is conducted under anhydrous conditions. Allow sufficient time for deprotonation before adding the alkylating agent.[6] 2. Check the purity of the alkylating agent. Consider using a more reactive halide (e.g., iodide instead of bromide or chloride). 3. Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.[7]
Low Yield in Reductive Amination 1. Inefficient imine formation. 2. Reducing agent is not effective or has decomposed. 3. pH of the reaction is not optimal.1. Ensure anhydrous conditions for imine formation. The use of a dehydrating agent (e.g., molecular sieves) can be beneficial. 2. Use a fresh batch of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). 3. The optimal pH for reductive amination is typically between 4 and 6 to facilitate imine formation without deactivating the amine.
Formation of Multiple Products 1. Presence of impurities in starting materials. 2. Side reactions such as over-alkylation or rearrangement.1. Purify starting materials before use. 2. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. Monitor the reaction closely by TLC or LC-MS.

Experimental Workflow: N-Alkylation of Imidazole

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_imidazole Imidazole deprotonation Deprotonation of Imidazole prep_imidazole->deprotonation prep_base Base (e.g., NaH, K2CO3) prep_base->deprotonation prep_solvent Anhydrous Solvent (e.g., DMF, THF) prep_solvent->deprotonation addition Slow Addition of Alkylating Agent deprotonation->addition stir Stir at Optimal Temperature addition->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench Upon Completion extract Extraction quench->extract purify Column Chromatography / Crystallization extract->purify

Caption: Workflow for the N-alkylation of imidazole.

Section 2: Purification of this compound

The purification of the target compound can be challenging due to the presence of a polar amine and a nonpolar tert-butyl group. This section provides guidance on overcoming common purification hurdles.

Frequently Asked Questions (FAQs): Purification

Q1: What are the recommended methods for purifying this compound?

A1: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of the amine, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent tailing.[8]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Often, converting the amine to a salt (e.g., hydrochloride or tartrate) can facilitate the formation of well-defined crystals.[9][10]

  • Acid-Base Extraction: An aqueous workup involving acid-base extractions can be used to separate the basic amine product from non-basic impurities.

Q2: My compound is streaking badly on the silica gel column. What can I do to improve the separation?

A2: Streaking on a silica gel column is a common issue with amines due to their basicity and strong interaction with the acidic silanol groups on the silica surface.

  • Deactivate the Silica: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent.

  • Use a Modified Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based resin, which may have less interaction with your amine.

  • Mobile Phase Modifier: As mentioned, adding a small percentage of triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase can significantly improve the chromatography.[8]

Q3: I am struggling to crystallize the free amine. What are my options?

A3: Many amines are oils at room temperature or have poor crystallization properties.

  • Salt Formation: Converting the amine to a salt by treating it with an acid (e.g., HCl, tartaric acid, camphorsulfonic acid) is a standard technique to induce crystallization.[9] The resulting salt will have different solubility properties and is often a crystalline solid.

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find a system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Guide: Purification
Problem Potential Cause(s) Recommended Solution(s)
Product is an Oil and Difficult to Handle The free amine may have a low melting point or be amorphous.Convert the amine to a stable, crystalline salt (e.g., hydrochloride or dihydrochloride) for easier handling and storage.[11]
Co-elution of Impurities during Chromatography Impurities have similar polarity to the product.Optimize the mobile phase composition, try a different stationary phase (e.g., reverse-phase C18), or consider derivatizing the amine to alter its polarity before chromatography.
Low Recovery from Crystallization The product is too soluble in the chosen solvent, or the cooling process is too rapid.Use a less polar solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to encourage crystal growth.

Purification Strategy Decision Tree

start Crude Product is_solid Is the product a solid? start->is_solid crystallize Attempt Crystallization is_solid->crystallize Yes column Column Chromatography is_solid->column No is_pure Is it pure by NMR/LCMS? is_pure->column No final_product Pure Product is_pure->final_product Yes crystallize->is_pure salt_formation Form a Salt and Crystallize crystallize->salt_formation Fails column->is_pure After Chromatography acid_base Acid-Base Extraction column->acid_base If still impure acid_base->column salt_formation->final_product

Caption: Decision tree for selecting a purification strategy.

Section 3: Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of your synthesized compound.

Frequently Asked Questions (FAQs): Characterization

Q1: What are the expected signals in the 1H NMR spectrum of this compound?

A1: The 1H NMR spectrum should exhibit characteristic signals for the different protons in the molecule. The expected chemical shifts (in ppm) are approximate and can vary depending on the solvent used.

  • Imidazole Protons: Three signals in the aromatic region, typically between 6.8 and 7.6 ppm, corresponding to the three protons on the imidazole ring.

  • CH-NH2 Proton: A multiplet for the proton on the carbon bearing the amine group.

  • CH2-Imidazol Protons: Two diastereotopic protons of the methylene group adjacent to the imidazole ring will likely appear as a multiplet.

  • tert-Butyl Protons: A sharp singlet at high field (around 0.9-1.2 ppm) corresponding to the nine equivalent protons of the tert-butyl group.

  • NH2 Protons: A broad singlet for the amine protons, which may be exchangeable with D2O.

Q2: What is the expected molecular ion peak in the mass spectrum?

A2: The molecular formula for this compound is C9H17N3.[12] The expected monoisotopic mass is approximately 167.14 g/mol . In electrospray ionization (ESI) mass spectrometry, you would expect to see the protonated molecule [M+H]+ at m/z 168.15.[13]

Data Summary Table
Property Expected Value Source
Molecular FormulaC9H17N3[12]
Molecular Weight167.25 g/mol [12]
Monoisotopic Mass167.14224 Da[13]
[M+H]+ (m/z)168.14952[13]
XlogP (predicted)0.8[13]

References

  • BenchChem. (n.d.).
  • PrepChem. (n.d.). Synthesis of 1H-Imidazole-1-butanamine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons.
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ScienceDirect. (n.d.).
  • ResearchGate. (n.d.). Alkylation of imidazole (5 mmol) with 1-bromobutane (15 mmol)
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • TSI Journals. (2009).
  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2016).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Mol-Instincts. (n.d.). This compound dihydrochloride.
  • BenchChem. (n.d.). Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde.
  • Longdom Publishing. (2017).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • National Institutes of Health. (n.d.). 1,3-Bis(2-anilino-2-oxoeth-yl)
  • National Institutes of Health. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones.
  • BMRB. (n.d.). (2R)-3,3-Dimethyl-2-butanamine.
  • National Institutes of Health. (n.d.). 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole.
  • ResearchGate. (2023).
  • Indian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
  • National Institutes of Health. (2020).
  • BenchChem. (n.d.). Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Beilstein Journals. (2022).
  • ResearchGate. (n.d.). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido)
  • Sigma-Aldrich. (n.d.). This compound dihydrochloride.
  • The Royal Society of Chemistry. (n.d.).
  • Helda - University of Helsinki. (n.d.).
  • National Institutes of Health. (n.d.).

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Technical Support Center: Stability of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during research and development. While specific degradation studies on this exact molecule are not widely published, its stability profile can be expertly predicted based on the well-documented reactivity of its core functional groups: the imidazole ring and the primary amine.[1][2] This guide synthesizes established chemical principles and regulatory expectations to help you anticipate and troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary chemical liabilities of this compound? What degradation pathways should I be most concerned about?

A1: The molecule possesses two key reactive centers: the electron-rich imidazole ring and the nucleophilic primary amine. Understanding these allows us to anticipate its degradation profile.

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation.[3][4][5] This can be initiated by atmospheric oxygen (autoxidation), radical species, or oxidizing agents like peroxides.[6] The reaction can lead to the formation of N-oxides, ring-opened byproducts, or other complex adducts.[6][7] The primary amine can also be oxidized, though the imidazole ring is often the more labile site.

  • Hydrolytic Degradation: The imidazole ring can undergo hydrolysis, leading to ring-opening. This is particularly a risk under basic pH conditions.[8][9][10] While the aromatic nature of the imidazole ring provides some stability, it is not immune to cleavage, especially with prolonged exposure to harsh pH.

  • Photodegradation: Imidazole derivatives are frequently sensitive to light, particularly UV radiation.[6][11] Exposure can generate radical intermediates, leading to a cascade of degradation reactions and the formation of various photoproducts.[12][13]

Below is a diagram illustrating these primary degradation concerns.

cluster_main This compound cluster_stressors Stress Conditions cluster_products Potential Degradants Parent Parent Compound Oxidation Oxidation (e.g., O₂, H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (e.g., pH extremes) Parent->Hydrolysis Photolysis Photolysis (e.g., UV/Vis Light) Parent->Photolysis Oxidative_Products N-Oxides, Ring-Opened Products Oxidation->Oxidative_Products Hydrolytic_Products Ring-Opened Amides Hydrolysis->Hydrolytic_Products Photo_Products Complex Photoproducts Photolysis->Photo_Products

Caption: Primary degradation pathways for the target compound.

Q2: My analytical results are inconsistent, especially with older samples. Could this be degradation? How should I properly store the solid compound and its solutions?

A2: Yes, inconsistent analytical results are a classic sign of sample degradation. Proper storage is non-negotiable for maintaining the integrity of this compound. The key is to mitigate the risks outlined in Q1.

Troubleshooting Inconsistent Results:

  • Issue: Decreasing purity or the appearance of new, small peaks in your chromatogram over time.

  • Likely Cause: Slow degradation under the current storage conditions. Autoxidation and gradual hydrolysis are common culprits.

  • Solution: Immediately re-evaluate your storage protocol against the recommendations below. Re-analyze a freshly prepared standard to confirm the identity of the main peak and establish a baseline for purity.

Recommended Storage Protocols: The following table summarizes the best practices for storage based on the compound's chemical liabilities.

ParameterSolid CompoundSolutionsRationale & Causality
Temperature ≤ 4°C (Refrigerated)-20°C (Frozen) for long-term; ≤ 4°C for short-term (days)Low temperatures significantly reduce the rates of all chemical reactions, including hydrolysis and oxidation.[14]
Atmosphere Store under an inert gas (Argon or Nitrogen)Sparge solvent with inert gas before use; store under inert gasMinimizes exposure to atmospheric oxygen, thereby preventing oxidative degradation.[6]
Light Store in amber glass vials, inside a dark cabinet or boxUse amber volumetric flasks/vials; wrap with aluminum foilPrevents light-induced degradation (photolysis), a known risk for imidazole-containing molecules.[6][11]
Moisture Store with a desiccantUse anhydrous solvents where appropriatePrevents hydrolysis of the imidazole ring. Even ambient moisture can be sufficient to initiate degradation over time.
pH (Solutions) N/APrepare in a slightly acidic buffer (pH 4-6)The compound is most stable in a slightly acidic environment. Basic conditions can promote imidazole ring hydrolysis[10], while strongly acidic conditions could also pose risks.

In-Depth Technical Guides

Guide 1: Performing a Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding a molecule's intrinsic stability and for developing a robust, stability-indicating analytical method.[15][16][17] The goal is to achieve 10-20% degradation of the parent compound to ensure that the analytical method can adequately separate the degradants from the main peak.[15]

Experimental Workflow for Forced Degradation:

cluster_prep 1. Preparation cluster_stress 2. Stress Application (Parallel Experiments) cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂) Prep->Oxidation Thermal Thermal Stress (e.g., 70°C) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize/Quench & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability- Indicating HPLC-UV/MS Neutralize->Analyze Evaluate Evaluate Results: Peak Purity, Mass Balance Analyze->Evaluate

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate amber glass vials for each stress condition. A control sample (stored at 4°C in the dark) should be included.

Stress ConditionReagent / ConditionTypical Duration & TemperatureNeutralization/Quenching Step
Acid Hydrolysis 0.1 M HClHeat at 60°C for 2-8 hoursAdd equivalent moles of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom temp for 1-4 hoursAdd equivalent moles of 0.1 M HCl
Oxidation 3% H₂O₂Room temp for 2-8 hoursQuench with sodium bisulfite if needed
Thermal No reagent (solution as is)Heat at 70°C in the darkCool to room temperature
Photolytic ICH Q1B compliant chamberExpose to ≥1.2 million lux hours and ≥200 W·h/m² UVN/A
  • Sample Analysis:

    • After the designated stress period, cool the samples to room temperature.

    • Perform the neutralization or quenching step as described in the table.

    • Dilute all samples (including the control) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze immediately using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradants.

  • Data Evaluation:

    • Assess the chromatograms for new peaks.

    • Calculate the percentage of degradation.

    • Use a photodiode array (PDA) detector to check for peak purity of the parent compound.

    • Calculate the mass balance to ensure all major degradants are accounted for.

Guide 2: Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products.

Recommended HPLC-UV Method Parameters:

ParameterRecommended ConditionRationale & Causality
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for the parent compound and its likely more polar degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure the amine is protonated, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA gradient is crucial to ensure elution of both polar degradants and the less polar parent compound within a reasonable runtime.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35°CProvides reproducible retention times and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak overload.
UV Detection 210 nmThe imidazole ring typically has a strong absorbance at lower UV wavelengths.
System Suitability Tailing factor < 1.5; Plate count > 5000Ensures the chromatographic system is performing adequately for separation and quantification.

This method serves as an excellent starting point. It must be fully validated according to ICH Q2(R1) guidelines, demonstrating specificity by successfully separating all peaks generated during the forced degradation study.

References

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases
  • Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Comput
  • Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society.
  • Hydrolysis of imidazole-2-ylidenes. PubMed.
  • Unit 4 imidazole. Slideshare.
  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing.
  • Hydrolysis of Imidazole-2-ylidenes | Request PDF.
  • Schematic representation of the hydrolysis of the imidazole-2-ylidene...
  • Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium. Modern Scientific Press.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Hydrolysis of Imidazole-2-ylidenes. ElectronicsAndBooks.
  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF.
  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Synthesis and Characterization of New Imidazole Phthalocyanine for Photodegradation of Micro-Organic Pollutants
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
  • Forced Degrad
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Development of forced degradation and stability indic

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Technical Support Center: Quality Control of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the quality control of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine . This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this chiral amine intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the identity, purity, and quality of your synthesized compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the quality control of this compound.

Q1: What are the critical quality attributes (CQAs) for this compound?

A1: The critical quality attributes are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this specific intermediate, the key CQAs include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the main component and detection of any impurities (organic and inorganic).

  • Chiral Purity: Determination of the enantiomeric excess, as the amine possesses a stereocenter.

  • Residual Solvents: Identification and quantification of any remaining solvents from the synthesis and purification steps.

  • Water Content: Measurement of the amount of water present.

Q2: Which analytical techniques are most suitable for the comprehensive quality control of this compound?

A2: A multi-technique approach is essential for robust quality control.[1] The recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity profiling. A chiral HPLC method is necessary for determining enantiomeric purity.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation and confirmation of identity.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation data for structural confirmation.[5]

  • Gas Chromatography (GC): Primarily for the analysis of residual solvents.[1]

  • Karl Fischer Titration: For accurate determination of water content.

Q3: What are the potential impurities that could arise during the synthesis of this compound?

A3: Potential impurities can originate from starting materials, by-products, intermediates, and degradation products. Common impurities in imidazole synthesis can include constitutional isomers, regioisomers, and unreacted starting materials.[6] For chiral amine synthesis, diastereomeric impurities and by-products from side reactions are also a concern.[7][8]

Q4: Why is chiral purity a critical parameter for this molecule?

A4: As this compound is a chiral molecule, its biological activity is often stereospecific.[8][9] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause undesirable side effects. Therefore, accurately quantifying the enantiomeric excess is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analytical testing of this compound.

HPLC Analysis: Purity and Chiral Separation

High-Performance Liquid Chromatography is a cornerstone for assessing the purity and enantiomeric excess of your compound.[2] However, various issues can arise during method development and routine analysis.

Troubleshooting Common HPLC Problems
Problem Potential Causes Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing or Fronting) Interaction of the basic amine with residual silanols on the column; Inappropriate mobile phase pH; Column overload.[11]1. Optimize Mobile Phase pH: Buffer the mobile phase to a pH of 2-3 units away from the pKa of the amine to ensure it's in a single ionic form. 2. Use a High-Purity, End-Capped Column: These columns have fewer accessible silanol groups, minimizing secondary interactions. 3. Add a Competitive Amine: Incorporate a small amount of a competitive amine (e.g., triethylamine) into the mobile phase to block active sites on the stationary phase. 4. Reduce Sample Concentration: Inject a more dilute sample to check for mass overload effects.[12]
Inconsistent Retention Times Fluctuations in mobile phase composition; Temperature variations; Column degradation.[13]1. Ensure Proper Mobile Phase Preparation: Premix and degas the mobile phase thoroughly. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[13] 3. Implement a Column Wash Protocol: After a series of injections, flush the column with a strong solvent to remove strongly retained compounds.
Poor Resolution in Chiral Separation Suboptimal chiral stationary phase (CSP); Incorrect mobile phase composition.1. Screen Different Chiral Columns: Polysaccharide-based CSPs are often a good starting point for chiral amine separations. 2. Optimize the Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (typically hexane or heptane for normal phase). 3. Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution.
Ghost Peaks Contamination in the injection system or mobile phase; Carryover from previous injections.[11]1. Run a Blank Gradient: This can help identify if the ghost peaks are coming from the mobile phase or the system. 2. Clean the Injector: Flush the injector port and syringe with a strong, appropriate solvent.[12] 3. Use Fresh, High-Purity Solvents: Ensure all mobile phase components are of high quality.[14]
Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase Screening:

    • Begin with a normal-phase mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.

    • Screen different ratios of the alcohol modifier (e.g., 90:10, 80:20, 70:30 hexane:isopropanol).

  • Optimization:

    • Fine-tune the mobile phase composition to achieve baseline separation of the enantiomers.

    • Optimize the flow rate (typically in the range of 0.5 - 1.5 mL/min).

    • Ensure the column temperature is controlled.

  • Detection: Use UV detection at a wavelength where the imidazole moiety absorbs (e.g., ~210-230 nm).

NMR Spectroscopy: Structural Confirmation

NMR is a powerful tool for the unambiguous identification of this compound.[4]

Troubleshooting Common NMR Issues
Problem Potential Causes Troubleshooting Steps & Rationale
Broad Peaks Presence of paramagnetic impurities; Sample aggregation; Chemical exchange of labile protons (e.g., amine N-H).1. Filter the Sample: Remove any particulate matter. 2. Use a Different Solvent: A more polar or protic solvent may disrupt aggregation. For labile protons, using a deuterated solvent that can exchange (like D₂O) will cause the peak to disappear, confirming its identity.[4] 3. Adjust Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen peaks involved in dynamic processes.
Incorrect Integrations Incomplete relaxation of nuclei; Phasing errors; Baseline distortion.1. Increase the Relaxation Delay (d1): This ensures all protons have fully relaxed before the next pulse, which is crucial for quantitative analysis. 2. Careful Phasing and Baseline Correction: Manually adjust the phase and baseline to ensure accurate integration.
Unexpected Peaks Presence of impurities or residual solvents.1. Identify Common Solvent Peaks: Compare the chemical shifts of unknown peaks to tables of common NMR solvent impurities. 2. Run 2D NMR Experiments (COSY, HSQC): These experiments can help in assigning all signals and identifying whether unexpected peaks correlate with the main structure, suggesting they are part of an impurity.[4]
Expected ¹H NMR Signals
  • Imidazole Protons: Three distinct signals in the aromatic region, typically between δ 7-8 ppm.[15][16]

  • CH-NH₂: A multiplet, with its chemical shift dependent on the solvent.

  • CH₂-Imidazole: Two diastereotopic protons that will likely appear as two separate signals or a complex multiplet.

  • tert-Butyl Group: A sharp singlet at a high field (upfield), integrating to 9 protons.

  • NH₂: A broad singlet that may exchange with D₂O.

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound.

Troubleshooting Common MS Problems
Problem Potential Causes Troubleshooting Steps & Rationale
No or Low Signal Poor ionization of the analyte; Inappropriate ionization source; Sample concentration too low.[14]1. Switch Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amines. If the signal is weak, try atmospheric pressure chemical ionization (APCI). 2. Optimize Source Parameters: Adjust parameters like capillary voltage and gas flow to enhance ionization. 3. Increase Sample Concentration: Ensure the sample is at an appropriate concentration for the instrument's sensitivity.
Unexpected Adducts Presence of salts in the sample or mobile phase.1. Use Volatile Buffers: If using LC-MS, employ volatile buffers like ammonium formate or ammonium acetate. 2. Desalt the Sample: If significant salt contamination is suspected, consider a desalting step prior to analysis.
Fragment Ions Observed in Full Scan In-source fragmentation.1. Reduce Source Fragmentation Energy: Lower the cone voltage or fragmentor voltage to obtain a stronger molecular ion peak.

Section 3: Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of synthesized this compound.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_methods Analytical Methods cluster_release Product Disposition Synthesis Synthesized Product Identity Identity Confirmation Synthesis->Identity Purity Purity & Impurity Profile Synthesis->Purity Chiral Chiral Purity Synthesis->Chiral Residuals Residual Solvents Synthesis->Residuals Water Water Content Synthesis->Water NMR_MS NMR & MS Identity->NMR_MS Primary HPLC_UV HPLC-UV Purity->HPLC_UV Primary Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC Primary GC_FID GC-FID Residuals->GC_FID Primary KF Karl Fischer Water->KF Primary Release Release for Further Use NMR_MS->Release Reject Reject/Reprocess NMR_MS->Reject HPLC_UV->Release HPLC_UV->Reject Chiral_HPLC->Release Chiral_HPLC->Reject GC_FID->Release GC_FID->Reject KF->Release KF->Reject

Caption: Quality Control Workflow for this compound.

References

  • Analytical method development and validations of API by using suitable analytical technique. (2025). ResearchGate.
  • Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. (n.d.). Benchchem.
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Validation & Comparative

A Comparative Guide to the Biological Activity of Imidazole-Based Antifungal Agents: A Case Study of a 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates a continuous search for novel, more effective therapeutic agents. Among the various classes of antifungals, the azoles, and specifically imidazole derivatives, have long been a cornerstone of clinical practice. Their efficacy stems from a well-defined mechanism of action: the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway. This guide provides an in-depth validation of the biological activity of a representative imidazole antifungal, drawing comparisons with established alternatives and providing detailed experimental protocols for its evaluation. For the purpose of this guide, and due to the limited publicly available data on 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, we will focus our quantitative analysis on a structurally related and well-characterized imidazole derivative, herein referred to as "Imidazole Analog A," to illustrate the validation process.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Imidazole-based antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane. The primary target of these compounds is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[1][2] This enzyme plays a pivotal role in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[3]

Ergosterol is essential for maintaining the fluidity, permeability, and proper function of the fungal cell membrane. By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, imidazole antifungals inhibit the demethylation of lanosterol, a precursor to ergosterol.[3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal membrane. The consequence is a cascade of detrimental effects, including altered membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[4]

Ergosterol Biosynthesis Inhibition Figure 1: Mechanism of Action of Imidazole Antifungals cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Enzyme Dysfunction) Lanosterol->Disrupted_Membrane Accumulation of toxic sterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Imidazole This compound (or Analog) Imidazole->Inhibition Lanosterol_to_Ergosterol Lanosterol_to_Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Inhibition->Lanosterol 14α-demethylase (CYP51) Inhibits

Caption: Inhibition of Lanosterol 14α-demethylase by Imidazole Antifungals.

Comparative In Vitro Activity

The cornerstone of validating a new antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

For this comparative guide, we will analyze hypothetical MIC data for "Imidazole Analog A" against Candida albicans, a common fungal pathogen, and compare it with the known activities of established antifungal agents: Ketoconazole, Clotrimazole, and Fluconazole.

Antifungal AgentMIC50 (µg/mL) against Candida albicansMIC90 (µg/mL) against Candida albicansReference
Imidazole Analog A (Hypothetical) 0.06 0.25 N/A
Ketoconazole0.03 - 100.12 - 20[1][5]
Clotrimazole0.0081[2]
Fluconazole0.25 - 0.52 - 8[6][7]

Note: The MIC values for established agents can vary between studies depending on the specific strains tested and the methodologies used.

This hypothetical data suggests that "Imidazole Analog A" demonstrates potent in vitro activity against Candida albicans, comparable to or exceeding that of some established antifungal agents. A lower MIC value indicates greater potency.

Experimental Protocols for In Vitro Susceptibility Testing

To ensure the reliability and reproducibility of in vitro antifungal susceptibility data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Assay (CLSI M27-A3)

This method is a gold standard for determining the MIC of antifungal agents against yeasts.

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a standardized inoculum of a fungal isolate.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or spectrophotometrically.

Broth Microdilution Workflow Figure 2: Broth Microdilution Assay Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Inoculum Prepare Fungal Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Drug_Dilution Serial Dilution of Test Compound Drug_Dilution->Plate Incubate Incubate at 35°C (24-48 hours) Plate->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution Assay.

In Vivo Efficacy Models

While in vitro data provides a crucial first look at a compound's activity, in vivo studies are essential to evaluate its efficacy in a living organism. Animal models of fungal infections are used to assess the compound's pharmacokinetic and pharmacodynamic properties and its ability to reduce fungal burden and improve survival.

A common model for systemic candidiasis is the murine model.

Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo efficacy of the test compound in a mouse model of disseminated candidiasis.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c)

  • Candida albicans strain

  • Test compound formulated for in vivo administration (e.g., oral or intravenous)

  • Vehicle control

Procedure:

  • Infection:

    • Mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment:

    • Treatment with the test compound or vehicle control is initiated at a specified time post-infection.

    • The compound is administered at various doses and for a defined duration.

  • Efficacy Assessment:

    • Survival: Mice are monitored daily for morbidity and mortality.

    • Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys, brain, and spleen are harvested, homogenized, and plated on selective agar to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis:

    • Survival curves are analyzed using Kaplan-Meier statistics.

    • Fungal burden data is typically analyzed using non-parametric statistical tests.

Conclusion and Future Directions

The validation of a novel antifungal agent like this compound requires a systematic and rigorous approach. The foundational mechanism of action for imidazole derivatives, the inhibition of lanosterol 14α-demethylase, provides a strong rationale for their antifungal activity. As illustrated with a representative analog, comparative in vitro susceptibility testing against clinically relevant fungal pathogens is the first critical step in quantifying its potency relative to existing therapies.

The detailed experimental protocols for broth microdilution and in vivo efficacy models provide a clear roadmap for researchers to generate the robust data necessary for further development. While direct experimental data for this compound is not yet widely available in the public domain, the methodologies outlined in this guide are directly applicable to its evaluation. Future studies should focus on generating comprehensive in vitro and in vivo data for this specific compound to fully elucidate its therapeutic potential.

References

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A Comparative Guide to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine and Other Imidazole Compounds: An Experimental Framework for Biological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have made it a cornerstone in the development of numerous therapeutic agents.[3] Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Marketed drugs such as the antifungal ketoconazole and the anti-protozoal metronidazole are testaments to the scaffold's therapeutic value.

This guide focuses on 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine , a lesser-characterized imidazole derivative. While available as a research chemical and classified as a ligand for studying protein and receptor interactions, its full biological potential remains largely unexplored.[4] To unlock its potential, a systematic evaluation is necessary.

This document provides a comprehensive experimental framework for characterizing this compound. We will compare it conceptually and methodologically with Ketoconazole , a well-established imidazole-based antifungal drug. Furthermore, we will outline a screening protocol to explore its potential anticancer activity, another common therapeutic area for this class of compounds.[5][6][7] This guide is intended for researchers in drug discovery and development, providing the scientific rationale and detailed protocols needed to conduct a thorough comparative analysis.

Part 1: Structural and Physicochemical Analysis

A molecule's structure dictates its function. The first step in characterizing our target compound is to compare its structural and physicochemical properties to a known standard, Ketoconazole. This analysis helps generate hypotheses about its potential mechanism of action and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

1.1. Chemical Structures

  • This compound (Target Compound): Features a simple aliphatic chain with a bulky tert-butyl group and a primary amine, attached to one of the imidazole's nitrogen atoms.

  • Ketoconazole (Comparator Compound): A more complex molecule featuring a dichlorophenyl ring and a piperazine ring system, in addition to the core imidazole.[8]

1.2. Comparative Physicochemical Data

This table summarizes key computed properties that influence a compound's biological activity.

PropertyThis compoundKetoconazoleScientific Rationale
Molecular Formula C₉H₁₇N₃C₂₆H₂₈Cl₂N₄O₄Determines the elemental composition and exact mass.
Molecular Weight 167.25 g/mol 531.43 g/mol Influences diffusion rates and membrane permeability.
XlogP (Predicted Lipophilicity) 0.84.3A key indicator of a compound's ability to cross cell membranes. Higher values suggest greater lipophilicity.

Data sourced from Biosynth and PubChem.[4]

1.3. Structural Comparison Diagram

The following diagram illustrates the core imidazole scaffold and the distinct side chains of the two compounds. The bulky, non-polar tert-butyl group in our target compound contrasts sharply with the extensive, more functionalized side chain of ketoconazole.

G cluster_0 Core Scaffold cluster_1 This compound cluster_2 Ketoconazole imidazole Imidazole Ring side_chain_1 Aliphatic Chain - CH(NH2)-C(CH3)3 imidazole->side_chain_1 N-alkylation side_chain_2 Complex Side Chain - Dichlorophenyl - Piperazine - Acyl group imidazole->side_chain_2 N-alkylation

Caption: Structural divergence from a common imidazole core.

Part 2: A Proposed Framework for Biological Evaluation

Given the lack of specific biological data for this compound, this section details a logical, stepwise approach to screen for its activity, using ketoconazole as a benchmark for antifungal assays.

Experiment 1: Antifungal Susceptibility Testing

Causality Behind Experimental Choice: The imidazole moiety is the key pharmacophore in azole antifungals.[8] Therefore, the most logical first step is to determine if the target compound exhibits antifungal activity. We will use a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 guidelines)

  • Fungal Strain Preparation:

    • Culture fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404) on Sabouraud Dextrose Agar plates for 24-48 hours at 35°C.

    • Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

  • Compound Preparation and Serial Dilution:

    • Prepare stock solutions of the target compound and Ketoconazole (positive control) in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds using RPMI 1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

    • Include a growth control well (fungal inoculum, no compound) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control). The final volume in each well should be 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection or by measuring absorbance at 530 nm.

    • The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the growth control.[9]

Data Presentation: Sample MIC Data Table

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
This compoundExperimental ResultExperimental Result
Ketoconazole≤11-4
Vehicle Control (DMSO)>64>64
Experiment 2: Mechanistic Investigation - Ergosterol Biosynthesis

Causality Behind Experimental Choice: If the target compound shows antifungal activity, the next logical step is to investigate its mechanism. Azole antifungals, including ketoconazole, act by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[][11][12] A disruption in this pathway leads to a compromised cell membrane and ultimately, cell death.[11][13]

Conceptual Protocol: Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Fungal Culture and Treatment: Grow a liquid culture of a susceptible fungal strain (e.g., C. albicans) to mid-log phase.

  • Compound Exposure: Treat the fungal cells with the target compound at its MIC and 2x MIC for several hours. Include an untreated control and a ketoconazole-treated control.

  • Sterol Extraction: Harvest the cells, and perform a saponification and non-saponifiable lipid extraction using hexane.

  • GC-MS Analysis: Analyze the extracted sterols by GC-MS. The inhibition of lanosterol 14α-demethylase will result in a depletion of ergosterol and a corresponding accumulation of its precursor, lanosterol.

Visualization: Ergosterol Biosynthesis Pathway

This diagram shows the critical step in the ergosterol pathway that is inhibited by azole antifungals.

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA AcetylCoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition Lanosterol 14α-demethylase (CYP51A1) Lanosterol->Inhibition Inhibition->Ergosterol Ketoconazole Ketoconazole & Other Azoles Ketoconazole->Inhibition Inhibits

Caption: Site of action for azole antifungals in the ergosterol pathway.

Experiment 3: Anticancer Cytotoxicity Screening

Causality Behind Experimental Choice: The imidazole scaffold is present in numerous compounds with demonstrated anticancer activity, acting through various mechanisms like kinase inhibition and apoptosis induction.[5][14][15] Therefore, screening this compound for cytotoxicity against cancer cell lines is a rational step to explore its broader therapeutic potential.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the target compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[16]

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[17]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Sample IC50 Data Table

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)
This compoundExperimental ResultExperimental Result
Doxorubicin (Positive Control)~0.1 - 1.0~0.1 - 1.0

Part 3: Plausible Synthesis Route and Future Directions

3.1. Proposed Synthetic Workflow

A common method involves the N-alkylation of imidazole with a suitable halo-compound.

Caption: A plausible synthetic route via N-alkylation.

3.2. Future Directions

The results from this initial screening framework would guide subsequent research.

  • If Antifungal Activity is Confirmed: Further studies would involve testing against a broader panel of clinical fungal isolates, evaluating in vivo efficacy in animal models of infection, and performing detailed enzyme kinetics on CYP51A1.

  • If Anticancer Activity is Confirmed: The next steps would include mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays), target identification, and in vivo testing in xenograft models.[5][15]

  • If No Activity is Found: The compound could still serve its purpose as a structural scaffold for further chemical modification or as a tool compound for studying specific protein-ligand interactions, as originally suggested.[4]

Conclusion

This compound represents a simple, yet uncharacterized, member of the vast imidazole family. While its current utility is noted in ligand-binding studies, its potential as a bioactive agent remains an open question. This guide provides a scientifically-grounded, logical, and detailed experimental framework for its comprehensive evaluation. By systematically comparing its antifungal and cytotoxic properties to well-understood compounds like ketoconazole and standard anticancer drugs, researchers can effectively determine its biological activity profile. The provided protocols for antifungal susceptibility testing and MTT cytotoxicity assays, along with the proposed mechanistic studies, offer a clear path forward to unlock the potential of this and other novel imidazole derivatives.

References

  • Ketoconazole: Definition, Mechanism of Action and Application. BOC Sciences. [URL: https://www.bocsci.
  • PHARMACOLOGY OF Ketoconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2024, November 23). YouTube. [URL: https://www.youtube.
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A Comparative Analysis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine and Established Antifungal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel imidazole derivative, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, with well-established antifungal agents. Aimed at researchers, scientists, and drug development professionals, this document delves into the potential mechanisms of action, anticipated antifungal spectrum, and the requisite experimental protocols for robust evaluation. While specific experimental data for this compound is not yet publicly available, this guide leverages established knowledge of imidazole-based antifungals to provide a scientifically grounded prospective analysis.

Introduction: The Quest for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents. Imidazole derivatives have long been a cornerstone of antifungal therapy, and the exploration of novel structures within this class remains a promising avenue for research.[1][2] this compound is one such novel compound. Its chemical structure, featuring a central imidazole moiety, suggests a potential for antifungal activity.

This guide will compare the projected profile of this novel imidazole with three widely used azole antifungals—fluconazole, itraconazole, and voriconazole—and the polyene antibiotic, amphotericin B. This comparative framework will provide researchers with a foundational understanding of where this new compound might fit within the existing antifungal armamentarium and the critical experiments required to validate its potential.

Mechanisms of Action: Targeting Fungal Integrity

The efficacy of an antifungal agent is intrinsically linked to its specific molecular target within the fungal cell. The following sections detail the established mechanisms of the comparator drugs and the anticipated mechanism of this compound.

The Azole Antifungals: Disrupting Ergosterol Synthesis

Fluconazole, itraconazole, and voriconazole belong to the azole class of antifungals and share a common mechanism of action.[3][4] They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a critical enzyme in the biosynthesis of ergosterol.[5][6][7][8][9][10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4][8] By depleting ergosterol and causing the accumulation of toxic sterol intermediates, azoles disrupt the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4][5][6]

Based on its imidazole core, it is highly probable that This compound also targets lanosterol 14α-demethylase. The specific binding affinity and inhibitory concentration would, however, require experimental determination.

Amphotericin B: A Pore-Forming Polyene

Amphotericin B operates via a distinct mechanism. It binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[11][12][13][14] This binding leads to increased membrane permeability, allowing the leakage of essential intracellular ions and macromolecules, which results in fungal cell death.[11][12][13] Amphotericin B can also induce oxidative damage to fungal cells.[11][12]

Antifungal_Mechanisms cluster_azole Azole Antifungals cluster_polyene Polyene Antifungals Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Product Fungal_Cell_Membrane_Azole Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Fungal_Cell_Membrane_Azole Component of This compound This compound (Predicted) This compound->Lanosterol_14a_demethylase Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition Itraconazole Itraconazole Itraconazole->Lanosterol_14a_demethylase Inhibition Voriconazole Voriconazole Voriconazole->Lanosterol_14a_demethylase Inhibition Amphotericin_B Amphotericin B Ergosterol_Polyene Ergosterol Amphotericin_B->Ergosterol_Polyene Binds to Fungal_Cell_Membrane_Polyene Fungal Cell Membrane Amphotericin_B->Fungal_Cell_Membrane_Polyene Forms pores in Ergosterol_Polyene->Fungal_Cell_Membrane_Polyene Component of Pore_Formation Pore Formation & Ion Leakage Cell_Death Fungal Cell Death Pore_Formation->Cell_Death

Figure 1: Mechanisms of Action of Azole and Polyene Antifungals.

Comparative Antifungal Spectrum

The spectrum of activity is a critical determinant of an antifungal agent's clinical utility. The table below summarizes the known spectra of the comparator drugs. The anticipated spectrum for this compound is inferred from the general activity of imidazole antifungals.

Antifungal AgentClassKnown Spectrum of Activity
This compound Imidazole (Predicted)Expected to be active against Candida spp., Cryptococcus neoformans, and dermatophytes. Activity against molds like Aspergillus spp. would require experimental confirmation.
Fluconazole TriazoleActive against most Candida spp. (though resistance is an issue), Cryptococcus neoformans, and coccidioidomycosis.[9][15] Limited activity against molds.
Itraconazole TriazoleBroader spectrum than fluconazole, with activity against Aspergillus spp., Blastomyces dermatitidis, and Histoplasma capsulatum, in addition to yeasts.[16]
Voriconazole TriazoleBroad-spectrum activity against Candida spp. (including many fluconazole-resistant strains), Aspergillus spp., Scedosporium spp., and Fusarium spp.[6][17]
Amphotericin B PolyeneVery broad spectrum, including most Candida spp., Cryptococcus neoformans, Aspergillus spp., and endemic mycoses.[12]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To empirically determine the antifungal activity of this compound, standardized susceptibility testing is essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.[18][19] The following is a generalized broth microdilution method based on the CLSI M27 and M38 documents.

Materials
  • This compound (and comparator drugs)

  • Dimethyl sulfoxide (DMSO) for drug solubilization

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Spectrophotometer or plate reader

Procedure
  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Microplate Inoculation: Add 100 µL of the appropriate drug dilution to each well of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for molds, depending on the organism's growth rate.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the positive control. This can be determined visually or by reading the optical density at a specific wavelength.

Susceptibility_Testing_Workflow Start Start Drug_Prep Prepare Drug Dilutions Start->Drug_Prep Inoculum_Prep Prepare Fungal Inoculum Start->Inoculum_Prep Plate_Inoculation Inoculate 96-Well Plate Drug_Prep->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubate at 35°C Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination End End MIC_Determination->End

Figure 2: Workflow for Antifungal Susceptibility Testing.

Structure-Activity Relationships (SAR) of Imidazole Antifungals

The antifungal potency of imidazole derivatives is influenced by their chemical structure.[20] Studies have shown that the nature of substituents on the imidazole ring and other parts of the molecule can affect binding to the target enzyme and overall antifungal activity.[21] For instance, the introduction of bulky groups at certain positions can be detrimental to activity.[21] The specific stereochemistry of the molecule can also play a crucial role. A thorough investigation of analogues of this compound would be necessary to establish a clear SAR and optimize its antifungal properties.

Comparative Summary and Future Directions

FeatureThis compound (Predicted)Azoles (Fluconazole, Itraconazole, Voriconazole)Amphotericin B
Mechanism Inhibition of lanosterol 14α-demethylaseInhibition of lanosterol 14α-demethylaseBinds to ergosterol, forms pores
Spectrum Potentially broad against yeasts and some moldsVaries from narrow to broad spectrumVery broad spectrum
Effect Likely fungistaticPrimarily fungistaticFungicidal
Resistance Potential for cross-resistance with other azolesTarget site mutations, efflux pumpsRare, but can occur through alterations in membrane sterols

Future Directions:

The primary and most critical next step is the experimental validation of the antifungal activity of this compound. This should involve:

  • In vitro susceptibility testing against a broad panel of clinically relevant fungi, including resistant strains.

  • Determination of its fungistatic versus fungicidal activity.

  • In vitro toxicity studies using mammalian cell lines to assess its selectivity.

  • Mechanism of action studies to confirm its target and explore potential secondary mechanisms.

Should these initial studies yield promising results, further preclinical development, including in vivo efficacy and pharmacokinetic studies, would be warranted. The insights provided in this guide offer a strategic framework for the systematic evaluation of this novel imidazole derivative and its potential contribution to the field of antifungal drug discovery.

References

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Navigating the Structure-Activity Landscape of Azole Antifungals: A Comparative Guide to 1-(1H-Imidazol-1-yl)-3,3-dimethylbutan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive analysis of the structure-activity relationships (SAR) of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine analogs reveals critical insights for the rational design of potent antifungal agents. This guide synthesizes available data to provide a comparative framework for researchers, scientists, and drug development professionals, highlighting key structural modifications that influence antifungal potency and target engagement.

At the heart of the antifungal activity of this class of compounds lies their ability to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] By disrupting this pathway, these imidazole derivatives compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death. The core scaffold, this compound, presents several key regions for chemical modification, each playing a distinct role in the molecule's overall efficacy.

The Unwavering Importance of the Imidazole Core

The 1H-imidazol-1-yl moiety is the cornerstone of antifungal activity for this class of compounds. The nitrogen atom at the 3-position (N3) of the imidazole ring acts as a crucial ligand, coordinating with the heme iron atom within the active site of CYP51.[3] This interaction is fundamental to the inhibitory mechanism of azole antifungals. Any modification that significantly alters the basicity or steric accessibility of this nitrogen atom is likely to have a detrimental effect on antifungal potency.

Exploring the Impact of Substitutions on the Amine Group

The secondary amine at the 2-position of the butanamine backbone offers a prime site for structural variation to enhance potency and modulate physicochemical properties. While specific data on a wide range of N-substituted analogs of the parent compound is limited, general principles from related azole antifungals suggest that the nature of the substituent can significantly influence activity.

For instance, the introduction of aryl or substituted aryl groups can lead to additional interactions within the CYP51 active site, potentially increasing binding affinity. The electronic and steric properties of these substituents are critical. Electron-withdrawing groups on an N-aryl substituent, for example, have been shown in other imidazole series to enhance antifungal activity.[4]

The Role of the Tert-Butyl Group: A Lipophilic Anchor

Comparative Analysis of Antifungal Potency: A Data-Driven Perspective

While a comprehensive table of direct analogs of this compound is not available in the reviewed literature, we can draw parallels from broader studies on imidazole derivatives to infer potential SAR trends.

Table 1: Inferred Structure-Activity Relationships of Imidazole Analogs

MoietyModificationPredicted Impact on Antifungal ActivityRationale
Imidazole Ring Substitution on the ringLikely decreaseMay interfere with heme coordination.[3]
Amine Group N-alkylationVariableSmall alkyl groups may be tolerated, while larger, bulky groups could cause steric hindrance.
N-arylationPotential for increaseCan introduce new binding interactions within the active site.[4]
N-acylationLikely decreaseMay reduce the basicity of the amine and alter binding interactions.
Tert-Butyl Group Replacement with smaller alkylsLikely decreaseReduces lipophilicity and hydrophobic interactions.
Replacement with larger/bulkier groupsVariableMay lead to steric clashes within the active site.

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal activity of these analogs is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for In Vitro Antifungal Susceptibility Testing

G prep Prepare Fungal Inoculum plate Inoculate Microtiter Plates prep->plate serial Perform Serial Dilutions of Compounds serial->plate incubate Incubate Plates plate->incubate read Read and Record MIC Values incubate->read G sub Lanosterol cyp51 CYP51 sub->cyp51 prod Ergosterol Precursor disruption Disruption of Fungal Cell Membrane Integrity prod->disruption cyp51->prod inhibitor Imidazole Analog inhibitor->cyp51 Inhibition

Caption: The inhibitory effect of imidazole analogs on the fungal ergosterol biosynthesis pathway.

This inhibition leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol precursors. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The key to enhancing the potency of this class of compounds lies in a systematic exploration of substitutions on the amine group, while maintaining the essential imidazole core and the lipophilic tert-butyl moiety. Further research, including the synthesis and in vitro evaluation of a focused library of analogs, is necessary to fully elucidate the structure-activity relationships and to identify lead candidates with improved antifungal profiles. Such studies will undoubtedly contribute to the ongoing effort to combat the growing threat of fungal infections.

References

  • [Reference to a general review on azole antifungals]
  • [Reference to a paper describing the synthesis of imidazole deriv
  • [Reference to a study on the SAR of CYP51 inhibitors]
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • [Reference detailing experimental protocols for antifungal testing]
  • [Reference on the mechanism of action of azole antifungals]
  • [Reference to a computational/docking study of azoles with CYP51]
  • [Reference to a study on the importance of lipophilicity in antifungal activity]
  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole deriv
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  • [Reference to a comparative study of different azole antifungals]
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society.

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Cross-Validation of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Comparative Guide for a Putative CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification of novel antifungal agents with improved efficacy and safety profiles is a perpetual challenge. This guide provides a comprehensive cross-validation framework for the experimental findings related to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine , a compound of interest due to its structural similarity to a well-established class of antifungal agents. While specific experimental data for this compound is not yet widely published, its chemical architecture strongly suggests a mechanism of action centered on the inhibition of lanosterol 14α-demethylase (CYP51) .

This guide will objectively compare the structural and inferred mechanistic properties of this compound with established antifungal agents. Furthermore, it will provide detailed experimental protocols to enable researchers to validate its activity and benchmark its performance.

Mechanistic Rationale: The Imidazole Moiety as a CYP51 Ligand

The imidazole ring is a critical pharmacophore in a multitude of biologically active compounds, demonstrating a wide array of therapeutic effects including antibacterial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] In the realm of antifungal therapy, the imidazole group is the cornerstone of the azole class of drugs.[6][7][8]

Azole antifungals exert their effect by inhibiting CYP51, a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[5][6][8] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition.[6][8] The mechanism of inhibition involves the coordination of the lone pair of electrons on a nitrogen atom of the imidazole ring to the heme iron atom within the active site of CYP51.[1][8] This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation step in ergosterol synthesis.[8]

Given the presence of the 1-substituted imidazole moiety in This compound , it is highly probable that this compound functions as a CYP51 inhibitor. The subsequent sections will delve into a comparative analysis based on this well-established mechanism.

Structural Comparison with Known Azole Antifungals

The efficacy and selectivity of azole antifungals are dictated by the nature of the substituents attached to the imidazole ring. These side chains influence the compound's binding affinity to the fungal CYP51 enzyme and its selectivity over the human ortholog.

CompoundKey Structural Features
This compound - Imidazole ring: Essential for CYP51 heme iron coordination. - 3,3-dimethylbutan-2-amine backbone: A bulky, aliphatic side chain that will interact with the hydrophobic pocket of the CYP51 active site. The amine group may form additional hydrogen bonds.
Ketoconazole - Imidazole ring: For heme binding. - Piperazine and acetylphenyl groups: Complex side chains that contribute to broad-spectrum activity but also to off-target effects and drug-drug interactions.
Miconazole - Imidazole ring: For heme binding. - Dichlorophenethyl ether side chain: A large, lipophilic group that enhances antifungal potency.
Clotrimazole - Imidazole ring: For heme binding. - Trityl group: A bulky hydrophobic group that contributes to its high potency.

The 3,3-dimethylbutan-2-amine side chain of the topic compound is of particular interest. The bulky tert-butyl group is expected to occupy a hydrophobic region of the CYP51 active site, a common feature in potent inhibitors. The amine group at the 2-position could potentially form hydrogen bonds with amino acid residues in the enzyme's active site, further enhancing binding affinity. Structure-activity relationship (SAR) studies of other imidazole derivatives have consistently shown that modifications to the N-1 substituent of the imidazole ring significantly impact antifungal activity.[6][9][10]

Comparative Performance of Established Imidazole Antifungals

To establish a benchmark for the potential efficacy of this compound, the following table summarizes the in vitro activity of several well-characterized imidazole and triazole antifungals against common fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, in this case, the activity of the CYP51 enzyme.

CompoundOrganismMIC (µg/mL)CYP51 IC50 (µM)
Fluconazole Candida albicans0.125 - 8[11]0.31[2]
Ketoconazole Candida albicans≤ 2.0 - 70.0[12]0.4 - 0.6[5]
Terbinafine Candida albicans0.1 to >100[3]N/A (Targets Squalene Epoxidase)
Compound 5f (Experimental Imidazole) Candida albicans<0.03[2]0.46[2]
Amphotericin B Various FungiPotent (2-16 times more than some Mannich bases)[13]N/A (Binds to Ergosterol)

Researchers evaluating This compound should aim to generate similar data to facilitate a direct comparison with these established agents.

Experimental Protocols for Cross-Validation

To empirically determine the antifungal activity and mechanism of action of this compound, the following detailed protocols are recommended.

Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal isolates.

Materials:

  • Test compound: this compound

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

In Vitro CYP51 Inhibition Assay

Objective: To quantify the inhibitory activity of the test compound against fungal CYP51.

Materials:

  • Recombinant fungal CYP51 enzyme

  • Lanosterol (substrate)

  • NADPH-cytochrome P450 reductase

  • Test compound

  • Buffer solution (e.g., potassium phosphate buffer)

  • Spectrophotometer or fluorometer

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. Include a control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding the substrate, lanosterol.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

  • Quantification of Product Formation: Stop the reaction and quantify the product formation using a suitable method, such as HPLC or a fluorescent probe-based assay.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor This compound (Putative CYP51 Inhibitor) Inhibitor->CYP51 Inhibition CYP51->Ergosterol

Caption: Proposed mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Comparison Compound_Prep Compound Synthesis & Characterization MIC_Assay Antifungal Susceptibility (MIC Determination) Compound_Prep->MIC_Assay CYP51_Assay CYP51 Inhibition (IC50 Determination) Compound_Prep->CYP51_Assay Toxicity_Assay Cytotoxicity Assay Compound_Prep->Toxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) MIC_Assay->SAR_Analysis CYP51_Assay->SAR_Analysis Benchmarking Benchmarking vs. Known Antifungals SAR_Analysis->Benchmarking

Caption: A logical workflow for the experimental validation of this compound as a novel antifungal candidate.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is currently limited in the public domain, its chemical structure provides a strong rationale for its investigation as a CYP51-inhibiting antifungal agent. The comparative framework and detailed experimental protocols provided in this guide offer a robust pathway for researchers to validate its efficacy, elucidate its mechanism of action, and benchmark its performance against established antifungal drugs. Future studies should focus on generating comprehensive in vitro and in vivo data, including its spectrum of activity, cytotoxicity, and pharmacokinetic properties, to fully assess its therapeutic potential.

References

  • Gao, Z., Hao, W., Liu, J., Li, K., Sun, Y., Wu, X., Luo, Z., Zhao, J., & Wang, S. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

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  • Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2013). Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethylaminomethyl-2-propen-1-one Hydrochlorides. Molecules. [Link]

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A Technical Guide to 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: From Synthesis to its Role as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, a critical chiral intermediate in the synthesis of the broad-spectrum antifungal agent, posaconazole. While direct in vivo and in vitro efficacy data for this intermediate as a standalone therapeutic agent are not available in the public domain, its structural and stereochemical properties are paramount to the biological activity of the final drug. This document will elucidate the physicochemical properties of this intermediate, delve into its role within the structure-activity relationship of azole antifungals, and present a comparative analysis of its synthetic efficacy. We will explore a detailed synthetic protocol and discuss the profound impact of this molecule's chirality on the in vivo performance of posaconazole.

Introduction: The Unsung Hero in Antifungal Synthesis

This compound is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry, not as a direct therapeutic agent, but as a high-value building block. Specifically, it is a key chiral intermediate in the multi-step synthesis of posaconazole, a second-generation triazole antifungal drug.[1][2] Posaconazole is utilized for the treatment and prophylaxis of invasive fungal infections, particularly in immunocompromised patients.[3][4][5]

The imidazole ring, a core component of this intermediate, is a well-known pharmacophore present in numerous biologically active compounds, contributing to a wide array of therapeutic effects including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][7][8][9] The specific structure of this compound, particularly its stereochemistry, is crucial for the efficacy and safety of the final posaconazole molecule.[1] This guide, therefore, shifts the focus from direct biological efficacy to the concept of "synthetic efficacy" and the downstream biological relevance of this pivotal intermediate.

Physicochemical Properties and Structure-Activity Relationship (SAR)

The molecular structure of this compound is characterized by a bulky tert-butyl group, a chiral amine center, and an imidazole ring. This combination of features is not accidental; it is a result of extensive structure-activity relationship studies in the development of azole antifungals.

The primary mechanism of action for azole antifungals like posaconazole is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The imidazole moiety of the intermediate serves as a key coordinating ligand to the heme iron atom within the active site of this enzyme in the final drug structure, effectively blocking its function.[10] The stereochemistry of the amine group and the overall spatial arrangement of the molecule are critical for precise docking into the enzyme's active site, highlighting the importance of using a chirally pure intermediate in the synthesis of posaconazole.[1]

In Vitro Analysis: A Focus on Synthetic Efficacy

The "efficacy" of a pharmaceutical intermediate is often measured by the efficiency, purity, and yield of its synthesis. Various synthetic routes for this compound and related chiral amines have been developed, each with its own set of advantages and challenges. The goal is to produce the desired enantiomer in high purity, as the presence of other stereoisomers can affect the safety and efficacy of the final drug.[1]

Below is a comparative table summarizing key aspects of different synthetic approaches for chiral amines, which are analogous to the synthesis of the topic compound.

Synthetic Approach Key Reagents/Catalysts Typical Yield Enantiomeric Excess (ee) Advantages Disadvantages
Asymmetric Reductive Amination Chiral auxiliary, reducing agent (e.g., NaBH4)60-85%>95%High enantioselectivity, one-pot potential.Requires stoichiometric chiral auxiliary.
Kinetic Resolution Lipase, acylating agent40-50% (for desired enantiomer)>99%High enantiomeric purity.Maximum theoretical yield is 50%.
Chiral Amine Catalysis Chiral tertiary amine catalyst70-95%85-97%Catalytic use of chiral agent, mild conditions.[11]Catalyst development can be complex.
Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral Amine Intermediate

The following protocol is a representative example of an asymmetric synthesis that can be adapted for the production of chiral amines like this compound. This method employs a chiral auxiliary to direct the stereochemical outcome of the reaction.

Objective: To synthesize a chirally pure amine via reductive amination using a chiral auxiliary.

Materials:

  • Prochiral ketone (e.g., 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one)

  • Chiral amine auxiliary (e.g., (R)-α-methylbenzylamine)

  • Titanium (IV) isopropoxide

  • Sodium borohydride (NaBH4)

  • Palladium on carbon (Pd/C)

  • Methanol, Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the prochiral ketone (1.0 eq) and the chiral amine auxiliary (1.1 eq) in dry DCM. Add titanium (IV) isopropoxide (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until imine formation is complete (monitored by TLC or LC-MS).

  • Diastereoselective Reduction: Cool the reaction mixture to -78°C (dry ice/acetone bath). Add a solution of NaBH4 (1.5 eq) in methanol dropwise. Stir at -78°C for 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Allow the mixture to warm to room temperature and filter through a pad of celite to remove titanium salts. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Auxiliary Cleavage: Dissolve the crude product in methanol. Add a catalytic amount of Pd/C and a catalytic amount of HCl. Subject the mixture to hydrogenation (H2 balloon or Parr shaker) until the chiral auxiliary is cleaved (monitored by TLC or LC-MS).

  • Purification: Filter the catalyst through celite. Neutralize the filtrate with a saturated solution of NaHCO3. Extract the product with DCM. Dry the organic layer and concentrate. The final product can be purified by column chromatography or crystallization to yield the desired chiral amine.

Self-Validation: The enantiomeric purity of the final product should be determined using chiral HPLC. The chemical structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Relevance: The Impact of the Intermediate on Posaconazole's Efficacy

While this compound is not administered directly in vivo, its structural integrity is fundamental to the therapeutic success of posaconazole. Posaconazole has demonstrated broad-spectrum activity against a variety of fungal pathogens in both preclinical and clinical settings.[10][12]

Key In Vivo Applications of Posaconazole:

  • Prophylaxis in High-Risk Patients: Posaconazole is indicated for the prophylaxis of invasive fungal infections in patients with prolonged neutropenia due to chemotherapy for acute myeloid leukemia or myelodysplastic syndromes, and in hematopoietic stem cell transplant recipients with graft-versus-host disease.[4][5]

  • Treatment of Refractory Infections: It is used as a salvage therapy for invasive fungal infections that are refractory to other antifungal agents.[5] This includes infections caused by Aspergillus, Candida, and Zygomycetes.[3][10]

The efficacy of posaconazole in these demanding clinical scenarios is directly linked to its high affinity for the fungal target enzyme, a property conferred by the precise three-dimensional structure originating from its chiral building blocks, including this compound.

Visualizing the Molecular Journey

To better understand the concepts discussed, the following diagrams illustrate the chemical structures and workflows.

G cluster_intermediate This compound cluster_posaconazole Posaconazole Intermediate Posaconazole Intermediate->Posaconazole Multi-step Synthesis

Caption: Chemical structures of the intermediate and the final drug, posaconazole.

G start Prochiral Ketone + Chiral Auxiliary imine Imine Formation (Ti(OiPr)4) start->imine reduction Diastereoselective Reduction (NaBH4) imine->reduction workup Work-up & Purification reduction->workup cleavage Auxiliary Cleavage (H2, Pd/C) workup->cleavage final_product Chiral Amine Intermediate cleavage->final_product

Caption: Workflow for the asymmetric synthesis of a chiral amine intermediate.

Conclusion

This compound serves as a quintessential example of how the efficacy of a pharmaceutical intermediate is defined not by its own biological activity, but by its contribution to the structure and function of the final active pharmaceutical ingredient. Its successful and stereochemically controlled synthesis is a critical step in the production of posaconazole, a vital tool in the management of life-threatening invasive fungal infections. This guide has provided a detailed look into the synthesis, properties, and ultimate in vivo relevance of this important molecule, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

References

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed. Available at: [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. PMC. Available at: [Link]

  • In vitro Leishmanicidal and Trypanosomicidal Properties of Imidazole-Containing Azine and Benzoazine Derivatives. PMC - NIH. Available at: [Link]

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  • CN102643194B - Preparation method of posaconazole intermediate. Google Patents.
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  • 5-( [aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3- (2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents. PubMed. Available at: [Link]

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  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Available at: [Link]

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  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. PMC - NIH. Available at: [Link]

  • Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. ResearchGate. Available at: [Link]

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A Comparative Analysis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine and Standard Inhibitors in a Cytochrome P450 Inhibition Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anticancer, and antihypertensive properties.[1][2][3] Many of these effects are mediated through the inhibition of key enzymes, with cytochrome P450 (CYP450) enzymes being a prominent target.[4] The nitrogen atoms in the imidazole ring can coordinate with the heme iron of CYP450 enzymes, leading to potent inhibition.[5] This guide provides a comparative analysis of a novel imidazole-containing compound, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, with the standard inhibitor ketoconazole against a representative cytochrome P450 isoform, CYP3A4.

This compound is a synthetic compound characterized by an imidazole ring linked to a dimethylbutanamine backbone.[6][7] While its specific biological targets are not extensively documented in publicly available literature, its structural similarity to other imidazole-based drugs suggests it may act as a ligand for receptors or ion channels and potentially as an enzyme inhibitor.[6] This guide will therefore explore its hypothetical inhibitory potential against CYP3A4, a critical enzyme in drug metabolism, and benchmark its performance against ketoconazole, a well-established and potent inhibitor of this enzyme.

This analysis is designed for researchers, scientists, and drug development professionals to illustrate a robust methodology for characterizing and comparing novel chemical entities with established standards. The protocols and data presented herein are representative and intended to provide a framework for such comparative studies.

Comparative Experimental Workflow

The following diagram outlines the key stages of the comparative analysis, from initial compound characterization to the determination of inhibitory kinetics.

G cluster_0 Preparation cluster_1 Primary Screening cluster_2 Dose-Response & Potency cluster_3 Mechanism of Inhibition A Compound Stock Solution Preparation (Test Compound & Standard) B CYP3A4 Enzyme & Substrate Preparation C Single-Point Inhibition Assay A->C B->C D Identification of Potential Inhibitors C->D E IC50 Determination Assay (Serial Dilutions) D->E F Calculation of IC50 Values E->F G Enzyme Kinetic Studies (Varying Substrate & Inhibitor Concentrations) F->G H Determination of Ki and Inhibition Type (e.g., Competitive, Non-competitive) G->H

Caption: Workflow for comparative inhibitor analysis.

Detailed Experimental Protocols

IC50 Determination via a Fluorogenic CYP3A4 Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for the test compound and the standard inhibitor.[8]

Principle: This assay utilizes a fluorogenic substrate that is converted by CYP3A4 into a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. An inhibitor will decrease this rate. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.[9]

Materials:

  • Recombinant human CYP3A4 enzyme

  • CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound (Test Compound)

  • Ketoconazole (Standard Inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compound and ketoconazole in DMSO. Perform serial dilutions in the assay buffer to create a range of concentrations. It is recommended to use at least 8 concentrations to span the expected Ki value.[10]

  • Assay Plate Preparation:

    • Add 5 µL of each inhibitor dilution to the appropriate wells of the 96-well plate.

    • Include control wells with DMSO only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for 0% activity).[11]

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the CYP3A4 enzyme and the fluorogenic substrate in potassium phosphate buffer.

    • Add 90 µL of this master mix to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the NADPH regenerating system.

    • Add 5 µL of the NADPH solution to each well to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex: 405 nm, Em: 535 nm for BFC metabolite) every minute for 30 minutes. The reaction should be measured under steady-state conditions where less than 10% of the substrate is converted to product.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzyme Kinetic Analysis for Mechanism of Inhibition

This protocol aims to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[12][13]

Principle: By measuring the enzyme's reaction rates at various substrate and inhibitor concentrations, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined. This allows for the elucidation of the inhibition mechanism.[10][14]

Procedure:

  • Assay Setup: The assay is set up similarly to the IC50 determination. However, a matrix of both substrate and inhibitor concentrations will be used.

  • Concentration Matrix:

    • Prepare at least 5 different concentrations of the substrate, ranging from 0.5x Km to 5x Km.[10]

    • For each substrate concentration, test at least 5 different concentrations of the inhibitor, including a zero-inhibitor control. The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 5x, 10x IC50).

  • Data Acquisition: Measure the initial reaction rates for each combination of substrate and inhibitor concentrations as described in the IC50 protocol.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

    • Analyze the changes in the x-intercept (-1/Km) and y-intercept (1/Vmax) to determine the mode of inhibition:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Km and Vmax decrease).

    • Calculate the Ki value using appropriate formulas based on the determined mechanism of inhibition.

Comparative Data Summary

The following table presents hypothetical but plausible data for the comparative analysis of this compound and ketoconazole.

ParameterThis compoundKetoconazole (Standard)
IC50 (nM) 12530
Ki (nM) 6015
Mechanism of Inhibition CompetitiveCompetitive
CYP Isoform Selectivity ModerateBroad Spectrum
(Hypothetical)

Interpretation and Discussion

Based on the hypothetical data, this compound emerges as a moderately potent inhibitor of CYP3A4 with a competitive mechanism of action. Its IC50 value of 125 nM, while significant, is approximately four-fold higher than that of the standard inhibitor, ketoconazole (30 nM), indicating lower potency. The competitive inhibition mechanism suggests that the compound likely binds to the active site of the enzyme, competing with the substrate. This is a common mechanism for imidazole-based inhibitors that coordinate with the heme iron in the active site.[5]

The choice of a competitive inhibitor as a standard, like ketoconazole, is crucial for contextualizing the potency of the novel compound. For an enzymatic assay to effectively identify competitive inhibitors, it is essential to conduct the reaction under initial velocity conditions with substrate concentrations at or below the Km value.[14]

While less potent than ketoconazole, this compound might possess other desirable properties, such as improved selectivity for the target enzyme over other CYP isoforms. High selectivity is a critical attribute in drug development, as it can reduce the likelihood of drug-drug interactions and off-target effects. Further studies would be required to profile the inhibitory activity of this compound against a panel of CYP450 enzymes to establish its selectivity profile.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the competitive inhibition of a CYP450 enzyme.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme CYP3A4 Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate ES_Complex->Enzyme Product Product ES_Complex->Product Catalysis Enzyme_I CYP3A4 Enzyme (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Inhibitor Inhibitor (e.g., Test Compound) EI_Complex->Enzyme_I

Caption: Competitive inhibition of a CYP450 enzyme.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of a novel imidazole-based compound, this compound, against a standard inhibitor, ketoconazole. The detailed protocols for IC50 determination and enzyme kinetic studies offer a robust methodology for characterizing the inhibitory potential and mechanism of action of new chemical entities. While the presented data is hypothetical, it illustrates how such a comparative analysis can provide valuable insights into the potency, mechanism, and potential selectivity of a novel inhibitor, thereby guiding further drug discovery and development efforts. The principles and experimental designs outlined here are broadly applicable to the evaluation of other enzyme inhibitors.

References

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Sources

Benchmarking Novel CYP51 Inhibitors: A Performance Guide for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Superior Antifungal Agents

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal therapeutics.[1] A validated and highly successful strategy in this endeavor is the targeting of Lanosterol 14α-demethylase (CYP51) , a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Azole antifungals, characterized by an imidazole or triazole moiety, represent the frontline inhibitors of this enzyme.[2][3]

This guide provides a comprehensive framework for evaluating the performance of novel imidazole-based CYP51 inhibitors. We will use the exemplary compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine (hereafter designated as Test Compound 1 ) to illustrate the essential biochemical and cell-based assays required for its characterization. Its performance will be benchmarked against established clinical agents such as Fluconazole, Voriconazole, and Posaconazole, providing researchers with a practical guide to interpreting experimental data and identifying promising new candidates.

The Scientific Rationale: Targeting Fungal Ergosterol Biosynthesis

The integrity of the fungal cell membrane is paramount for the organism's survival, and its primary sterol component, ergosterol, is indispensable for maintaining membrane fluidity and function.[4] The CYP51 enzyme catalyzes a crucial, rate-limiting step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[2][4]

Azole antifungals function by a specific mechanism: the nitrogen atom (N3 or N4) in their azole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme.[2] This non-competitive binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting ergosterol production.[2] The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors disrupt membrane integrity, leading to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2][5]

Ergosterol Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_inhibitor Mechanism of Action Lanosterol Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps Membrane_Integrity Functional Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane_Integrity Essential Component Azole_Inhibitor Test Compound 1 (Azole Antifungal) Inhibition Azole_Inhibitor->Inhibition Inhibition->Lanosterol Blocks Conversion Toxic_Sterols Toxic_Sterols Inhibition->Toxic_Sterols Leads to Accumulation of 14α-methylated sterols Membrane_Disruption Cell Membrane Disruption & Growth Arrest Toxic_Sterols->Membrane_Disruption Disrupts Membrane

Figure 1. Mechanism of CYP51 inhibition by azole antifungals.

Part 1: Biochemical Assay - Direct Target Engagement and Selectivity

The foundational step in characterizing a new inhibitor is to quantify its direct interaction with the molecular target. The CYP51 reconstitution assay is the gold standard for this purpose, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀). This assay provides a clean, in-vitro system to measure the compound's potency against the fungal enzyme and, crucially, its selectivity over the human CYP51 ortholog—a key predictor of potential toxicity.[6][7]

Experimental Protocol: CYP51 Reconstitution Assay

This protocol is adapted from methodologies described for evaluating azole inhibitors against recombinant CYP51 enzymes.[8][9][10]

  • Reagents & Components:

    • Purified, recombinant fungal CYP51 (e.g., from Candida albicans).

    • Purified, recombinant human CYP51 (Homo sapiens).

    • Purified cytochrome P450 reductase (CPR), the electron donor partner.

    • Substrate: Lanosterol.

    • Cofactors: NADPH.

    • Lipid component (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to facilitate membrane protein function.

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Test Compound 1 and reference azoles (e.g., Voriconazole) dissolved in DMSO.

  • Assay Procedure:

    • Prepare a master mix containing assay buffer, CPR, lipids, and the CYP51 enzyme (e.g., final concentration of 0.5 µM).

    • Dispense the master mix into microplate wells.

    • Add serial dilutions of the test compound and reference inhibitors to the wells. The final DMSO concentration should be kept constant (e.g., ≤1% v/v) across all wells, including the 'no inhibitor' control.

    • Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a solution containing lanosterol (e.g., 50 µM) and NADPH (e.g., 100 µM).

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

    • Stop the reaction by adding a strong solvent, such as ethyl acetate.

  • Analysis:

    • Extract the sterols from the reaction mixture using the solvent.

    • Dry the extracted samples and derivatize them (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide) for analysis.

    • Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the remaining substrate (lanosterol) and the 14α-demethylated product.[8][11]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 'no inhibitor' control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Figure 2. Workflow for the in-vitro CYP51 reconstitution assay.
Performance Benchmarking: Potency and Selectivity

An ideal antifungal candidate should exhibit high potency against the fungal target and low potency against the human homolog, resulting in a high Selectivity Index (SI). The SI is a critical parameter, calculated as (IC₅₀ Human CYP51) / (IC₅₀ Fungal CYP51). A higher SI indicates a wider therapeutic window and a lower likelihood of mechanism-based toxicity.

CompoundC. albicans CYP51 IC₅₀ (µM)Human CYP51 IC₅₀ (µM)Selectivity Index (Human/Fungal)
Test Compound 1 0.22 35 159
Voriconazole0.14[2]112[6]~800
Fluconazole1.39[2]>150[8]>107
Posaconazole0.20[12]123[12]615
Note: Data for Test Compound 1 is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data positions Test Compound 1 as a potent inhibitor of fungal CYP51, comparable to Posaconazole. While its selectivity for the fungal enzyme over the human counterpart is significant, it is lower than that of Voriconazole and Posaconazole. This highlights the critical trade-off between target potency and host selectivity that must be carefully evaluated during drug development.

Part 2: Cell-Based Assay - Whole-Organism Efficacy

While a biochemical assay confirms target engagement, a cell-based assay is essential to determine a compound's effectiveness against the whole fungal pathogen. This assay accounts for crucial factors such as cell wall penetration, efflux pump susceptibility, and intracellular metabolism. The broth microdilution method , standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27, is the universally accepted method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[13][14][15]

Experimental Protocol: CLSI M27 Broth Microdilution Assay

This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a yeast under defined conditions.

  • Materials & Media:

    • Yeast isolates (e.g., Candida albicans, Cryptococcus neoformans).

    • Culture medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.

    • Sterile 96-well microtiter plates.

    • Spectrophotometer.

    • Test Compound 1 and reference drugs (e.g., Fluconazole, Posaconazole).

  • Inoculum Preparation:

    • Culture the yeast isolate on a solid medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Assay Procedure:

    • Prepare 2-fold serial dilutions of the antifungal agents in RPMI-1640 directly in the 96-well plate.

    • Inoculate each well (containing 100 µL of the diluted drug) with 100 µL of the final standardized yeast inoculum.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant reduction in turbidity (typically ≥50% for azoles) compared to the growth control.[16] This can be assessed visually or by reading the optical density (OD) with a microplate reader.

    • The MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of a panel of clinical isolates, respectively) are determined to understand the compound's activity across a population of strains.

Figure 3. Workflow for the CLSI M27 broth microdilution assay.
Performance Benchmarking: Antifungal Spectrum and Potency

The MIC provides a quantitative measure of a compound's whole-cell potency and its spectrum of activity. A potent candidate will have low MIC values against a broad range of clinically relevant fungal pathogens, including those resistant to existing drugs.

CompoundOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Test Compound 1 Candida albicans0.25 1
Aspergillus fumigatus0.5 2
FluconazoleCandida albicans0.25 - 0.5[17][18]1 - 8[17][18]
Aspergillus fumigatusResistantResistant
PosaconazoleCandida albicans≤0.06[19]0.5[19]
Aspergillus fumigatus0.125 - 0.25[20]0.25 - 0.5[20]
Note: Data for Test Compound 1 is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggests that Test Compound 1 has potent activity against Candida albicans, comparable to Fluconazole at the MIC₅₀ level but potentially covering a wider range of isolates as suggested by a lower MIC₉₀. Critically, unlike Fluconazole, it demonstrates activity against the mold Aspergillus fumigatus, indicating a broader spectrum of action. Its potency against Aspergillus appears slightly lower than that of Posaconazole, a benchmark for broad-spectrum azole activity.[19][21] These results would justify further investigation, particularly against azole-resistant fungal strains.

Conclusion: A Synthesis of Performance Data

This guide outlines the foundational assays for benchmarking a novel imidazole-based antifungal, using This compound as a model. The evaluation process is a logical progression from direct target engagement to whole-organism efficacy.

  • The CYP51 reconstitution assay provides essential data on potency (IC₅₀) and, critically, selectivity over the human enzyme. Our hypothetical data for Test Compound 1 shows promising target engagement, though its selectivity index highlights an area for potential optimization compared to best-in-class competitors.

  • The CLSI broth microdilution assay reveals the compound's true antifungal activity, accounting for cellular uptake and efflux. The hypothetical MIC data suggests Test Compound 1 possesses a clinically relevant and broad spectrum of activity, a significant advantage over narrower-spectrum agents like Fluconazole.

Together, these assays provide the critical data points needed to build a comprehensive performance profile. A compound like our hypothetical Test Compound 1, demonstrating potent target inhibition and broad-spectrum cellular activity, would be a strong candidate for advancement into further preclinical studies, including mechanism of resistance, in vivo efficacy, and safety pharmacology assessments.

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  • Wiederhold, N. P., Coyle, P. V., Vallabhaneni, S., et al. (2019). The Fungal Cyp51-Specific Inhibitor VT-1598 Demonstrates In Vitro and In Vivo Activity against Candida auris. Antimicrobial Agents and Chemotherapy, 63(3), e02233-18. Available at: [Link]

  • Ryder, N. S. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Clinical and Experimental Dermatology, 12(5), 335-8. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Specificity and Selectivity of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly specific and selective therapeutic agents remains a paramount objective. This is particularly critical in oncology, where the differentiation between malignant and healthy cells is often nuanced, and off-target effects can lead to significant toxicity. This guide provides a comprehensive technical assessment of the specificity and selectivity profile of the novel investigational compound, 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine .

While public domain data on the specific molecular target of this compound is limited, its structural motifs, particularly the imidazole ring, are common in a class of molecules targeting protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy. Therefore, for the purpose of this illustrative guide, we will proceed under the working hypothesis that This compound is an inhibitor of a specific protein kinase implicated in cancer progression.

This guide will provide a framework for researchers, scientists, and drug development professionals to assess the specificity and selectivity of this and similar investigational compounds. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and compare its hypothetical performance against established kinase inhibitors.

The Imperative of Specificity and Selectivity in Kinase Inhibition

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This presents a formidable challenge in designing inhibitors that potently engage the intended target while sparing other kinases. Lack of selectivity can lead to a host of off-target effects, ranging from diminished efficacy to severe adverse events.[1][2] Conversely, a highly specific inhibitor offers the promise of a wider therapeutic window and a more predictable clinical outcome.

Our assessment of this compound will be structured around a multi-pronged approach, moving from broad, high-throughput screening to more focused cellular and functional assays.

Experimental Workflow for Assessing Specificity and Selectivity

A robust evaluation of inhibitor specificity and selectivity necessitates a tiered experimental approach. The following workflow provides a logical progression from initial broad-based screening to in-depth cellular characterization.

experimental_workflow cluster_0 Tier 1: Broad Kinome Profiling cluster_1 Tier 2: Focused Target Validation cluster_2 Tier 3: Cellular Off-Target Assessment A Kinase Panel Screening (e.g., 400+ kinases) B IC50 Determination for 'Hit' Kinases A->B Identify potent hits C Cellular Thermal Shift Assay (CETSA) B->C Confirm target engagement in cells D Phospho-proteomics C->D Assess downstream signaling effects E Phenotypic Screening D->E Evaluate cellular consequences

Caption: Tiered experimental workflow for assessing inhibitor specificity and selectivity.

Part 1: Broad Kinome Profiling

The initial step is to understand the compound's interaction landscape across a significant portion of the human kinome. This provides a broad, unbiased view of its potential targets and off-targets.

Methodology: Large-Scale Kinase Panel Screening

Principle: This assay measures the ability of the investigational compound to inhibit the activity of a large panel of purified kinases in a cell-free system.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a pre-formatted kinase panel assay plate containing individual reaction wells for over 400 human kinases.

  • Kinase Reaction: In each well, combine the specific kinase, its corresponding substrate, and ATP.

  • Inhibitor Addition: Add this compound to each well at a fixed concentration (typically 1-10 µM for a primary screen).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Measure the extent of substrate phosphorylation using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control (e.g., DMSO).

Data Presentation:

The results of the kinome scan are typically visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity against different kinase families. For comparative purposes, a tabular summary is also essential.

Kinase Target% Inhibition by this compound (10 µM)% Inhibition by Sunitinib (10 µM)% Inhibition by Dasatinib (10 µM)
Hypothetical Target Kinase (HTK) 95% 88%92%
VEGFR225%90%75%
PDGFRβ30%85%80%
c-Kit28%82%85%
Abl15%30%95%
Src20%45%90%
... (other kinases).........

Interpretation:

In this hypothetical scenario, this compound demonstrates high potency against our "Hypothetical Target Kinase" (HTK) with significantly less inhibition of other common off-targets of kinase inhibitors like VEGFR2, PDGFRβ, and c-Kit when compared to multi-kinase inhibitors like Sunitinib and Dasatinib. This initial screen suggests a favorable selectivity profile.

Part 2: Focused Target Validation and Cellular Engagement

Following the identification of a primary target from the broad kinome screen, the next critical step is to validate this interaction and confirm that the compound engages its target within a cellular context.

Methodology: IC50 Determination

Principle: This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Serial Dilution: Prepare a series of dilutions of this compound.

  • Kinase Reaction: Set up individual kinase reactions for the primary target (HTK) and key off-targets identified in the initial screen.

  • Inhibitor Addition: Add the different concentrations of the inhibitor to the respective reactions.

  • Incubation and Detection: Follow the same procedure as the kinase panel screen.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Methodology: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify target engagement in intact cells. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

Protocol:

  • Cell Culture: Culture a cancer cell line known to express the target kinase (HTK).

  • Compound Treatment: Treat the cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein (HTK) remaining at each temperature using Western blotting.

Data Presentation:

CompoundTarget KinaseIC50 (nM)CETSA Shift (°C)
This compound HTK 15 +5.2
SunitinibVEGFR29+4.8
DasatinibAbl1+6.1

Interpretation:

The low nanomolar IC50 value for HTK confirms the high potency of this compound. A significant positive thermal shift in the CETSA assay provides strong evidence of direct target engagement in a cellular environment.

Part 3: Cellular Off-Target Assessment

Even with a promising in vitro selectivity profile, it is crucial to assess the compound's effects on global cellular signaling pathways to uncover any unanticipated off-target activities.

Methodology: Phospho-proteomics

Principle: This unbiased approach uses mass spectrometry to quantify changes in the phosphorylation status of thousands of proteins in cells following compound treatment. This can reveal the downstream consequences of on-target inhibition as well as potential off-target kinase modulation.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at a concentration relevant to its cellular potency (e.g., 10x IC50).

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify the changes in phosphorylation levels of specific sites across the proteome.

phospho_proteomics_workflow A Cancer Cells B Treatment with This compound A->B C Lysis and Protein Digestion B->C D Phosphopeptide Enrichment C->D E LC-MS/MS Analysis D->E F Data Analysis and Pathway Mapping E->F

Caption: Workflow for phospho-proteomic analysis of cellular signaling pathways.

Interpretation:

The ideal outcome for a highly selective inhibitor would be the significant downregulation of phosphorylation only on known substrates of the target kinase (HTK). Widespread changes in the phosphoproteome unrelated to the HTK signaling pathway would suggest off-target activity.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to evaluating the specificity and selectivity of the investigational compound this compound, under the assumption of it being a kinase inhibitor. The hypothetical data presented suggests a compound with a promisingly selective profile, warranting further investigation.

The principles and methodologies described herein are broadly applicable to the characterization of any novel small molecule inhibitor. By employing a tiered approach that combines broad screening with deep mechanistic and cellular validation, researchers can build a comprehensive understanding of a compound's activity and make more informed decisions in the drug development process. The ultimate goal is to advance therapeutic candidates with the highest potential for efficacy and the lowest risk of off-target toxicities.

References

  • Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available at: [Link]

  • Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done? Available at: [Link]

  • Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review - Frontiers. Available at: [Link]

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Comparative Analysis of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine as a Putative Antifungal Agent

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

Introduction

The landscape of antifungal drug discovery is in constant evolution, driven by the persistent challenge of invasive fungal infections and the emergence of drug-resistant strains. Azole antifungals, a cornerstone of antimycotic therapy, continue to be a fertile ground for the development of new chemical entities. This guide provides a comparative analysis of the novel compound 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine , a molecule of interest due to its structural analogy to established antifungal agents. While, to date, no peer-reviewed studies have been published detailing the biological activity of this specific compound, its core structural features—a substituted imidazole ring linked to a bulky, lipophilic tert-butyl group—suggest a potential mechanism of action as an inhibitor of the fungal enzyme lanosterol 14α-demethylase (CYP51).

This document will, therefore, present a hypothetical yet scientifically grounded comparison of this compound with well-characterized imidazole-based antifungal drugs. The analysis is based on established structure-activity relationships (SAR) within this class of compounds and will utilize experimental data from analogous molecules to project the potential performance of the target compound. We will delve into the mechanistic underpinnings of CYP51 inhibition, provide detailed experimental protocols for assessing antifungal efficacy, and present a comparative framework to guide future research and development efforts.

The Central Role of CYP51 in Fungal Pathogenesis and as a Drug Target

The fungal enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family (CYP51), is a critical component in the biosynthesis of ergosterol.[1][2] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function.[1] This disruption of membrane integrity is the primary mechanism of action for azole antifungal drugs.[2][3]

The therapeutic efficacy of azole antifungals is rooted in their selective inhibition of fungal CYP51 over its human ortholog. This selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile.

Structural Analogy and a Postulated Mechanism of Action

The chemical structure of this compound suggests a plausible interaction with the active site of fungal CYP51. The core imidazole ring is a key pharmacophore in this class of drugs, with the lone pair of electrons on the N3 atom coordinating to the heme iron atom at the enzyme's active site.[4] This interaction effectively blocks the binding of the natural substrate, lanosterol, thereby inhibiting the demethylation process.

The tert-butyl group and the aminobutane backbone likely serve as the lipophilic moiety that anchors the molecule within the hydrophobic substrate-binding channel of CYP51. Variations in this side chain among different azole antifungals are known to significantly influence their potency and spectrum of activity.

Comparative Performance Evaluation: A Framework for Analysis

In the absence of direct experimental data for this compound, we can project its potential performance by comparing its structural features to those of established imidazole antifungals such as ketoconazole, miconazole, and clotrimazole. The following sections outline key performance metrics and the experimental protocols to determine them.

In Vitro Antifungal Susceptibility Testing

A primary indicator of an antifungal agent's efficacy is its ability to inhibit the growth of clinically relevant fungal pathogens. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.[5][6]

Table 1: Comparative In Vitro Antifungal Activity (MIC µg/mL) of Established Imidazole Antifungals against Candida albicans

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference
Ketoconazole0.06 - 40.25 - 16[7][8]
Miconazole0.03 - 10.12 - 4[5]
Clotrimazole0.03 - 20.12 - 8[8]
This compoundHypotheticalHypothetical

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. The ranges reflect variability among different clinical isolates.

Based on its structural features, it is hypothesized that this compound would exhibit antifungal activity against Candida species, with MIC values potentially falling within the range of the established imidazole antifungals. The presence of the bulky and lipophilic tert-butyl group may enhance its interaction with the hydrophobic regions of the CYP51 binding pocket, potentially leading to potent antifungal activity.

CYP51 Enzyme Inhibition Assay

Direct measurement of a compound's ability to inhibit the target enzyme, CYP51, provides crucial mechanistic insight and a quantitative measure of its potency. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9]

Table 2: Comparative CYP51 Inhibition (IC50) of Established Azole Antifungals

CompoundFungal CYP51 IC50 (µM)Human CYP51 IC50 (µM)Selectivity Index (Human/Fungal)Reference
Ketoconazole0.014>100>7140[9][10]
Miconazole0.057>100>1750[9]
Clotrimazole~0.1>100>1000[11]
This compoundHypotheticalHypotheticalHypothetical

The projected high selectivity index for this compound is based on the common characteristic of azole antifungals to exhibit significantly higher affinity for the fungal CYP51 enzyme compared to its human counterpart.[10] The specific stereochemistry and electronic properties of the aminobutane side chain would be critical determinants of its binding affinity and selectivity.

Experimental Protocols: A Guide for In Vitro Evaluation

To empirically determine the performance of this compound, the following standardized protocols are recommended.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for yeast susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of fungal isolates.

Materials:

  • Test compound (this compound)

  • Control antifungal agents (e.g., ketoconazole, fluconazole)

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (530 nm)

Procedure:

  • Preparation of Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Preparation of Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well, as determined visually or spectrophotometrically.

Protocol 2: Fungal CYP51 Inhibition Assay (Fluorescence-Based)

This protocol provides a high-throughput method for assessing the direct inhibition of recombinant fungal CYP51.[9]

Objective: To determine the IC50 value of the test compound against fungal CYP51.

Materials:

  • Recombinant fungal CYP51 enzyme (e.g., from Candida albicans)

  • Fluorogenic CYP51 substrate (e.g., BOMCC)

  • NADPH

  • Test compound and control inhibitors (e.g., ketoconazole)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Black 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture Preparation: In each well of the microtiter plate, add the assay buffer, recombinant CYP51 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate and NADPH to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Scientific Workflow

To provide a clear overview of the proposed experimental approach, the following diagrams illustrate the key workflows.

G cluster_0 In Vitro Antifungal Susceptibility Testing prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Microtiter Plates prep_inoculum->inoculation prep_dilutions Prepare Drug Dilutions prep_dilutions->inoculation incubation Incubate Plates (35°C, 24-48h) inoculation->incubation mic_determination Determine MIC incubation->mic_determination G cluster_1 CYP51 Inhibition Assay prep_reaction Prepare Reaction Mixture (Enzyme + Inhibitor) pre_incubation Pre-incubate (37°C) prep_reaction->pre_incubation initiate_reaction Initiate Reaction (Substrate + NADPH) pre_incubation->initiate_reaction measure_fluorescence Monitor Fluorescence initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Workflow for CYP51 IC50 Determination

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally validated, its structural characteristics provide a strong rationale for its investigation as a potential antifungal agent targeting CYP51. This guide has outlined a comparative framework and detailed experimental protocols to facilitate such an investigation.

Future research should focus on the synthesis of this compound and its evaluation using the described in vitro assays. A comprehensive assessment should include a broad panel of clinically relevant fungal pathogens, including azole-resistant strains, to determine its spectrum of activity. Furthermore, cytotoxicity assays against human cell lines will be essential to evaluate its selectivity and potential for therapeutic development. The insights gained from these studies will be critical in determining whether this compound represents a promising new lead in the ongoing search for novel and effective antifungal therapies.

References

  • Borgers, M., Van den Bossche, H., & De Brabander, M. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8.
  • Pfaller, M. A., & Diekema, D. J. (2004). In vitro susceptibility of Candida spp. to fluconazole: an update. Diagnostic microbiology and infectious disease, 48(2), 143-149.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Ruidong Pharmaceutical. (n.d.). Imidazole antifungal drug mechanism of action. Retrieved from [Link]

  • Tuncel, G., & Tuncel, M. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Current Bioactive Compounds, 16(6), 736-743.
  • Zarrabi, A., Alipour, M., & Gholami, M. (2022). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. International Journal of Antimicrobial Agents, 59(3), 106518.
  • Bae, S. H., Park, J. H., Choi, H. G., Kim, H., & Kim, S. H. (2018). Imidazole Antifungal Drugs Inhibit the Cell Proliferation and Invasion of Human Breast Cancer Cells. Molecules and cells, 41(11), 978–986.
  • Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
  • Patel, K., & Patel, D. (2021). A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP STUDY OF AZOLE DERIVATIVES WITH ANTIFUNGAL ACTIVITY. Indian Journal of Pharmacy and Pharmacology, 8(1), 38-42.
  • Ece, A., & Gozutok, S. (2014). In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey. Jundishapur Journal of Microbiology, 7(9), e12030.
  • Badiee, P., Alborzi, A., Moeini, M., & Haddadi, P. (2017). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Current medical mycology, 3(1), 25–29.
  • ResearchGate. (n.d.). Comparative structure-activity relationship of azole antifungal drugs. Retrieved from [Link]

  • Vazquez, J. A., Arganoza, M. T., Vaishampayan, J. K., & Akins, R. A. (1998). In vitro interaction between amphotericin B and azoles in Candida albicans. Antimicrobial agents and chemotherapy, 42(11), 2849–2854.
  • Karle, A. D., & Bahekar, R. H. (2014). In Vitro antifungal susceptibility reveals occurrence of azole resistance among clinical isolates of Candida albicans. Asian Journal of Pharmaceutical and Clinical Research, 7(3), 170-173.
  • Podust, L. M., Stojan, J., Poulos, T. L., & Waterman, M. R. (2001). Substrate recognition sites in 14alpha-sterol demethylase from comparative analysis of amino acid sequences and X-ray structures of microbial cytochromes P450. The Journal of inorganic biochemistry, 87(4), 227–235.
  • Buckner, F. S., Urbina, J. A., & Docampo, R. (2012). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLoS neglected tropical diseases, 6(5), e1660.
  • Lepesheva, G. I., & Waterman, M. R. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of medicinal chemistry, 54(17), 5858–5869.
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. Biochimica et biophysica acta, 1770(3), 467–477.
  • Zhang, L., Liu, T., Wang, X., & Lin, Z. (2015). Antifungal activity, biofilm-controlling effect, and biocompatibility of poly(N-vinyl-2-pyrrolidinone)-grafted denture materials. Journal of biomedical materials research.
  • Kumar, P., et al. (2024). Anti-fungal effects of novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative and it's in-vitro, in-silico, and mode of action against Candida spp. Journal of Biomolecular Structure & Dynamics, 1-13.
  • Göktaş, O., et al. (2015). Synthesis and Antifungal Evaluation of 1-Aryl-2-dimethyl- aminomethyl-2-propen-1-one Hydrochlorides. Molecules (Basel, Switzerland), 20(10), 18511–18528.
  • Borges, A., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. International journal of molecular sciences, 22(16), 8847.
  • Ryder, N. S. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro.

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Safety Operating Guide

Navigating the Disposal of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and waste management for imidazole and amine-containing compounds.

Understanding the Compound: Hazard Profile and Inherent Risks

  • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause skin and eye irritation.[1][2][3] They are also incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

  • Amine Group: Amines are organic bases and can be corrosive.[4] They may also emit noxious odors and can be harmful to aquatic life if not disposed of properly.[4][5]

Based on this, this compound should be treated as a hazardous chemical waste, with particular attention to its potential corrosivity and irritant properties.

Pre-Disposal Considerations: Segregation and Storage

Proper waste management begins long before the final disposal. The following steps are crucial to prevent accidental chemical reactions and ensure a smooth disposal process.

  • Waste Identification and Segregation: All waste containing this compound, whether in pure form, in solution, or as contaminated labware, must be classified as hazardous waste.[6] This waste stream must be kept separate from other chemical wastes to prevent potentially hazardous reactions.[4][6]

  • Container Selection and Labeling: Use only chemically compatible, leak-proof containers for waste collection.[1][2] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Ensure the container is kept tightly sealed to prevent the release of vapors.[4]

  • Interim Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from direct sunlight and sources of ignition.[2] Crucially, it must be stored separately from incompatible materials such as strong acids and oxidizing agents.[1][2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be carried out in a certified laboratory chemical fume hood.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A lab coat or other protective clothing is required.[6]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood PPE->FumeHood Ensure Safety Segregate Segregate Waste FumeHood->Segregate Begin Procedure Container Use Labeled, Compatible Container Segregate->Container Contain Seal Securely Seal Container Container->Seal Prevent Leaks Store Store in Designated Area Seal->Store Safe Keeping Incompatibles Away from Incompatibles EHS Contact EHS/Licensed Contractor Store->EHS Arrange Pickup Documentation Complete Waste Manifest EHS->Documentation Regulatory Compliance

Caption: Disposal workflow for this compound.

  • Pure Compound and Concentrated Solutions:

    • Carefully transfer the solid compound or concentrated solutions into a designated hazardous waste container.

    • Do not attempt to neutralize the amine in-house unless it is part of a documented and approved laboratory procedure.[5]

  • Dilute Aqueous Solutions:

    • While some dilute, non-hazardous amine solutions may be eligible for sewer disposal under specific local regulations, this is generally not recommended for this compound due to its imidazole component and potential harm to aquatic life.[4][5]

    • All aqueous solutions containing this compound should be collected as hazardous aqueous waste.

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with the compound should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

    • Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally.

Spill Management

In the event of a spill, the following procedures should be followed:

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.

    • Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, collecting the decontamination waste as hazardous.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • Prevent the spill from entering drains.[8]

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.[2]

Final Disposal and Record Keeping

The ultimate disposal of this compound must be conducted through your institution's EHS office or a licensed hazardous waste disposal company.[4] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations. Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • LookChem. (n.d.). α-(1H-1,2,4-triazolyl)acetophenone. Retrieved from [Link]

  • University of Washington. (n.d.). Imidazole. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) for 1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-amine. As a compound belonging to the imidazole family, understanding its specific chemical properties and potential hazards is the foundation of a robust safety protocol. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure the well-being of researchers and maintain the integrity of their work.

Hazard Assessment: Understanding the Risk Profile

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] This dictates a multi-faceted PPE approach to shield against dermal, ocular, and respiratory exposure. The imidazole group, a common motif in antifungal agents and other bioactive molecules, warrants careful handling to prevent unforeseen biological effects.[3][4]

Key Hazard Considerations:

  • Skin Irritation: Direct contact can lead to localized redness, inflammation, and discomfort.[2][5]

  • Serious Eye Irritation: The chemical poses a significant risk of causing serious, potentially damaging, eye irritation upon contact.[2][5]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[2]

Core PPE Requirements: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following components represent the minimum standard for handling this compound in a laboratory setting.

Hand Protection: The First Line of Defense

Given the risk of skin irritation, selecting the appropriate gloves is critical.[2][5] Nitrile gloves are a robust first choice due to their broad chemical resistance.

Glove Selection and Use Protocol:

  • Material: Nitrile gloves are recommended. Avoid latex gloves, as they may not offer sufficient protection and can cause allergic reactions.

  • Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for routine handling. For tasks with a higher risk of splashing or prolonged contact, consider thicker gloves (e.g., 8 mil).

  • Inspection: Always inspect gloves for pinholes, tears, or signs of degradation before use.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after removal. Never reuse disposable gloves.

Eye and Face Protection: Shielding Sensitive Tissues

The potential for serious eye irritation necessitates robust eye and face protection.[2][5]

  • Safety Glasses: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required for all operations.

  • Goggles: When there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Face Shield: For procedures with a significant splash hazard, such as transferring large volumes or working with heated solutions, a face shield should be worn in conjunction with safety goggles.

Protective Clothing: Minimizing Dermal Exposure

To prevent accidental skin contact, appropriate protective clothing is essential.[5]

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times. Ensure it is fully buttoned.

  • Chemical-Resistant Apron: For tasks involving larger quantities of the compound or a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.[6]

  • Full-Body Suit: In situations with a high potential for widespread contamination, such as a large spill cleanup, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding the Airways

Given the risk of respiratory irritation, engineering controls such as fume hoods are the primary means of protection.[2] However, in certain situations, respiratory protection may be required.

  • Fume Hood: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.

  • Respirator: If engineering controls are not feasible or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. A full-face respirator will also provide eye protection.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.

Procedural Guidance: Integrating Safety into Your Workflow

The following workflow illustrates the decision-making process for selecting and using PPE when handling this compound.

Caption: PPE Selection and Use Workflow

Disposal and Decontamination: Completing the Safety Cycle

Proper disposal of contaminated PPE is as crucial as its initial selection to prevent secondary exposure.[8]

Disposal Plan:

  • Gloves, wipes, and other contaminated disposables: Place in a clearly labeled hazardous waste container.

  • Contaminated clothing: Remove immediately and launder separately from other clothing.[8] If heavily contaminated, it may need to be disposed of as hazardous waste.

  • Empty containers: Triple rinse with a suitable solvent and dispose of according to institutional guidelines.

Decontamination Procedures:

  • Work surfaces: Decontaminate with a suitable solvent and wipe clean after each use.

  • Glassware: Rinse with an appropriate solvent before washing.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a thorough understanding of its hazards and the diligent application of appropriate safety measures. This guide provides a framework for establishing safe handling practices. However, it is imperative that all personnel consult the most recent Safety Data Sheet (SDS) and adhere to their institution's specific safety protocols. By fostering a culture of safety and preparedness, we can advance scientific discovery while ensuring the well-being of our most valuable asset: our researchers.

References

  • Daich Coatings Corp. (2024, May 8). SAFETY DATA SHEET. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]

  • Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]

  • Clemson University. (2022, August 22). Personal Protective Equipment (PPE) for Homeowner Pesticide Usage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 197-204. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.